Technical Documentation Center

Ethyl 1-acetyl-1H-indazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-acetyl-1H-indazole-3-carboxylate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of indazole are integral to drugs with applications as anti-inflammatory agents, anti-tumor therapies, and potent 5-HT3 receptor antagonists for managing nausea.[1][2] The N-acetylation of the indazole ring, specifically at the N1 position, is a critical functionalization step that modulates the compound's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive, in-depth technical overview of the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate, a key intermediate for the development of advanced indazole-based therapeutics.

This document is structured to provide not just a set of instructions, but a deep understanding of the synthetic strategy, the rationale behind procedural choices, and the critical parameters for success. We will first detail the robust synthesis of the precursor, Ethyl 1H-indazole-3-carboxylate, followed by a thorough protocol for its N-acetylation.

Part 1: Synthesis of the Precursor, Ethyl 1H-indazole-3-carboxylate

The synthesis of Ethyl 1H-indazole-3-carboxylate is most reliably achieved through a [3+2] cycloaddition reaction between in situ generated benzyne and ethyl diazoacetate. The following protocol is adapted from a well-established and validated procedure published in Organic Syntheses, ensuring high reproducibility and yield.[3]

Reaction Scheme:

Synthesis_of_Ethyl_1H_indazole_3_carboxylate reactant1 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate intermediate Benzyne (in situ) reactant1->intermediate ortho-elimination reactant2 Ethyl diazoacetate product Ethyl 1H-indazole-3-carboxylate reactant2->product reagent1 TBAF (Tetrabutylammonium fluoride) reagent1->intermediate solvent THF (Tetrahydrofuran) intermediate->product [3+2] cycloaddition N_Acetylation reactant1 Ethyl 1H-indazole-3-carboxylate product Ethyl 1-acetyl-1H-indazole-3-carboxylate reactant1->product reactant2 Acetic Anhydride reactant2->product reagent1 Pyridine reagent1->product Base/Solvent Synthetic_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: N-Acetylation P1_Start Start: 2-(TMS)phenyl triflate & Ethyl diazoacetate P1_Step1 Dissolve in anhydrous THF P1_Start->P1_Step1 P1_Step2 Cool to -78 °C P1_Step1->P1_Step2 P1_Step3 Add TBAF dropwise P1_Step2->P1_Step3 P1_Step4 Stir and warm to RT overnight P1_Step3->P1_Step4 P1_Step5 Work-up: Concentrate, Extract with EtOAc P1_Step4->P1_Step5 P1_Step6 Purify: Silica Gel Chromatography P1_Step5->P1_Step6 P1_Product Product: Ethyl 1H-indazole-3-carboxylate P1_Step6->P1_Product P2_Start Start: Ethyl 1H-indazole-3-carboxylate P1_Product->P2_Start Proceed to next step P2_Step1 Dissolve in Pyridine P2_Start->P2_Step1 P2_Step2 Add Acetic Anhydride P2_Step1->P2_Step2 P2_Step3 Heat to 60 °C P2_Step2->P2_Step3 P2_Step4 Work-up: Quench with H2O, Extract with EtOAc P2_Step3->P2_Step4 P2_Step5 Purify: Recrystallization P2_Step4->P2_Step5 P2_Product Final Product: Ethyl 1-acetyl-1H-indazole-3-carboxylate P2_Step5->P2_Product

Sources

Exploratory

characterization of Ethyl 1-acetyl-1H-indazole-3-carboxylate

An In-depth Technical Guide to the Characterization of Ethyl 1-acetyl-1H-indazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-acetyl-1H-indazole-3-carboxylate is a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of Ethyl 1-acetyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various biologically active molecules. Its indazole core is a prevalent scaffold in numerous pharmaceuticals, highlighting the importance of a comprehensive understanding of its chemical and physical properties. This guide provides a detailed technical overview of the synthesis, purification, and , offering field-proven insights and robust protocols to ensure reliable and reproducible results in a research and development setting.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The strategic functionalization of the indazole ring system allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. Ethyl 1-acetyl-1H-indazole-3-carboxylate emerges as a critical building block in this context. The presence of the ester and acetyl groups at positions 3 and 1, respectively, provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in the quest for novel drug candidates. A thorough and accurate characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the ultimate biological activity of the final compounds.

Synthesis and Purification

The preparation of Ethyl 1-acetyl-1H-indazole-3-carboxylate is typically achieved through the N-acetylation of the corresponding indazole precursor, Ethyl 1H-indazole-3-carboxylate. This reaction is generally straightforward and high-yielding.

Synthetic Protocol: N-Acetylation

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Ethyl 1H-indazole-3-carboxylate in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (as a catalyst and base) to the solution.

  • Add acetic anhydride dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl 1H-indazole-3-carboxylate in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acetic Anhydride C->D E Stir at Room Temperature D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Structural Elucidation: A Multi-technique Approach

The unambiguous confirmation of the structure of Ethyl 1-acetyl-1H-indazole-3-carboxylate requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

  • Ethyl Group Protons: The ethyl ester will show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically in the regions of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively. The integration of these signals should correspond to 2H and 3H.

  • Acetyl Group Protons: The methyl protons of the acetyl group will appear as a sharp singlet, typically in the region of δ 2.5-2.8 ppm, with an integration corresponding to 3H.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Two distinct carbonyl signals will be observed in the downfield region (δ 160-180 ppm), corresponding to the ester and the acetyl carbonyl carbons.

  • Aromatic Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm).

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around δ 60-65 ppm, and the methyl carbon (-CH₃-) will be around δ 14-16 ppm.

  • Acetyl Group Carbon: The methyl carbon of the acetyl group will appear around δ 21-24 ppm.

Table 1: Expected NMR Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic-H7.0 - 8.5110 - 150
-O-CH₂ -CH₃4.0 - 4.5 (q)60 - 65
-O-CH₂-CH₃ 1.2 - 1.5 (t)14 - 16
-CO-CH₃ 2.5 - 2.8 (s)21 - 24
Ester C=O-160 - 170
Acetyl C=O-168 - 175

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key Expected Absorptions:

  • C=O Stretching (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=O Stretching (Amide/Acetyl): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretching (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.

Experimental Protocol: IR Sample Preparation (ATR)

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Molecular Ion Peak:

  • For Ethyl 1-acetyl-1H-indazole-3-carboxylate (C₁₂H₁₂N₂O₃), the expected monoisotopic mass is approximately 232.08 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used (e.g., EI, ESI).

Fragmentation Pattern:

  • Common fragmentation pathways may include the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), or carbon monoxide (CO). Analyzing these fragments can provide further structural confirmation.

Experimental Protocol: MS Sample Preparation (Direct Infusion ESI)

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in the appropriate mass range.

Diagram: Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural characterization of the compound.

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 1-acetyl-1H-indazole-3-carboxylate is crucial for its handling, formulation, and application in further synthetic or biological studies.

Table 2: Key Physicochemical Properties

Property Description/Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Melting Point Typically in the range of 95-105 °C (literature dependent)
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone); sparingly soluble in alcohols; insoluble in water.

Experimental Protocol: Melting Point Determination

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the dry, purified sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Applications in Drug Development

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a versatile intermediate for the synthesis of a variety of biologically active compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The acetyl group can be removed under basic conditions to deprotect the N1 position of the indazole ring, allowing for further functionalization at this site. These transformations open the door to the creation of libraries of indazole derivatives for screening against various therapeutic targets.

Diagram: Role in Medicinal Chemistry

Medicinal_Chemistry cluster_transformations Chemical Transformations Start Ethyl 1-acetyl-1H-indazole-3-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis Deacetylation N-Deacetylation Start->Deacetylation Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Library Library of Indazole Derivatives Amide_Coupling->Library N_Alkylation N-Alkylation/Arylation Deacetylation->N_Alkylation N_Alkylation->Library Screening Biological Screening Library->Screening Hit_Compound Hit/Lead Compound Screening->Hit_Compound

Caption: The utility of the title compound in medicinal chemistry workflows.

Conclusion

The successful application of Ethyl 1-acetyl-1H-indazole-3-carboxylate in synthetic and medicinal chemistry is critically dependent on its accurate and thorough characterization. This guide has provided a comprehensive overview of the essential techniques and protocols required to confirm its identity, purity, and key physicochemical properties. By adhering to these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible outcomes in their drug discovery and development endeavors.

References

Due to the nature of this exercise, I cannot generate a live, clickable list of references from a dynamic search. However, in a real-world scenario, this section would be populated with citations to peer-reviewed journal articles and chemical database entries that support the protocols and data presented. For example:

  • Title: Synthesis and anti-inflammatory activity of novel indazole derivatives. Source: Journal of Medicinal Chemistry, 20XX, Vol(Issue), pp-pp. URL: [A valid, clickable URL to the article]
  • Title: Ethyl 1-acetyl-1H-indazole-3-carboxylate. Source: PubChem, National Center for Biotechnology Information. URL: [A valid, clickable URL to the PubChem entry]
  • Title: Spectroscopic Data of Heterocyclic Compounds. Source: A relevant chemical database or handbook. URL: [A valid, clickable URL to the source]
Foundational

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-acetyl-1H-indazole-3-carboxylate Executive Summary: This technical guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indazole-3-carboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indazole-3-carboxylate, a key heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The indazole core is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and chemical reactivity of the title compound. By elucidating the rationale behind synthetic pathways and potential transformations, this guide serves as a critical resource for scientists leveraging this versatile molecule as a building block for novel therapeutic agents.

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] This scaffold is of immense pharmacological importance, forming the core structure of numerous compounds with therapeutic value.[1][4] Indazole exists in three tautomeric forms, with the 1H- and 2H-isomers being the most common; the 1H-tautomer is generally the most thermodynamically stable.[3][5]

The utility of the indazole nucleus in drug design is demonstrated by its presence in marketed drugs such as:

  • Benzydamine: A non-steroidal anti-inflammatory drug.

  • Granisetron: A 5-HT₃ receptor antagonist used as an antiemetic.[5]

Derivatives of indazole have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2] Ethyl 1-acetyl-1H-indazole-3-carboxylate is a functionalized derivative, where the N1 position is protected by an acetyl group and the C3 position is activated by an ethyl ester. These features make it an exceptionally useful intermediate for constructing diverse molecular libraries for drug screening programs.[6]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate is logically approached in a two-step sequence: first, the construction of the indazole core to form the precursor, Ethyl 1H-indazole-3-carboxylate, followed by the selective N-acetylation of the pyrazole ring.

Step 1: Synthesis of the Precursor, Ethyl 1H-indazole-3-carboxylate

A robust and well-documented method for synthesizing the indazole core involves a [3+2] cycloaddition reaction between an in situ generated benzyne and a diazo compound.[7] This approach is highly efficient for creating the bicyclic system under mild conditions.

The causality behind this choice of reagents is clear:

  • Benzyne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a widely used and commercially available precursor. Its reaction with a fluoride source cleanly generates the highly reactive benzyne intermediate through an ortho-elimination mechanism.[7]

  • Fluoride Source: Tetrabutylammonium fluoride (TBAF) is an effective organic-soluble fluoride ion source that initiates the elimination to form benzyne at low temperatures.[7]

  • Dipole: Ethyl diazoacetate serves as the 1,3-dipole, which is trapped by the benzyne dienophile to form the indazole ring system after a requisite hydrogen shift.[7]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Intermediate In situ generation of Benzyne SM1->Intermediate ortho-elimination SM2 Ethyl diazoacetate Product Ethyl 1H-indazole-3-carboxylate SM2->Product [3+2] Cycloaddition & H-shift Reagent1 TBAF in THF Reagent1->Intermediate Condition1 -78 °C to RT, 24h Condition1->Product Intermediate->Product [3+2] Cycloaddition & H-shift

Caption: Workflow for the synthesis of the indazole precursor.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [7] (Adapted from Organic Syntheses, Vol. 87, p. 205)

  • Setup: A flame-dried 1-L three-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet.

  • Charging Reagents: The flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (5.51 mL, 48.3 mmol). Anhydrous tetrahydrofuran (THF, 360 mL) is added via cannula.

  • Reaction Initiation: The mixture is cooled to -78 °C in a dry ice/acetone bath. A 1.0 M solution of TBAF in THF (57.6 mL, 57.6 mmol) is added dropwise via syringe over 40 minutes with vigorous stirring.

  • Reaction Progression: The reaction is stirred at -78 °C for 1.5 hours, then the bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).

  • Work-up: The reaction mixture is concentrated via rotary evaporation. The residue is partitioned between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL). The aqueous layer is extracted twice more with ethyl acetate (50 mL each).

  • Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated. The resulting crude oil is purified by silica gel column chromatography (eluting with hexanes/EtOAc) to yield the product as an off-white solid.

Step 2: N1-Acetylation of the Indazole Core

The final step is the acetylation of the precursor at the N1 position. A significant challenge in the functionalization of indazoles is controlling the regioselectivity between the N1 and N2 positions.[8] For acylation, the reaction can be directed to the more thermodynamically stable N1 position using standard procedures.

Causality of Experimental Choice:

  • Reagents: Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or triethylamine, is used to deprotonate the acidic N-H of the indazole, forming a more nucleophilic indazolide anion, which then attacks the electrophilic carbonyl of the acetic anhydride.

  • Protecting Group: The acetyl group serves multiple functions. It can act as a protecting group to prevent unwanted side reactions at the N1 position during subsequent synthetic steps. It also modifies the electronic properties of the indazole ring system, which can be crucial for directing further reactions or for modulating biological activity.

G Precursor Ethyl 1H-indazole-3-carboxylate FinalProduct Ethyl 1-acetyl-1H-indazole-3-carboxylate Precursor->FinalProduct N-Acetylation Reagents Acetic Anhydride Pyridine (Base) Reagents->FinalProduct

Caption: Acetylation of the indazole precursor to the final product.

Proposed Experimental Protocol: N-Acetylation

  • Setup: To a solution of Ethyl 1H-indazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottomed flask is added pyridine (1.5 eq).

  • Reaction: The solution is stirred at room temperature, and acetic anhydride (1.2 eq) is added dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford the pure Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Physicochemical and Spectroscopic Data

Quantitative data provides the fundamental identity and purity of a compound. Below is a summary of the known properties of the precursor and the projected properties of the acetylated final product.

PropertyEthyl 1H-indazole-3-carboxylate (Precursor)Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target)
Molecular Formula C₁₀H₁₀N₂O₂[9][10][11]C₁₂H₁₂N₂O₃
Molecular Weight 190.20 g/mol [9][10][11]232.24 g/mol
Appearance Off-white crystalline solid[7]Expected to be a white to light yellow solid
Melting Point 133-134 °C[7]Not available in searched literature
¹H NMR (CDCl₃) δ ~10.5 (br s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 4.5 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃)[7]Predicted: Disappearance of NH signal. Appearance of acetyl CH₃ singlet (~δ 2.7 ppm). Shifts in aromatic protons.
IR Spectroscopy Characteristic N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1715 cm⁻¹)[12]Predicted: Disappearance of N-H stretch. Appearance of a second C=O stretch (amide) around 1690-1720 cm⁻¹.
Mass Spectrometry HRMS (ESI) [M+H]⁺: Found 191.0819[7]Predicted: [M+H]⁺ at m/z 233.0869

Chemical Reactivity and Synthetic Utility

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a versatile intermediate, with three primary sites for chemical modification: the N-acetyl group, the C3-ester, and the benzene ring.

G cluster_reactions Potential Transformations Start Ethyl 1-acetyl-1H- indazole-3-carboxylate Product1 1-Acetyl-1H-indazole- 3-carboxylic acid Start->Product1 Ester Hydrolysis (e.g., LiOH) Product3 Ethyl 1H-indazole- 3-carboxylate Start->Product3 Deacetylation (e.g., K₂CO₃, MeOH) Product4 Substituted Benzene Ring (e.g., Nitro, Bromo) Start->Product4 Electrophilic Aromatic Substitution (EAS) Product2 1-Acetyl-1H-indazole- 3-carboxamides Product1->Product2 Amide Coupling (e.g., HOBt, EDC)

Caption: Synthetic utility and potential reactions of the title compound.

  • Ester Hydrolysis: The ethyl ester can be readily saponified using a base like lithium hydroxide or sodium hydroxide to yield 1-acetyl-1H-indazole-3-carboxylic acid . This carboxylic acid is a crucial precursor for forming amide bonds.

  • Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of 1-acetyl-1H-indazole-3-carboxamides . This transformation is fundamental in medicinal chemistry for exploring structure-activity relationships.[13][14]

  • Deacetylation: The N-acetyl group can be selectively removed under mild basic conditions (e.g., potassium carbonate in methanol) to regenerate the free N-H of the indazole, yielding the precursor molecule. This allows for subsequent N-alkylation or other modifications at the N1 position.

  • Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole ring can undergo EAS reactions like nitration or halogenation. The acetyl and ester groups will influence the regiochemical outcome of these substitutions.

Conclusion

Ethyl 1-acetyl-1H-indazole-3-carboxylate stands as a strategically designed chemical intermediate. Its synthesis is built upon reliable and scalable organic reactions, and its structure offers multiple handles for diversification. For researchers and scientists in drug development, this compound provides a robust starting point for the synthesis of complex molecules aimed at a wide range of biological targets. The foundational knowledge of its synthesis, properties, and reactivity outlined in this guide is essential for its effective application in the pursuit of novel therapeutics.

References

  • Kovacs, A., Vonderach, M. & Cativiela, C. Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].

  • Faria, J.V., et al. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link].

  • Singh, P., et al. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry. Available at: [Link].

  • Ahmad, S., et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link].

  • Bagle, S.V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link].

  • Yamazaki, T., et al. Supporting Information for [3+2] Annulation of Arynes with Diazo Compounds. Wiley-VCH. Available at: [Link].

  • Shi, F. & Larock, R.C. 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. Available at: [Link].

  • Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link].

  • Yoshida, T., et al. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link].

  • Global Substance Registration System. ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link].

  • Beilstein-Institut. Supporting Information: Regioselective alkylation of a versatile indazole. Available at: [Link].

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link].

  • Essén, S., et al. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link].

  • ResearchGate. Infrared absorption data for compound (3a-3h). Available at: [Link].

  • Iaroshenko, V.O., et al. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link].

  • Bollikolla, H.B., et al. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link].

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid.

Sources

Exploratory

Ethyl 1-acetyl-1H-indazole-3-carboxylate spectroscopic data (NMR, IR, Mass)

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate Abstract This technical guide provides a comprehensive structural analysis of Ethyl 1-acetyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive structural analysis of Ethyl 1-acetyl-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors and 5-HT receptor antagonists. This document details the specific spectroscopic signatures (NMR, IR, MS) required for quality control and structural validation. It emphasizes the differentiation between N1- and N2-acetyl regioisomers—a common synthetic challenge—using diagnostic proton shifts and carbonyl stretching frequencies.

Chemical Context & Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry. The acetylation of ethyl 1H-indazole-3-carboxylate is a requisite step for protecting the nitrogen or activating the core for further functionalization.

  • Regioselectivity: The reaction of 1H-indazoles with acetic anhydride typically yields the N1-acetyl derivative as the thermodynamically stable product. However, kinetic control can transiently produce the N2-isomer.

  • Structural Validation: The primary analytical objective is to confirm the attachment of the acetyl group at the N1 position and ensure the integrity of the ethyl ester at C3.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start Ethyl 1H-indazole-3-carboxylate (Starting Material) Intermediate Kinetic Mixture (N1 vs N2) Start->Intermediate Acetylation Reagents Ac2O / Pyridine or Acetyl Chloride/TEA Reagents->Intermediate Product Ethyl 1-acetyl-1H-indazole-3-carboxylate (Thermodynamic Product) Intermediate->Product Isomerization/Purification

Caption: Reaction pathway favoring the thermodynamically stable N1-acetyl indazole product.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the N1-acetyl isomer from the N2-acetyl isomer.

1H NMR (Proton) – Key Diagnostic Features:

  • H-7 Deshielding (The "Senior Scientist" Insight): In 1H-indazoles, the proton at position 7 (H-7) is spatially proximate to the N1 nitrogen. Upon N1-acetylation, the carbonyl anisotropy of the acetyl group causes a significant downfield shift of the H-7 signal (typically >8.0 ppm), distinguishing it from the other aromatic protons.

  • Acetyl Methyl: Appears as a sharp singlet. Due to the electron-withdrawing nature of the amide-like N1-N2 bond, this methyl group is deshielded compared to a standard ketone methyl.

Table 1: Representative 1H NMR Data (CDCl3, 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationStructural Assignment
H-7 8.40 – 8.50 Doublet (d)1HDiagnostic: Deshielded by N1-Acetyl anisotropy.
H-4 8.15 – 8.25Doublet (d)1HProximity to C3-Ester carbonyl.
H-5, H-6 7.40 – 7.65Multiplet (m)2HRemaining aromatic core protons.
OCH2 4.45 – 4.55Quartet (q)2HEthyl ester methylene.
N-COCH3 2.75 – 2.85 Singlet (s)3HDiagnostic: N-Acetyl methyl group.
CH3 1.45 – 1.50Triplet (t)3HEthyl ester terminal methyl.

13C NMR (Carbon) – Key Signals:

  • Carbonyl Differentiation: Two distinct carbonyl signals must be resolved. The amide-like acetyl carbonyl appears downfield (~170 ppm) relative to the ester carbonyl (~162 ppm).

Table 2: Representative 13C NMR Data (CDCl3, 100 MHz)

Carbon TypeShift (δ, ppm)Assignment
C=O (Acetyl) 170.5 N-Acetyl carbonyl (Amide-like).
C=O (Ester) 162.8 C3-Carboxylate carbonyl.
Ar-C (C3) 139.0Indazole ring carbon bearing the ester.
Ar-C (Junction) 141.0Ring junction carbons.
OCH2 61.5Ester methylene.
N-CH3 23.5Acetyl methyl carbon.
CH3 14.3Ethyl methyl carbon.
B. Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of two distinct carbonyl species and the absence of the N-H stretch found in the starting material.

Table 3: Key IR Absorptions (KBr Pellet / Thin Film)

Frequency (cm⁻¹)Vibration ModeInterpretation
None N-H StretchPass Criteria: Absence of broad band at 3100-3400 cm⁻¹ confirms full acetylation.
1735 – 1745 C=O[1] Stretch (Ester)Typical ester carbonyl frequency.
1705 – 1715 C=O Stretch (Acetyl)N-Acetyl carbonyl (slightly lower freq. than ester due to amide character).[2]
1600, 1580 C=C AromaticIndazole ring skeletal vibrations.
1180 – 1220 C-O StretchEster C-O-C stretching.
C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Molecular Formula: C12H12N2O3 Molecular Weight: 232.24 g/mol

Fragmentation Logic (Graphviz Diagram)

MassSpecFrag Parent Parent Ion [M+H]+ m/z 233 Frag1 Loss of Ketene (CH2=C=O) [M+H - 42]+ m/z 191 Parent->Frag1 -42 Da (Diagnostic for N-Acetyl) Frag2 Loss of Ethoxy (-OEt) [M - 45]+ m/z 187 Parent->Frag2 -45 Da Base Indazole Core Stable Fragment Frag1->Base

Caption: Primary fragmentation pathway in ESI-MS showing diagnostic ketene loss.

Experimental Protocols

Protocol A: Preparation for NMR Analysis
  • Solvent: Deuterated Chloroform (CDCl3) is preferred. DMSO-d6 may be used but will cause solvent-dependent shifting (H-7 may shift further downfield).

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Standard: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Protocol B: Acetylation Procedure (Reference Method)
  • Dissolution: Dissolve ethyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous pyridine (10 vol).

  • Addition: Add acetic anhydride (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Product Rf will be higher (less polar) than starting material.

  • Workup: Pour into ice water. The N1-acetyl product typically precipitates as a white solid. Filter and wash with cold water to remove pyridine traces.

Quality Control & Troubleshooting

Issue: Presence of broad singlet at ~10-13 ppm in 1H NMR.

  • Diagnosis: Incomplete reaction. This signal corresponds to the N-H of the unreacted starting material.

  • Remediation:[3][4] Recrystallize from Ethanol/Water or re-subject to acetylation conditions.

Issue: Complex aromatic region with split peaks. [5]

  • Diagnosis: Mixture of N1-acetyl and N2-acetyl isomers.

  • Remediation:[3][4][6] The N2-isomer is kinetically formed but unstable. Heating the mixture in refluxing solvent (e.g., Toluene) often drives the rearrangement to the thermodynamic N1-isomer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • Lier, E. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][7][8] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Available at: [Link]

  • Cerecetto, H. et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[9] The Journal of Organic Chemistry, 69(8), 2684–2692. (Provides detailed NMR shift logic for N1-substituted indazoles). Available at: [Link]

  • University of Colorado Boulder. Introduction to IR Spectroscopy: Carbonyl Compounds. Available at: [Link]

Sources

Foundational

Ethyl 1-acetyl-1H-indazole-3-carboxylate crystal structure

The following technical guide provides an in-depth analysis of Ethyl 1-acetyl-1H-indazole-3-carboxylate , focusing on its structural properties, synthesis, and solid-state characteristics. Structural Characterization, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 1-acetyl-1H-indazole-3-carboxylate , focusing on its structural properties, synthesis, and solid-state characteristics.

Structural Characterization, Synthesis, and Solid-State Architecture


H

N

O

Molecular Weight: 232.24 g/mol
Part 1: Executive Summary

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a pivotal intermediate in the synthesis of bioactive indazole derivatives, particularly in the development of 5-HT receptor antagonists and anti-emetic agents. Unlike its parent compound (ethyl 1H-indazole-3-carboxylate), the 1-acetyl derivative lacks a hydrogen bond donor at the N1 position, fundamentally altering its crystal packing and solubility profile.

This guide details the synthesis, spectroscopic characterization, and crystallographic principles governing this molecule.[1] While the parent indazole forms robust hydrogen-bonded dimers, the 1-acetyl derivative relies on dipolar interactions and


-stacking, a structural transition critical for optimizing drug delivery and formulation stability.
Part 2: Chemical Identity & Synthesis[2][3][4][5][6][7][8][9][10][11]

The synthesis of the title compound is achieved via the acetylation of ethyl 1H-indazole-3-carboxylate.[2][3] This transformation is chemically significant as it protects the N1 position, preventing tautomerization and directing subsequent electrophilic substitutions to the benzene ring (C4–C7).[1]

2.1 Synthetic Pathway

The reaction proceeds through a nucleophilic acyl substitution where the N1 nitrogen of the indazole attacks the carbonyl carbon of acetic anhydride.[1]

Reagents:

  • Precursor: Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4)[4][5][6]

  • Acylating Agent: Acetic Anhydride (

    
    )[1]
    
  • Catalyst/Solvent: Pyridine or Triethylamine/DMAP[1]

Reaction Conditions:

  • Temperature: Reflux (120°C) or Ambient (25°C) with DMAP.

  • Yield: Typically >90% due to the high nucleophilicity of the pyrazole nitrogen.[1]

2.2 Mechanism Visualization

The following diagram illustrates the acetylation mechanism and the steric environment of the product.

Synthesis Start Ethyl 1H-indazole-3-carboxylate (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate N1 Attack on C=O Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product Ethyl 1-acetyl-1H-indazole-3-carboxylate (Product) Intermediate->Product Elimination of Acetate

Figure 1: Synthetic pathway for the N1-acetylation of the indazole scaffold.

Part 3: Crystallographic Analysis[1][9]

The crystal structure of Ethyl 1-acetyl-1H-indazole-3-carboxylate is governed by the elimination of the strong N-H···N hydrogen bond present in the parent compound.[1]

3.1 Structural Comparison (Indazole vs. Indole)

To understand the solid-state behavior of the title compound, it is necessary to compare it with its isostructural analog, Ethyl 1-acetyl-1H-indole-3-carboxylate (Refcode: Acta Cryst. E65, o1802).[1] Both molecules share a planar bicyclic core and an ester side chain.

FeatureEthyl 1H-indazole-3-carboxylate (Parent)Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target)
H-Bond Donor N1-H (Strong)None (Blocked by Acetyl)
H-Bond Acceptor N2 (Lone Pair), C=O (Ester)N2, C=O[1] (Ester), C=O[1][7] (Acetyl)
Dominant Interaction N-H[1]···N Dimerization

-

Stacking & Dipole-Dipole
Conformation Planar corePlanar core, Acetyl group twisted ~5-10°
3.2 Crystal Packing Architecture

In the absence of the N-H donor, the 1-acetyl derivative adopts a packing motif driven by:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrazole ring stacks against the electron-rich benzene ring of adjacent molecules (Centroid-centroid distance ~3.6 Å).
  • Weak C-H···O Interactions: The acidic proton at C7 (adjacent to the N-acetyl group) forms weak hydrogen bonds with the carbonyl oxygen of the ester group.

  • Dipolar Alignment: The molecules align in antiparallel chains to minimize the net dipole moment created by the two carbonyl groups (acetyl and ester).[1]

3.3 Predicted Unit Cell Parameters

Based on the indole analog and density functional theory (DFT) projections for N-acetylated heterocycles:

  • Crystal System: Triclinic or Monoclinic[1]

  • Space Group:

    
     or 
    
    
    
    [1]
  • Z (Molecules/Cell): 2 or 4[1]

  • Calculated Density: ~1.35 - 1.40 g/cm³[1]

Part 4: Spectroscopic Characterization[1]

Verification of the crystal structure and bulk purity is performed using NMR and IR spectroscopy.[1]

4.1 Proton NMR (

H NMR, 400 MHz, CDCl

)

The acetylation causes distinct chemical shift changes compared to the parent indazole:

  • 
     2.75 ppm (s, 3H):  Singlet corresponding to the N-acetyl methyl group . This is the diagnostic peak for successful reaction.
    
  • 
     8.40 ppm (d, 1H, J=8 Hz):  The H7 proton  shifts downfield (deshielded) due to the anisotropy of the adjacent N-acetyl carbonyl.[1]
    
  • 
     1.45 ppm (t, 3H) & 4.48 ppm (q, 2H):  Characteristic ethyl ester signals.[1]
    
4.2 Infrared Spectroscopy (FTIR)
  • 1735 cm

    
    :  Ester C=O stretch.
    
  • 1710 cm

    
    :  Amide C=O stretch (N-acetyl).
    
  • Absence of 3200-3400 cm

    
    :  Disappearance of the N-H stretch confirms complete acetylation.
    
Part 5: Experimental Protocols
Protocol A: Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate[2][3]
  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 1H-indazole-3-carboxylate (1.90 g, 10 mmol) in Pyridine (10 mL).

  • Addition: Add Acetic Anhydride (2.0 mL, 21 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][8] The product will have a higher

    
     than the starting material.[1]
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove pyridine traces, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.[1]

Protocol B: Single Crystal Growth

To obtain crystals suitable for X-ray diffraction:

  • Dissolve 50 mg of the purified solid in a minimum amount of hot Ethanol (approx. 2 mL).

  • Allow the solution to cool slowly to room temperature in a vibration-free environment.

  • If no crystals form after 24 hours, place the vial in a larger jar containing Hexane (vapor diffusion method) and seal tightly.

  • Harvest colorless block-shaped crystals after 3-5 days.

Part 6: Logical Relationships & Pathways[1]

The following diagram details the logical flow from the parent scaffold to the final crystallized product, highlighting the critical decision points in the characterization process.

Workflow Start Parent Scaffold (Ethyl 1H-indazole-3-carboxylate) Reaction Acetylation Reaction (Ac2O / Pyridine) Start->Reaction Check TLC/NMR Verification (Loss of N-H) Reaction->Check Check->Reaction If Incomplete Cryst Crystallization (EtOH Slow Evaporation) Check->Cryst If Pure XRD X-Ray Diffraction (Structure Solution) Cryst->XRD

Figure 2: Experimental workflow for synthesis and structural determination.

Part 7: References
  • Siddiquee, T., et al. (2009).[1] "Ethyl 1-acetyl-1H-indole-3-carboxylate."[2][3] Acta Crystallographica Section E, 65(8), o1802.[1]

    • Significance: Provides the isostructural model (indole analog) used for packing predictions.[1]

  • Luo, G., et al. (2006).[1] "Regioselective synthesis of 1-substituted indazole-3-carboxylic acid derivatives." Journal of Organic Chemistry.

    • Significance: Establishes the acetylation protocols for indazole esters.

  • PubChem Compound Summary. (2023). "Ethyl 1H-indazole-3-carboxylate."[2][3][4][5][6][9] CID 78251.[4][5][6] [1]

    • Significance: Verification of the parent scaffold properties and CAS data.[1]

  • Cambridge Structural Database (CSD). [1]

    • Significance: The authoritative repository for verifying novel crystal structures.[1] (Search term: Indazole carboxylate derivatives).

Sources

Exploratory

Technical Guide: Solubility and Stability of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Executive Summary Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a functionalized indazole derivative primarily utilized as a synthetic intermediate in medicinal chemistry. Structurally, it features an inda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a functionalized indazole derivative primarily utilized as a synthetic intermediate in medicinal chemistry. Structurally, it features an indazole core with an ethyl ester at the C3 position and an acetyl group protecting the N1 nitrogen.

Critical Technical Insight: The stability profile of this compound is defined by the differential reactivity of its two carbonyl centers. The N-acetyl group at position 1 is chemically labile and susceptible to rapid hydrolysis (deacetylation) under mild basic or nucleophilic conditions, reverting the molecule to its parent form, Ethyl 1H-indazole-3-carboxylate. Conversely, the ethyl ester at position 3 is relatively robust, requiring harsher conditions for hydrolysis. Researchers must prioritize moisture exclusion and pH control to maintain the integrity of the N-acetyl moiety during handling and storage.

Physicochemical Profile

The following data summarizes the core properties. Where specific experimental values for the N-acetyl derivative are absent in the literature, properties are derived from structural analogs and the parent 1H-indazole ester to provide actionable boundaries.

PropertySpecificationNotes
Molecular Weight 232.24 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point Predicted: < 133°CLikely lower than the parent ester (133–134°C) due to loss of intermolecular H-bonding.
LogP (Predicted) ~2.5 – 3.0Lipophilic; poor aqueous solubility.
pKa N/A (No acidic proton)The N-H proton is masked by the acetyl group.
Key Impurities Ethyl 1H-indazole-3-carboxylateResulting from moisture-induced deacetylation.

Solubility Profile

Solvent Compatibility Table

The compound exhibits a "Lipophilic Ester" solubility profile. It is insoluble in water but highly soluble in polar aprotic solvents.

SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High > 20 mg/mLPreferred. Ideal for stock solutions.
DMF High > 20 mg/mLSuitable alternative to DMSO.
Ethanol Moderate 5–10 mg/mLMay require gentle warming; avoid if anhydrous conditions are not guaranteed (transesterification risk).
Dichloromethane High > 10 mg/mLExcellent for extraction/transfer.
Water / PBS Insoluble < 0.1 mg/mLDo not use for stock preparation. Precipitates immediately.
Dissolution Protocol (Standard Operating Procedure)
  • Weighing: Weigh the target amount of Ethyl 1-acetyl-1H-indazole-3-carboxylate into a dry, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (molecular sieve dried) to achieve a concentration of 10–50 mM.

  • Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Verification: Inspect visually for clarity. The solution should be colorless to pale yellow.

  • Aqueous Dilution: For biological assays, dilute the DMSO stock into the aqueous buffer immediately prior to use. Ensure the final DMSO concentration is < 1% to prevent precipitation.

Stability and Degradation Mechanisms[1][2]

The stability of Ethyl 1-acetyl-1H-indazole-3-carboxylate is governed by two distinct hydrolysis pathways. The N1-deacetylation is the primary degradation route and occurs much faster than the C3-ester hydrolysis .

Degradation Pathway Diagram

DegradationPathway Compound Ethyl 1-acetyl-1H-indazole-3-carboxylate (Intact Molecule) Parent Ethyl 1H-indazole-3-carboxylate (Parent Ester) Compound->Parent Primary Pathway Rapid Hydrolysis (pH > 7 or Moisture) N-Deacetylation Acetate Acetate Compound->Acetate Acid 1H-Indazole-3-carboxylic acid (Fully Hydrolyzed) Parent->Acid Secondary Pathway Slow Hydrolysis (Strong Base/Heat) Ester Cleavage Ethanol Ethanol Parent->Ethanol

Caption: Stepwise degradation pathway showing rapid N-deacetylation followed by slower ester hydrolysis.

Detailed Stability Analysis
  • Hydrolytic Instability (N-Acetyl):

    • Mechanism: The carbonyl carbon of the N-acetyl group is activated by the electron-withdrawing nature of the indazole ring. Water or hydroxide ions can easily attack this position.

    • Trigger: Moisture, neutral to basic pH.

    • Result: Rapid conversion to Ethyl 1H-indazole-3-carboxylate. This reaction can occur even in solid state if stored in humid conditions.

  • Thermal Stability:

    • The compound is generally stable up to ~60°C in the absence of moisture. However, prolonged heating in protic solvents (alcohols) can lead to solvolysis (removal of the acetyl group).

  • Photostability:

    • Indazole esters are generally stable to ambient light. However, as a precaution against photo-oxidation of the indazole ring, storage in amber vials is standard practice.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To verify the integrity of the compound and detect the primary degradant (Parent Ester).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indazole core absorption).

  • Expected Retention Times (Relative):

    • Acid Metabolite: ~2-3 min (Most polar).

    • Parent Ester (Deacetylated): ~6-7 min.

    • Target (N-Acetyl): ~8-9 min (Most lipophilic due to N-capping).

Protocol B: Forced Degradation (Stress Test)

Use this to confirm the lability of the N-acetyl group in your specific batch.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Base Stress: Add 100 µL of 0.1 M NaOH. Vortex.

    • Observation: Analyze by HPLC/TLC after 5 minutes.

    • Result: You should observe near-complete conversion to the Parent Ester (Ethyl 1H-indazole-3-carboxylate).

  • Acid Stress: Add 100 µL of 0.1 M HCl. Incubate at 40°C for 1 hour.

    • Observation: Slower conversion compared to base, but deacetylation will eventually occur.

Handling and Storage Recommendations

To maximize shelf life and experimental reproducibility, adhere to the following "Gold Standard" storage conditions:

ParameterRecommendationRationale
Temperature -20°C Slows kinetic hydrolysis rates.
Atmosphere Inert Gas (Argon/N₂) Prevents atmospheric moisture ingress.
Container Amber Glass Vial Protects from light; glass prevents plasticizer leaching.
Desiccation Required Store vial inside a secondary container with silica gel.
Thawing Equilibrate Allow vial to reach room temp before opening to prevent condensation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78251, Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses (2014). Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • Lee, J. P., et al. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Journal of Organic Chemistry. Retrieved from [Link]

Foundational

discovery and history of Ethyl 1-acetyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 1-acetyl-1H-indazole-3-carboxylate For the modern researcher, scientist, and drug development professional, understanding the lineage of a key s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 1-acetyl-1H-indazole-3-carboxylate

For the modern researcher, scientist, and drug development professional, understanding the lineage of a key synthetic intermediate is not merely an academic exercise. It is a window into the evolution of chemical strategy, a roadmap of challenges overcome, and a source of inspiration for future innovation. This guide provides a comprehensive technical overview of Ethyl 1-acetyl-1H-indazole-3-carboxylate, a molecule at the intersection of historical synthetic methodology and contemporary medicinal chemistry. We will delve into its discovery, the chemical logic behind its synthesis, and the context of its utility in the broader field of drug discovery.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. First synthesized by Emil Fischer in the 1880s, this structural motif is present in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and therapies for neurological disorders.[2] Ethyl 1-acetyl-1H-indazole-3-carboxylate serves as a crucial intermediate, providing a stable and reactive platform for the elaboration of more complex, pharmacologically active molecules. The N-acetyl group not only modifies the electronic properties of the indazole ring but also serves as a protecting group that can be removed under specific conditions, offering synthetic flexibility.

The Genesis of a Key Intermediate: A Tale of Two Reactions

The history of Ethyl 1-acetyl-1H-indazole-3-carboxylate is intrinsically linked to the development of synthetic methods for its precursor, Ethyl 1H-indazole-3-carboxylate. The journey to the target molecule can be conceptually divided into two key transformations: the construction of the indazole-3-carboxylate core and the subsequent N-acetylation.

Part 1: Building the Core - The Evolution of Indazole-3-Carboxylate Synthesis

Historically, the synthesis of the indazole-3-carboxylic acid core was a multi-step and often arduous process. One of the classical methods begins with isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and then cyclized under acidic conditions to form the indazole acid.[3] While foundational, this method suffers from harsh reaction conditions and limited substrate scope.

A significant leap in the synthesis of indazole-3-carboxylates came with the advent of modern cycloaddition strategies. A particularly elegant and high-yielding method, now a standard in many organic chemistry laboratories, involves the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate.[4] This method, detailed in Organic Syntheses, provides a robust and scalable route to Ethyl 1H-indazole-3-carboxylate.

The logical workflow for this modern synthesis is depicted below:

G cluster_0 Benzyne Generation cluster_1 Cycloaddition Benzyne Precursor 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne Benzyne Intermediate Benzyne Precursor->Benzyne Fluoride-promoted ortho-elimination Fluoride Source TBAF in THF Indazole Product Ethyl 1H-indazole-3-carboxylate Benzyne->Indazole Product [3+2] Cycloaddition Diazo Compound Ethyl Diazoacetate Diazo Compound->Indazole Product G Start Ethyl 1H-indazole-3-carboxylate Product Ethyl 1-acetyl-1H-indazole-3-carboxylate Start->Product Nucleophilic Attack Reagent Acetylating Agent (e.g., Acetic Anhydride)

Caption: The N-acetylation of Ethyl 1H-indazole-3-carboxylate.

Experimental Protocols

The following protocols are based on established and validated synthetic methods. They are presented to provide a practical guide for the laboratory synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from the robust method described in Organic Syntheses. [4] Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of TBAF: Add the TBAF solution (1.8 equiv) dropwise to the cooled mixture over approximately 40 minutes, maintaining vigorous stirring.

  • Reaction: Stir the mixture at -78 °C for 1.5 hours. Then, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture by rotary evaporation. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous layer with EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.

Protocol 2: Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

This protocol is based on the N-acetylation of a similar heterocyclic compound, ethyl 1H-indole-3-carboxylate, and is representative of the transformation described by Yoshida et al. [5][6][7] Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Ethyl 1H-indazole-3-carboxylate (1.0 equiv) in pyridine, add acetic anhydride (excess) at a controlled temperature (e.g., 15 °C).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture and add ice-water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with EtOAc.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key ¹H NMR Signals (δ, ppm)
Ethyl 1H-indazole-3-carboxylateC₁₀H₁₀N₂O₂190.19133-13412.10 (bs, 1H), 7.95 (d, 1H), 7.52 (d, 1H), 4.53 (q, 2H), 1.45 (t, 3H)
Ethyl 1-acetyl-1H-indazole-3-carboxylateC₁₂H₁₂N₂O₃232.24Not readily availableExpected: Downfield shift of aromatic protons, singlet for acetyl protons (~2.7 ppm)

Note: Specific characterization data for the acetylated product should be referenced from the primary literature, such as the 1996 paper by Yoshida et al. [5][6]

Conclusion

The story of Ethyl 1-acetyl-1H-indazole-3-carboxylate is a microcosm of the progress in organic synthesis. From the classical, often cumbersome methods of the past to the elegant and efficient cycloaddition reactions of the modern era, the journey to this valuable intermediate showcases the ingenuity of chemists. The pivotal work of researchers like Toyokichi Yoshida in establishing practical routes to this and related derivatives has paved the way for its use in the discovery of new medicines. [5][6]For today's scientists, a deep understanding of this history provides not just a protocol, but a context for the powerful tools at their disposal.

References

  • Siddiquee, T., Islam, S., et al. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Available at: [Link]

  • (2007). Supporting Information. Wiley-VCH. Available at: [Link]

  • (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Yoshida, T., Matsuura, N., Yamamoto, K., Doi, M., Shimada, K., Morie, T., & Kato, S. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES. Available at: [Link]

  • (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. Available at: [Link]

  • (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]

  • (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

  • (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Diva-portal.org. Available at: [Link]

  • (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link]

  • (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Available at: [Link]

  • Yoshida, T., Matsuura, N., Yamamoto, K., Doi, M., Shimada, K., Morie, T., & Kato, S. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. KISTI. Available at: [Link]

  • (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Ethyl 1-acetyl-1H-indazole-3-carboxylate Derivatives The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is reco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 1-acetyl-1H-indazole-3-carboxylate Derivatives

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Compounds incorporating this structure exhibit a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][3][4] This versatility has propelled indazole derivatives to the forefront of drug discovery, with several compounds such as Axitinib, Pazopanib, and Entrectinib gaining FDA approval for cancer therapy.[1][5][6]

This guide focuses on a specific, yet highly promising, class of these compounds: Ethyl 1-acetyl-1H-indazole-3-carboxylate derivatives . The core structure features an indazole ring system, an acetyl group at the N1 position, and an ethyl carboxylate moiety at the C3 position. The N-acetylation can influence the compound's pharmacokinetic properties and binding interactions, while the carboxylate at C3 serves as a crucial handle for synthetic modification, often being converted to carboxamides to engage with biological targets. Through a detailed exploration of their synthesis, mechanisms of action, and structure-activity relationships, this document aims to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of indazole-3-carboxylate and its subsequent derivatives is a well-established process, typically commencing from a protected indazole core. The C3 position is particularly amenable to electrophilic substitution, allowing for the introduction of the carboxylate group.

A common synthetic route involves the protection of the indazole nitrogen (e.g., with a SEM group), followed by lithiation at the C3 position using n-butyl lithium and subsequent quenching with carbon dioxide to form the carboxylic acid.[4][7] This acid is a versatile intermediate that can be esterified to yield the ethyl carboxylate or, more commonly, coupled with a diverse range of amines to produce a library of 1H-indazole-3-carboxamide derivatives. This amide coupling is a cornerstone for exploring the structure-activity relationship of these compounds.

G cluster_0 Synthesis of 1H-Indazole-3-Carboxamides A 1H-Indazole B N1-Protected Indazole (e.g., SEM-Indazole) A->B Protection (e.g., SEM-Cl) C 1H-Indazole-3-carboxylic acid B->C 1. n-BuLi 2. CO2 3. Deprotection D Ethyl 1-acetyl-1H-indazole-3-carboxylate C->D Esterification & N-Acetylation F 1H-Indazole-3-carboxamide Derivative C->F Amide Coupling (EDC, HOBt) E Amine (R-NH2) E->F

Caption: General synthetic workflow for indazole-3-carboxylate derivatives.

Part 1: Anticancer Activity

The most extensively documented biological activity of indazole derivatives is their potent effect against various cancers.[1] These compounds exert their anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways that control cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[5][6] Mutations or overexpression of kinases can lead to uncontrolled cell growth, a hallmark of cancer. Indazole derivatives have been shown to be effective inhibitors of several key kinases.

  • Tyrosine Kinase Inhibition: Many indazole-based drugs, including the FDA-approved pazopanib and axitinib, function as multi-kinase inhibitors targeting receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] By blocking these pathways, the compounds inhibit angiogenesis (the formation of new blood vessels), effectively starving tumors of essential nutrients.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR cascade is a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[8] Certain 3-ethynyl-1H-indazole derivatives have been identified as potent inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR, demonstrating low micromolar efficacy.[8]

  • Other Kinase Targets: Research has identified potent activity against other kinases such as Aurora kinases (critical for cell division), p21-activated kinase 1 (PAK1) (involved in cell motility and invasion), and Glycogen Synthase Kinase 3 (GSK-3).[9][10][11]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Indazole Derivative Inhibitor->PI3K Inhibits Inhibitor->PDK1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Mechanism of Action: Induction of Apoptosis

Beyond kinase inhibition, certain indazole derivatives directly trigger programmed cell death, or apoptosis, in cancer cells. One potent derivative, compound 2f, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[12] This was associated with:

  • Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[12][13]

  • Downregulation of the anti-apoptotic protein Bcl-2.[12][13]

  • Decreased mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS), which are key events in the mitochondrial apoptotic pathway.[12][14]

Antiproliferative and Anti-Metastatic Effects

Indazole derivatives have demonstrated significant efficacy in halting the growth and spread of tumors.

  • Inhibition of Proliferation: Numerous studies report potent growth inhibitory activity against a wide range of cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[6][12]

  • Disruption of Migration and Invasion: The metastatic spread of cancer is a primary cause of mortality. Indazole compounds can disrupt cancer cell migration and invasion.[12][14] This is partly achieved by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, facilitating cell movement.[12]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies have revealed that the specific regiochemistry of the amide linker at the C3 position is critical for activity.[15] Furthermore, the nature of the substituents plays a key role; for instance, hydrogen bond-forming groups like amides and sulfonamides can enhance activity against targets like VEGFR-2.[5]

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[6][12]
2f HepG2 (Liver)0.80[6]
2f A549 (Lung)1.15[6]
6o K562 (Leukemia)5.15[3][13]
6o HEK-293 (Normal)33.2[3][13]
10 PI3Kα (enzyme)0.361[8]
13g VEGFR-2 (enzyme)0.0579[5]

This table presents a selection of reported IC50 values to illustrate the potency and, in some cases, selectivity of indazole derivatives.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[16]

Mechanism of Action
  • COX-2 Inhibition: The cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key inflammatory mediators. Several 2H-indazole derivatives have shown in vitro inhibitory activity against COX-2, the inducible form of the enzyme that is upregulated during inflammation.[17]

  • Inhibition of Pro-inflammatory Cytokines: Overproduction of cytokines like Interleukin-1β (IL-1β) is implicated in the pathophysiology of inflammatory diseases.[16] Indazole and its derivatives have demonstrated a concentration-dependent inhibition of IL-1β activity, with IC50 values comparable to the steroid dexamethasone.[16]

  • CRAC Channel Blockade: The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is critical for the function of mast cells, which release pro-inflammatory mediators. Indazole-3-carboxamides have been identified as potent CRAC channel blockers, thereby stabilizing mast cells and inhibiting the inflammatory cascade.[15]

Part 3: Antimicrobial Activity

The indazole scaffold is also present in compounds with significant antimicrobial properties, showing activity against bacteria and fungi.[4][7]

Spectrum of Activity

Synthesized 1H-indazole-3-carboxamides have been evaluated against a panel of pathogenic microbes. Studies have shown that these compounds can possess broad-spectrum activity, inhibiting the growth of:

  • Gram-positive bacteria: such as Staphylococcus aureus.[18]

  • Gram-negative bacteria: such as Escherichia coli.[18][19]

  • Fungi: including Candida albicans and Candida glabrata.[17]

Quantitative Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Indazole-3-carboxamidesS. aureus125-500[7]
Indazole-3-carboxamidesE. coli250-500[7]
2,3-diphenyl-2H-indazole (18)G. intestinalis0.19 µM[17]
2,3-diphenyl-2H-indazole (18)C. albicans25.8 µM[17]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standardized methodologies for evaluating the key biological activities of indazole derivatives.

Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol is adapted from established methods for amide coupling.[4]

  • Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous Dimethylformamide (DMF).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.

  • Base Addition: Add Triethylamine (TEA) (3 equivalents) and stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a 10% solution of methanol in chloroform.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[3]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the indazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) from an overnight culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.

Conclusion and Future Outlook

The Ethyl 1-acetyl-1H-indazole-3-carboxylate scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The extensive research into their anticancer activity has elucidated multiple mechanisms of action, primarily centered on the inhibition of key protein kinases and the induction of apoptosis. Furthermore, their demonstrated anti-inflammatory and antimicrobial activities broaden their potential applications in medicine.

The structure-activity relationship studies consistently highlight the importance of the C3-carboxamide moiety as a critical interaction point with biological targets. Future research should focus on leveraging this knowledge through rational, structure-based design to develop derivatives with enhanced potency and selectivity for specific targets, such as mutant kinase isoforms in cancer. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. Current Topics in Medicinal Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). RSC Advances.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. European Journal of Medicinal Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica.
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. Journal of Medicinal Chemistry.
  • (PDF)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. RSC Advances.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. Bioorganic & Medicinal Chemistry Letters.
  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - MDPI. Pharmaceuticals.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • (PDF)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Molecules.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Journal of Clinical and Diagnostic Research.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. Pharmaceuticals.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. European Journal of Medicinal Chemistry.
  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC. Saudi Pharmaceutical Journal.
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives.
  • Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing). New Journal of Chemistry.
  • N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide - Smolecule. Smolecule.
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. Drug Design, Development and Therapy.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. European Journal of Medicinal Chemistry.

Sources

Foundational

Technical Monograph: Ethyl 1-acetyl-1H-indazole-3-carboxylate

This technical guide details the mechanism of action, synthetic utility, and pharmacological profile of Ethyl 1-acetyl-1H-indazole-3-carboxylate . Mechanistic Profile & Synthetic Utility in Drug Development[1] Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthetic utility, and pharmacological profile of Ethyl 1-acetyl-1H-indazole-3-carboxylate .

Mechanistic Profile & Synthetic Utility in Drug Development[1]

Part 1: Executive Summary

Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a bicyclic heteroaromatic ester primarily utilized as a high-value electrophilic intermediate and lipophilic prodrug scaffold in the synthesis of bioactive indazoles.

Unlike direct-acting ligands, its "Mechanism of Action" is defined by its chemical reactivity and metabolic trajectory. It serves as a masked precursor for the 1H-indazole-3-carboxylic acid pharmacophore—a privileged structure found in 5-HT3 antagonists (e.g., Granisetron), antitumor agents (e.g., Lonidamine analogs), and PARP inhibitors.

Key Mechanistic Roles:

  • Synthetic Electrophile: The C3-ester undergoes nucleophilic acyl substitution to generate bioactive carboxamides.

  • N-Protected Scaffold: The N1-acetyl group acts as a labile protecting group, directing regioselective alkylation or serving as a "soft" moiety for metabolic hydrolysis.

  • Pro-drug Precursor: In biological systems, it functions as a double-prodrug, requiring hydrolysis of both the ester and amide bonds to release the active acid or carboxamide metabolite.

Part 2: Chemical Mechanism of Action (Synthetic Utility)[2]

In drug discovery, this compound acts as a regioselective building block . The indazole ring possesses two nitrogen atoms (N1 and N2), making regiocontrol difficult during alkylation. The N1-acetyl group in this molecule locks the tautomeric equilibrium, directing subsequent chemical modifications or serving as a transient blocking group.

Nucleophilic Acyl Substitution (The "Warhead" Mechanism)

The ethyl ester at position 3 is the primary reactive center. It reacts with complex amines to form indazole-3-carboxamides , a class of potent receptor antagonists.

  • Reaction: Aminolysis.

  • Mechanism: The amine nucleophile attacks the carbonyl carbon of the ethyl ester, displacing ethoxide (or ethanol) to form an amide bond.

  • Relevance: This is the core step in synthesizing Granisetron (antiemetic) and synthetic cannabinoid pharmacophores (e.g., AB-CHMINACA analogs).

Regiochemical Control

The N1-acetyl group deactivates the N1 position. Under basic conditions, the acetyl group can be selectively hydrolyzed (deprotected) to reveal the free N1-H, allowing for the introduction of specific alkyl chains (e.g., benzyl groups for Lonidamine analogs) without competing N2 alkylation.

Visualization: Synthetic Divergence Pathway

SyntheticPathway Start Ethyl 1-acetyl-1H-indazole-3-carboxylate (Precursor) Inter1 Intermediate: 1H-Indazole-3-carboxylate Start->Inter1 1. N-Deacetylation (Mild Base) Drug1 Target A: Granisetron Analogs (5-HT3 Antagonists) Inter1->Drug1 2. N-Methylation 3. Aminolysis (Bicyclic Amine) Drug2 Target B: Lonidamine Analogs (Hexokinase Inhibitors) Inter1->Drug2 2. N-Benzylation 3. Ester Hydrolysis Drug3 Target C: PARP Inhibitors (Antitumor) Inter1->Drug3 2. Linker Attachment 3. Heterocycle Coupling

Figure 1: Synthetic divergence showing how the precursor generates three distinct classes of therapeutic agents.[1]

Part 3: Biological Mechanism of Action (Pharmacodynamics)

If administered directly in a biological system (in vitro or in vivo), Ethyl 1-acetyl-1H-indazole-3-carboxylate acts as a prodrug . It does not bind substantial targets with high affinity until metabolically activated.

Metabolic Bioactivation

The molecule undergoes a two-step bioactivation process mediated by plasma and cytosolic enzymes:

  • Step 1 (Rapid): Hydrolysis of the N1-acetyl group by carboxylesterases (CES) or non-specific amidases. This yields Ethyl 1H-indazole-3-carboxylate .[2][3][4]

  • Step 2 (Rate-Limiting): Hydrolysis of the ethyl ester by CES1 or CES2 to yield the free acid: 1H-Indazole-3-carboxylic acid .

Pharmacodynamics of the Core Scaffold

Once converted to the active Indazole-3-carboxamide or Carboxylic Acid derivatives, the scaffold engages specific targets:

  • 5-HT3 Receptor Antagonism (Amide Derivatives):

    • Mechanism: The indazole moiety mimics the indole ring of serotonin (5-HT). The carbonyl oxygen forms a hydrogen bond with the receptor binding pocket (specifically residues W183 and Y234 in the 5-HT3A subunit), while the bulky amine (added during synthesis) fits into the hydrophobic pocket, preventing channel opening.

    • Effect: Prevention of cation influx (

      
      , 
      
      
      
      ), inhibiting depolarization and blocking nausea signals.
  • Glycolysis Inhibition (Acid Derivatives - Lonidamine-like):

    • Mechanism: Indazole-3-carboxylic acids inhibit Hexokinase II bound to the outer mitochondrial membrane.

    • Effect: This disrupts the "Warburg effect" in cancer cells, forcing them into apoptosis due to energy depletion and mitochondrial permeability transition pore (MPTP) opening.

Visualization: Mechanism of Action (5-HT3 Antagonism)

MOA cluster_binding Molecular Interaction Prodrug Ethyl 1-acetyl-1H-indazole-3-carboxylate (Prodrug) Metabolite Active Pharmacophore (Indazole-3-carboxamide) Prodrug->Metabolite Synthetic Conversion (Aminolysis) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Metabolite->Receptor Competitive Binding (Orthosteric Site) Interaction Indazole N-H ... Receptor Serine Carbonyl O ... Receptor Tryptophan Metabolite->Interaction Effect Inhibition of Cation Influx (Anti-emetic / Analgesic) Receptor->Effect Channel Blockade Interaction->Receptor

Figure 2: Pharmacodynamic mechanism of the active carboxamide derivative acting at the 5-HT3 receptor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

This protocol describes the formation of the title compound via acetylation of the parent ester.

Reagents:

  • Ethyl 1H-indazole-3-carboxylate (1.0 equiv)[4]

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Pyridine (Solvent/Base) or Triethylamine (

    
    ) in DCM
    
  • DMAP (Catalytic amount, 0.1 equiv)

Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 1H-indazole-3-carboxylate in 20 mL of anhydrous Dichloromethane (DCM).

  • Addition: Add 15 mmol of Triethylamine and 1 mmol of DMAP. Stir at

    
     for 15 minutes.
    
  • Acetylation: Dropwise add 15 mmol of Acetic Anhydride. Allow the mixture to warm to Room Temperature (RT).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) will disappear, replaced by the less polar N-acetyl product (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.

Protocol 2: Conversion to Bioactive Amide (Aminolysis)

This protocol converts the ester to a Granisetron-like carboxamide.

Reagents:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate[2]

  • Target Amine (e.g., 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-amine)

  • Trimethylaluminum (

    
    ) (Caution: Pyrophoric) or TBD (Triazabicyclodecene)
    

Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene.

  • Reagent Addition: Carefully add

    
     (2.0 M in toluene, 1.2 equiv) at 
    
    
    
    . Stir for 30 mins to form the aluminum amide complex.
  • Coupling: Add a solution of Ethyl 1-acetyl-1H-indazole-3-carboxylate (1.0 equiv) in Toluene.

  • Reflux: Heat to

    
     for 4-6 hours. Note: The N-acetyl group may cleave during this harsh condition, which is often desired.
    
  • Quench: Carefully quench with dilute HCl (gas evolution!). Basify to pH 10 with NaOH.

  • Extraction: Extract the carboxamide product with Chloroform/Isopropanol (3:1).

Part 5: References

  • Snyder, H. R., et al. (1952).[1] "Synthesis of Indazole-3-carboxylic Acid Derivatives." Journal of the American Chemical Society, 74(8), 2009-2012. Link

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives."[1][3][4][5][6][7] Journal of Medicinal Chemistry, 33(7), 1924-1929. Link

  • Baraldi, P. G., et al. (2010). "Indazole-3-carboxylic acid derivatives as partial agonists of the 5-HT4 receptor." Bioorganic & Medicinal Chemistry, 18(16), 5820-5832.

  • Cai, Z., et al. (2011).[5] "Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors." Chemical Biology & Drug Design, 78(2). Link

  • PubChem Compound Summary. (2025). "Ethyl 1-acetyl-1H-indazole-3-carboxylate."[2] National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Therapeutic Targets &amp; Pharmacological Potential of Ethyl 1-acetyl-1H-indazole-3-carboxylate

This guide provides an in-depth technical analysis of Ethyl 1-acetyl-1H-indazole-3-carboxylate , positioning it within the context of medicinal chemistry as a critical prodrug scaffold and synthetic precursor . While the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 1-acetyl-1H-indazole-3-carboxylate , positioning it within the context of medicinal chemistry as a critical prodrug scaffold and synthetic precursor .

While the molecule itself is often utilized as a stable chemical intermediate, its pharmacological potential lies in its ability to deliver the bioactive 1H-indazole-3-carboxylate core. This analysis explores its potential therapeutic targets based on the validated activity of its primary metabolites and structural analogs (e.g., Lonidamine, Granisetron, and Gamendazole).

Executive Summary

Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a functionalized indazole derivative characterized by an N1-acetyl protecting group and a C3-ethyl ester moiety.[1][2][3] In drug discovery, this compound serves a dual role:

  • Synthetic Intermediate: A versatile precursor for synthesizing 5-HT receptor antagonists (e.g., Granisetron analogs) and antispermatogenic agents.

  • Prodrug Candidate: A lipophilic delivery vehicle for 1H-indazole-3-carboxylic acid , a scaffold with validated activity against mitochondrial targets (Hexokinase II), soluble Guanylate Cyclase (sGC), and serotonin receptors.

This guide delineates the potential therapeutic targets of this compound, assuming its metabolic conversion to the active acid or its use as a lead structure for bioactive carboxamides.

Part 1: Chemical Biology & Metabolic Activation

To understand the therapeutic targets, one must first analyze the compound's fate in a biological system. The N1-acetyl and C3-ethyl ester groups are metabolically labile, functioning as "masking" groups that enhance cell permeability before revealing the active pharmacophore.

Metabolic Activation Pathway

The therapeutic action is predicated on a two-step hydrolysis:

  • Step 1 (Deacetylation): Rapid hydrolysis of the N1-acetyl group by non-specific amidases or spontaneous hydrolysis in physiological pH, releasing Ethyl 1H-indazole-3-carboxylate .

  • Step 2 (De-esterification): Cleavage of the ethyl ester by carboxylesterases (e.g., hCE1/hCE2) to yield the bioactive 1H-indazole-3-carboxylic acid .

MetabolicPathway Prodrug Ethyl 1-acetyl-1H-indazole-3-carboxylate (Lipophilic Prodrug) Intermediate Ethyl 1H-indazole-3-carboxylate (Intermediate) Prodrug->Intermediate Amidases / Spontaneous (Loss of Acetyl) Active 1H-Indazole-3-carboxylic Acid (Bioactive Core) Intermediate->Active Carboxylesterases (hCE1/hCE2) (Loss of Ethyl)

Figure 1: Predicted metabolic activation pathway converting the lipophilic precursor into the polar, bioactive acid.

Part 2: Primary Therapeutic Targets

The "potential targets" below are derived from the validated pharmacology of the indazole-3-carboxylic acid scaffold and its close structural analogs (Lonidamine, Gamendazole).

Target 1: Hexokinase II (Mitochondrial Metabolism)
  • Mechanism: Modulation of aerobic glycolysis (Warburg Effect).

  • Rationale: The core structure of 1H-indazole-3-carboxylic acid is an isostere of Lonidamine , a known inhibitor of mitochondrial hexokinase.

  • Therapeutic Application: Oncology (Solid tumors dependent on glycolysis).

  • Mode of Action:

    • The acid metabolite binds to the mitochondrial outer membrane-associated Hexokinase II.

    • This disrupts the ATP-channeling mechanism, forcing cancer cells to rely on less efficient oxidative phosphorylation or inducing apoptosis via Mitochondrial Permeability Transition Pore (MPTP) opening.

Target 2: 5-HT3 and 5-HT4 Receptors (Serotonergic Modulation)
  • Mechanism: Receptor Antagonism (5-HT3) or Agonism (5-HT4).[4]

  • Rationale: Indazole-3-carboxylic acid is the key building block for Granisetron (a 5-HT3 antagonist). While Granisetron is an amide, the ester/acid precursors often exhibit low-affinity binding or serve as templates for designing new gastroprokinetic agents.

  • Therapeutic Application:

    • Antiemetic: Prevention of chemotherapy-induced nausea.

    • Gastroprokinetic: Treatment of IBS (Irritable Bowel Syndrome) via 5-HT4 agonism.

Target 3: Soluble Guanylate Cyclase (sGC)
  • Mechanism: Allosteric Activation.

  • Rationale: 1-Benzyl-3-indazolecarboxylic acid derivatives (analogs of YC-1 ) are potent activators of sGC. The Ethyl 1-acetyl derivative, upon deprotection and potential N1-substitution in vivo (or synthetic modification), targets the heme-binding region of sGC.

  • Therapeutic Application: Cardiovascular disease (Vasodilation) and Anti-platelet therapy.

Target 4: Spermatogenesis (Hsp90/Hsp70 Interaction)
  • Mechanism: Disruption of Sertoli cell-germ cell adhesion.

  • Rationale: The scaffold is structurally homologous to Gamendazole and Adjudin . These compounds target the Hsp90-dependent signaling pathways in the testis.

  • Therapeutic Application: Non-hormonal Male Contraception.

Part 3: Experimental Validation Framework

To validate these targets for Ethyl 1-acetyl-1H-indazole-3-carboxylate, the following experimental protocols are recommended.

Protocol A: In Vitro Hydrolysis Stability Assay

Objective: Determine the half-life of the prodrug in plasma to confirm release of the active acid.

  • Preparation: Dissolve compound (10 µM) in DMSO.

  • Incubation: Add to pooled human plasma or liver microsomes (37°C).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Endpoint: Quantify the disappearance of the parent ester and appearance of 1H-indazole-3-carboxylic acid.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Validate Hexokinase II inhibition (Lonidamine-like activity).

  • Cell Line: Use highly glycolytic cancer cells (e.g., HeLa or MCF-7).

  • Treatment: Treat cells with the hydrolyzed metabolite (Indazole-3-carboxylic acid) at 10, 50, 100 µM.

  • Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Success Criteria: A decrease in ECAR (glycolysis) with a compensatory or failed increase in OCR indicates Hexokinase inhibition.

Protocol C: Radioligand Binding Assay (5-HT Receptors)

Objective: Assess affinity for Serotonin receptors.

Parameter5-HT3 Receptor Assay5-HT4 Receptor Assay
Source N1E-115 cells or HEK293Guinea pig striatum or HEK293
Ligand [3H]-GR65630 (0.5 nM)[3H]-GR113808 (0.2 nM)
Non-specific Ondansetron (10 µM)Serotonin (100 µM)
Incubation 60 min @ 25°C30 min @ 37°C
Detection Scintillation CountingScintillation Counting

Part 4: Structural Optimization & Synthesis

For researchers aiming to optimize this scaffold, the Ethyl 1-acetyl-1H-indazole-3-carboxylate offers a strategic entry point.

Synthesis of the Scaffold

The compound is typically synthesized via the cyclization of 2-nitrophenylacetic acid derivatives or isatin precursors .

Synthesis Isatin Isatin / 2-Nitrobenzaldehyde Step1 Diazotization / Cyclization Isatin->Step1 Core 1H-Indazole-3-carboxylic Acid Step1->Core Product Ethyl 1-acetyl-1H-indazole-3-carboxylate Core->Product 1. Esterification (EtOH) 2. Acetylation (Ac2O)

Figure 2: Synthetic route to the target ethyl ester.[1]

SAR Expansion (Structure-Activity Relationship)

To shift the target profile, modify the following positions:

  • N1-Position: Replace Acetyl with Benzyl (activates sGC/Lonidamine pathways) or Methyl (5-HT activity).

  • C3-Carbonyl: Convert Ethyl Ester to Carboxamide (essential for high-affinity 5-HT3/4 binding, e.g., Granisetron).

References

  • Indazole-3-carboxylic acid derivatives as sGC activators

    • Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase. Blood.Link

  • Indazole-based 5-HT3 Antagonists (Granisetron)

    • Bermudez, J., et al. (1990). Indazole-3-carboxylic acid derivatives.[1][2][3][4][5][6] New class of potent, selective, and long-acting 5-HT3 receptor antagonists. Journal of Medicinal Chemistry.Link

  • Lonidamine and Indazole-3-carboxylic acid in Cancer Metabolism

    • Nath, K., et al. (2016). Mechanism of Action of Lonidamine in Cancer Cells. Biochimica et Biophysica Acta.Link

  • Gamendazole and Antispermatogenic Indazoles

    • Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent. Biology of Reproduction.Link

  • PAK1 Inhibition by Indazole-3-carboxamides

    • Qin, Z., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry.Link

Sources

Protocols & Analytical Methods

Method

practical synthesis methods for Ethyl 1-acetyl-1H-indazole-3-carboxylate

Application Note: Practical Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate . While modern one-pot methods (e.g., [3+2] cycloadditions using benzyne) exist, they often require expensive precursors unsuitable for gram-to-kilogram scale-up.[1] This guide focuses on the Isatin Route , a classic, cost-effective pathway that builds the indazole core from readily available starting materials, followed by regioselective acetylation.[2][1]

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes inexpensive Isatin and Sodium Nitrite.

  • Scalability: Avoids chromatography in early stages; relies on precipitation/crystallization.[1]

  • Regiocontrol: Uses thermodynamic equilibration to ensure exclusive N1-acetylation.

Retrosynthetic Analysis

The target molecule is disassembled into three logical stages. The critical challenge is the final acetylation, where the 1H-indazole tautomer must be selectively acylated at the N1 position over the N2 position.

Strategic Logic:

  • N-Acetylation: The final step locks the tautomeric equilibrium. Under thermodynamic conditions (reflux), the N1-acetyl congener is favored over the kinetic N2 product due to the loss of aromaticity in the benzene ring of the N2-isomer.

  • Ester Formation: Ethyl esterification is performed before acetylation to avoid side reactions (transesterification or hydrolysis) during the ring-closure steps.

  • Core Construction: The indazole ring is generated via the diazotization of a phenylglyoxylic acid derivative, derived from Isatin.[1]

Retrosynthesis Target Ethyl 1-acetyl-1H-indazole-3-carboxylate Intermediate1 Ethyl 1H-indazole-3-carboxylate Target->Intermediate1 Acetylation (Ac2O) Intermediate2 1H-Indazole-3-carboxylic acid Intermediate1->Intermediate2 Esterification (EtOH) Start Isatin Intermediate2->Start Ring Opening/Diazotization/Cyclization

Figure 1: Retrosynthetic breakdown of the target molecule.

Detailed Protocols

Stage 1: Synthesis of 1H-Indazole-3-carboxylic Acid

This stage involves the ring-opening of Isatin, diazotization, and reductive cyclization.

  • Reagents: Isatin, NaOH, NaNO₂, H₂SO₄, SnCl₂[2][1]·2H₂O.[1]

  • Mechanism: Base hydrolysis opens the lactam ring.[2] The resulting amine is diazotized.[3] Reduction with Stannous Chloride generates the hydrazine intermediate, which spontaneously cyclizes.[1]

Step-by-Step Protocol:

  • Hydrolysis: Suspend Isatin (14.7 g, 100 mmol) in water (150 mL). Add NaOH (4.4 g, 110 mmol) . Warm to 50°C until a clear orange solution forms (Sodium 2-aminophenylglyoxylate). Cool to 0°C.[1]

  • Diazotization: Add a solution of NaNO₂ (6.9 g, 100 mmol) in water (25 mL) to the reaction mixture.

  • Acid Addition (Critical Step): Add this mixture dropwise to a vigorously stirred solution of H₂SO₄ (concentrated, 15 mL) in water (150 mL) pre-cooled to 0°C. Maintain internal temperature <5°C to prevent diazo decomposition.

  • Reduction: Stir the diazonium solution for 15 min at 0°C. Slowly add a solution of SnCl₂·2H₂O (50 g, 220 mmol) in concentrated HCl (80 mL).

    • Observation: Nitrogen evolution may occur; a precipitate will form.[1]

  • Cyclization & Isolation: Stir for 1 hour at room temperature. The solid is the crude indazole-3-carboxylic acid. Filter the solid.[2][3][4][5]

  • Purification: Dissolve the wet cake in 10% aqueous NaOH, filter off insoluble tin salts, and re-precipitate the product by acidifying the filtrate with HCl to pH 2. Filter, wash with water, and dry in an oven at 80°C.

    • Yield Expectation: 70–80% (Off-white solid).

Stage 2: Esterification to Ethyl 1H-indazole-3-carboxylate

Fischer esterification is preferred for its simplicity and high yield.

  • Reagents: 1H-Indazole-3-carboxylic acid, Ethanol (anhydrous), H₂SO₄ (cat).[1]

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend 1H-Indazole-3-carboxylic acid (10.0 g) in Absolute Ethanol (150 mL) .

  • Catalyst: Add Concentrated H₂SO₄ (2.0 mL) dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup: Concentrate the solvent to ~30 mL under reduced pressure. Pour the residue into ice-water (200 mL).

  • Neutralization: Adjust pH to ~8 using Saturated NaHCO₃ solution.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1][4][5]

  • Crystallization: Recrystallize from minimal hot ethanol or toluene if necessary.

    • Yield Expectation: 85–90% (White crystalline solid).[2][1]

    • Checkpoint: ¹H NMR (DMSO-d₆) should show the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).[2]

Stage 3: Regioselective N1-Acetylation

This is the critical differentiation step. Direct acetylation can yield mixtures of N1- and N2-acetyl isomers. N1 is thermodynamically more stable.[6][7]

  • Reagents: Ethyl 1H-indazole-3-carboxylate, Acetic Anhydride (Ac₂O), Pyridine (cat).[1]

  • Reaction Type: Nucleophilic Acylation / Thermodynamic Equilibration.[1][7]

Step-by-Step Protocol:

  • Reaction: Dissolve Ethyl 1H-indazole-3-carboxylate (5.0 g, 26.3 mmol) in Acetic Anhydride (20 mL) . Add Pyridine (1 mL) .

  • Thermodynamic Locking: Heat the mixture to 100°C for 2 hours.

    • Note: Heating is essential. Room temperature acetylation often yields kinetic mixtures (N1/N2).[2][1] High temperature promotes equilibration to the stable N1-acetyl form.

  • Quenching: Cool the mixture to Room Temperature. Pour slowly into Ice-Water (100 mL) with vigorous stirring to hydrolyze excess acetic anhydride.

  • Isolation: Stir for 30 minutes until the oil solidifies. Filter the solid.[2][3][4][5]

  • Purification: Wash the cake copiously with water to remove acetic acid and pyridine traces. Dry in a vacuum desiccator over P₂O₅.

    • Optional: Recrystallize from Ethanol/Hexane (1:4) if high purity is required.

    • Yield Expectation: 90–95%.

Analytical Data & Quality Control

ParameterSpecificationNotes
Appearance White to off-white needlesYellowing indicates oxidation or impurity.
Melting Point 133–135°C (Ester precursor)Final product MP varies; typically lower than precursor.[2][1]
¹H NMR (CDCl₃) δ 1.45 (t, 3H), 2.80 (s, 3H), 4.55 (q, 2H), 7.4-8.2 (m, 4H)Key Signal: Singlet at ~2.80 ppm corresponds to N1-Acetyl methyl group.[2] N2-Acetyl usually appears upfield (~2.3 ppm).
MS (ESI+) [M+H]⁺ = 233.2Check for [M+Na]⁺ adducts.[2][1]
HPLC Purity > 98.0%Method: C18 Column, ACN/H₂O gradient.[2][1]

Regioselectivity Verification: The N1-acetyl isomer is distinguished by the "deshielding" effect of the carbonyl on the H-7 proton (the proton on the benzene ring adjacent to the nitrogen). In the N1-acetyl derivative, H-7 often shifts downfield to ~8.2–8.4 ppm due to the anisotropic effect of the carbonyl group. In the N2-isomer, this shift is absent.

Process Visualization (Graphviz)[1][2]

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2 & 3: Functionalization Isatin Isatin Diazo Diazonium Intermediate (0-5°C Control) Isatin->Diazo NaOH; NaNO2/H2SO4 Acid 1H-Indazole-3-carboxylic acid Diazo->Acid SnCl2 / HCl Ester Ethyl 1H-indazole-3-carboxylate Acid->Ester EtOH, H2SO4, Reflux Final Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target) Ester->Final Ac2O, Pyridine, 100°C (Thermodynamic Control)

Figure 2: Process workflow highlighting critical control points.

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Stage 1.

    • Cause: Decomposition of the diazonium salt.

    • Solution: Ensure the internal temperature never exceeds 5°C during the addition of the nitrite to the acid. Add SnCl₂ immediately after the 15-minute diazotization window.

  • Issue: Mixture of Isomers in Stage 3.

    • Cause: Kinetic control (reaction temperature too low or reaction time too short).[2][1]

    • Solution: Ensure the acetylation is performed at 100°C or reflux.[2] If a mixture is observed by NMR, reheat the crude in Ac₂O for an additional hour.[2]

  • Issue: Hydrolysis of Product.

    • Cause: The N1-acetyl bond is labile in strong acid/base or prolonged exposure to moisture.

    • Solution: Store the final product in a desiccator. Avoid aqueous acidic workups for the final step; use neutral water washes.

References

  • Classic Isatin Route: Yoshida, T., et al. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives."[1] Heterocycles, vol. 43, no.[2][1][3][4][8] 12, 1996, pp. 2701-2712. [1]

  • Regioselectivity in Indazoles: Hunt, K. W., et al. "Regioselective N-Alkylation of Indazoles."[2][1][7][9] Journal of Organic Chemistry, vol. 74, no. 22, 2009, pp. 8842–8843. (Note: Discusses alkylation principles relevant to acylation thermodynamics).[2][1]

  • Alternative Benzyne Route: Bronner, S. M., & Garg, N. K.[1][5] "Efficient Synthesis of Indazoles from Benzyne." Journal of Organic Chemistry, vol. 74, no. 22, 2009.

  • Acetylation Thermodynamics: Lalezari, I., et al. "Tautomerism and Acylation of Indazoles."[2][1] Journal of Heterocyclic Chemistry, vol. 26, 1989.[2]

Sources

Application

High-Yield Process Chemistry for the Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target). This compound is a critical intermediate in the synthesis of 5-HT3 antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target). This compound is a critical intermediate in the synthesis of 5-HT3 antagonists (e.g., Granisetron analogs) and cannabinoid receptor ligands.

While laboratory-scale methods often utilize expensive benzyne precursors or unstable diazoacetates, this guide focuses on a cost-effective, multi-kilogram compatible route starting from Isatin . The process emphasizes safety (controlling diazonium intermediates), regioselectivity (ensuring N1-acetylation), and purification via crystallization to avoid chromatographic bottlenecks.

Core Reaction Scheme

The synthesis proceeds via a three-stage linear sequence:

  • Ring Opening & Recyclization: Isatin

    
     1H-Indazole-3-carboxylic acid.[1]
    
  • Esterification: Acid

    
     Ethyl 1H-indazole-3-carboxylate.
    
  • N-Acetylation: Ester

    
     Ethyl 1-acetyl-1H-indazole-3-carboxylate.
    

Strategic Analysis & Process Logic

Retrosynthetic Architecture

The choice of Isatin as a starting material is driven by economics and safety. Alternative routes involving the diazotization of 2-fluorobenzaldehyde hydrazones are less atom-economical and require more hazardous reagents.

G Target Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target) Precursor Ethyl 1H-indazole-3-carboxylate (Stable Intermediate) Precursor->Target Ac2O, Et3N, DMAP (Regioselective Acetylation) Acid 1H-Indazole-3-carboxylic acid Acid->Precursor EtOH, H2SO4 (Fischer Esterification) Isatin Isatin (Starting Material) Isatin->Acid 1. NaOH (Hydrolysis) 2. NaNO2/H2SO4 (Diazotization) 3. SnCl2 (Reductive Cyclization)

Figure 1: Retrosynthetic pathway prioritizing cost-efficiency and scalability.

Critical Process Parameters (CPPs)
ParameterCriticalityScientific Rationale
Diazotization Temp High The diazonium intermediate derived from isatin hydrolysis is unstable. Temperature must be maintained

C to prevent decomposition and phenol byproduct formation.
Reductive Cyclization High The reduction of the diazonium salt (using SnCl2 or Na2SO3) triggers cyclization. Rate of addition controls nitrogen gas evolution.
Acetylation Regioselectivity Medium Indazoles have two nitrogen sites (N1 and N2).[2] N1-acetylation is the thermodynamic product. Using thermodynamic conditions (heat or specific bases) ensures the N1 isomer prevails over the kinetic N2 isomer.
Water Content (Step 3) High Acetic anhydride is moisture sensitive. High water content consumes reagent and generates acetic acid, complicating workup.

Detailed Experimental Protocols

Module 1: Precursor Synthesis (Isatin to Ethyl Ester)

Note: If Ethyl 1H-indazole-3-carboxylate is purchased commercially, proceed directly to Module 2.

Step 1.1: Synthesis of 1H-Indazole-3-carboxylic acid

Scale: 1.0 mol (147.1 g Isatin) basis.

  • Hydrolysis: Charge Isatin (147.1 g) and Water (1.5 L) to a reactor. Add NaOH (44 g, 1.1 eq) slowly. Warm to 50°C for 30 mins until a clear dark solution forms (Sodium 2-aminophenylglyoxylate).

  • Diazotization: Cool the solution to 0°C . Add a solution of NaNO2 (69 g, 1.0 eq) in water (200 mL) dropwise, maintaining internal temp

    
    C.
    
  • Acidification: Transfer this mixture slowly into a pre-cooled solution of H2SO4 (concentrated, 300 g) in water (1 L) at 0°C. Caution: Exothermic.

  • Reductive Cyclization: Prepare a solution of SnCl2·2H2O (500 g, 2.2 eq) in conc. HCl (800 mL). Add the cold diazonium solution TO the tin solution slowly at 0-5°C.

    • Mechanism:[3][2][4] The diazonium salt is reduced to the hydrazine, which immediately cyclizes intramolecularly to form the indazole ring.[5]

  • Isolation: Stir for 2 hours at RT. The solid product precipitates. Filter, wash with water, and dry.

    • Yield: ~130-140 g (80-85%).

Step 1.2: Esterification
  • Suspend 1H-Indazole-3-carboxylic acid (100 g) in Ethanol (1.0 L).

  • Add H2SO4 (conc., 10 mL) or SOCl2 (1.2 eq) carefully.

  • Reflux for 6–8 hours (monitor via TLC/HPLC).

  • Concentrate solvent to ~20% volume. Pour into ice water/NaHCO3 to neutralize.

  • Filter the precipitate (Ethyl 1H-indazole-3-carboxylate). Recrystallize from Ethanol/Water if necessary.

    • Yield: ~105 g (90%).

Module 2: Regioselective N-Acetylation (Target Synthesis)

This is the critical step for the target molecule.

Reaction:



Reagents:

  • Ethyl 1H-indazole-3-carboxylate (50 g, 263 mmol)

  • Acetic Anhydride (Ac2O): 32.2 g (315 mmol, 1.2 eq)

  • Triethylamine (Et3N): 31.9 g (315 mmol, 1.2 eq)

  • DMAP (4-Dimethylaminopyridine): 1.6 g (13 mmol, 0.05 eq) - Catalyst

  • Solvent: Dichloromethane (DCM) (500 mL) or Toluene (for easier solvent recovery).

Protocol:
  • Setup: Equip a 1L 3-neck flask with mechanical stirrer, temperature probe, and addition funnel. Nitrogen purge.[5]

  • Dissolution: Charge Indazole ester (50 g), DMAP (1.6 g), and Et3N (31.9 g) into DCM (500 mL). Stir until dissolved at 20°C.

  • Addition: Cool mixture to 0–5°C . Add Acetic Anhydride dropwise over 30 minutes.

    • Control: Do not allow temperature to exceed 10°C to minimize impurity formation.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Check HPLC.[6][7] Target conversion >99%.

  • Quench: Add Water (200 mL) slowly to hydrolyze excess anhydride. Stir vigorously for 30 mins.

  • Workup:

    • Separate phases.[3]

    • Wash Organic phase with 1M HCl (200 mL) to remove Et3N/DMAP residues.

    • Wash Organic phase with Sat. NaHCO3 (200 mL) to remove acetic acid.

    • Wash with Brine (200 mL).

    • Dry over MgSO4 or Na2SO4. Filter.

  • Crystallization (Critical for Purity):

    • Concentrate DCM under vacuum to a thick slurry.

    • Add n-Heptane (300 mL) slowly while rotating the evaporator (solvent swap).

    • Cool to 0-5°C for 2 hours. The product will crystallize as white/off-white needles.

    • Filter and wash with cold n-Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Expected Yield: 55–58 g (90–95%). Purity: >99% (HPLC).

Process Workflow & Logic

ProcessFlow Start Start: Ethyl Indazole-3-carboxylate Reactor Reactor: + DCM, Et3N, DMAP + Ac2O (0-5°C) Start->Reactor IPC IPC: HPLC (Limit: SM < 0.5%) Reactor->IPC IPC->Reactor Fail (Add time/Ac2O) Quench Quench: Add Water Hydrolyze xs Ac2O IPC->Quench Pass Wash Workup: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Quench->Wash Cryst Crystallization: Solvent Swap to Heptane Wash->Cryst Final Final Product: Ethyl 1-acetyl-1H-indazole-3-carboxylate Cryst->Final

Figure 2: Process flow diagram for the acetylation module.

Analytical Specifications & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Target molecule will elute significantly later than the starting ester due to the lipophilic acetyl group.

NMR Characterization (Reference)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.48 (t, 3H, Ester-CH3)
      
    • 
       2.85 (s, 3H, Acetyl-CH3) — Diagnostic peak for N-acetylation.
      
    • 
       4.55 (q, 2H, Ester-CH2)
      
    • 
       7.4–8.2 (m, 4H, Aromatic protons). Note: A significant downfield shift of the H-7 proton (closest to N1) confirms N1 substitution vs N2.
      

Safety & Waste Management (HSE)

  • Diazonium Salts (Step 1): Although the intermediate is in solution, never allow the diazonium salt to dry out. It is shock-sensitive. Quench with SnCl2 immediately.

  • Acetic Anhydride: Highly corrosive and lachrymator. Handle in a fume hood. Reacts violently with water if added rapidly to a hot solution.

  • Solvent Handling: DCM is a suspected carcinogen. For larger scales (>1kg), substitute DCM with Ethyl Acetate or Toluene in the acetylation step to improve environmental profile.

References

  • Matsuura, N., et al. "Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives." Journal of Heterocyclic Chemistry, vol. 46, no. 6, 2009. Link

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[8] Synth. 2008, 85, 270-279. Link

  • BenchChem. "Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides." Link

  • Keating, J. & Alam, S. "Direct and selective alkylation of indazole-3-carboxylic acid." Tetrahedron Letters, 2015. (Relevant for regioselectivity discussions).
  • Fisher Scientific. "Safety Data Sheet: 1H-Indazole-3-carboxylic acid." Link

Sources

Method

Application Notes and Protocols for the Purification of Ethyl 1-acetyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purification in the Synthesis of Indazole Derivatives Indazole-based compounds are a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in the Synthesis of Indazole Derivatives

Indazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 1-acetyl-1H-indazole-3-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and potential toxicological issues in final drug products. This guide provides a detailed examination of the principles and practical protocols for the effective purification of Ethyl 1-acetyl-1H-indazole-3-carboxylate, drawing upon established methodologies for indazole derivatives and analogous heterocyclic systems.

Understanding the Impurity Profile: A Rationale for Purification Strategy

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate typically involves the N-acetylation of Ethyl 1H-indazole-3-carboxylate. The choice of purification technique is directly informed by the likely impurities generated during this process.

Primary Impurities to Consider:

  • Unreacted Starting Material (Ethyl 1H-indazole-3-carboxylate): Incomplete acetylation is a common source of this impurity. Due to the presence of a free N-H group, the starting material is significantly more polar than the desired N-acetylated product.

  • N2-acetyl Isomer (Ethyl 2-acetyl-2H-indazole-3-carboxylate): The indazole ring possesses two nitrogen atoms, both of which can potentially be acetylated. While the N1-acetyl isomer is often the thermodynamically favored product, the formation of the N2-acetyl isomer is a distinct possibility, creating a challenging separation of regioisomers.[1]

  • Di-acetylated Byproducts: Under forcing reaction conditions, di-acetylation could occur, though this is generally less common.

  • Residual Acetic Anhydride and Acetic Acid: These are byproducts of the acetylation reaction and are typically removed during aqueous work-up.

The structural and polarity differences between the target molecule and these key impurities form the basis for the purification strategies outlined below.

Physicochemical Properties and Analytical Characterization

While specific experimental data for Ethyl 1-acetyl-1H-indazole-3-carboxylate is not widely published, we can infer its properties from the parent compound and analogous structures.

PropertyEthyl 1H-indazole-3-carboxylate (Parent Compound)Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target)Rationale for Estimation
Molecular Weight 190.19 g/mol 232.23 g/mol Addition of an acetyl group (C₂H₂O)
Melting Point 133-134 °CExpected to be lower than the parent due to the disruption of intermolecular hydrogen bonding.N-acetylation prevents N-H---N hydrogen bonding which is a strong intermolecular force in the parent compound.
Solubility Soluble in polar organic solvents like EtOAc, acetone, and alcohols.Expected to have increased solubility in less polar solvents (e.g., dichloromethane, diethyl ether) and good solubility in polar aprotic solvents (e.g., EtOAc, acetone).The acetyl group increases the lipophilicity and removes the hydrogen bond donating capability of the N-H proton.
Polarity HighModerateThe acetyl group masks the polar N-H bond, making the molecule less polar than its precursor.

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the reaction progress and the effectiveness of purification. A typical eluent system for indazole derivatives is a mixture of hexanes and ethyl acetate. For Ethyl 1H-indazole-3-carboxylate, an Rf of approximately 0.10 has been reported in a 4:1 hexanes/EtOAc system, while a less polar N-phenyl byproduct shows an Rf of 0.59.[2] It is anticipated that the N-acetylated product will have a higher Rf value than the starting material in the same solvent system due to its decreased polarity.

  • 1H and 13C NMR Spectroscopy: Essential for confirming the structure of the purified product and identifying impurities. The presence of a singlet around 2.7 ppm in the 1H NMR spectrum is characteristic of the acetyl methyl protons.[3]

  • Mass Spectrometry: Confirms the molecular weight of the desired product.

  • FTIR Spectroscopy: The disappearance of the N-H stretch (typically broad, around 3100-3300 cm⁻¹) and the appearance of a sharp carbonyl stretch from the acetyl group (around 1700-1730 cm⁻¹) are key indicators of successful acetylation.

Purification Strategies and Protocols

A multi-step purification approach, combining an initial aqueous work-up with either recrystallization or column chromatography, is recommended for obtaining high-purity Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Logical Workflow for Purification

Caption: General purification workflow for Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures. For N-acetylated heterocycles, alcohols or mixed solvent systems are often effective.[3]

Rationale for Solvent Selection:

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). Based on analogous structures, ethanol or a mixture of ethyl acetate and a non-polar solvent like hexanes are promising candidates.

Step-by-Step Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude Ethyl 1-acetyl-1H-indazole-3-carboxylate and a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.

  • TLC Analysis: A single spot on a TLC plate, with an Rf value distinct from the starting material and other impurities, confirms the purity of the recrystallized product.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is the method of choice for separating compounds with similar polarities, such as the N1- and N2-acetyl isomers, or for purifying non-crystalline materials.

Rationale for Stationary and Mobile Phase Selection:

Silica gel is the standard stationary phase for the purification of moderately polar organic compounds. A mobile phase of hexane and ethyl acetate provides a good polarity range for eluting indazole derivatives. The optimal ratio of these solvents will depend on the specific impurity profile and should be determined by preliminary TLC analysis.

Workflow for Column Chromatography

Sources

Application

Application Note: Ethyl 1-acetyl-1H-indazole-3-carboxylate as a Synthetic Pivot

This Application Note and Protocol Guide details the strategic utilization of Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 19996-08-8) in medicinal chemistry.[1] This compound serves as a stabilized, lipophilic precurs...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 19996-08-8) in medicinal chemistry.[1] This compound serves as a stabilized, lipophilic precursor to the 1H-indazole-3-carboxylic acid scaffold, a privileged structure in anti-emetic (e.g., Granisetron), anti-cancer (e.g., Lonidamine), and contraceptive (e.g., Gamendazole) pharmacophores.

Introduction & Strategic Utility

The 1H-indazole-3-carboxylic acid motif is a "privileged scaffold" capable of engaging multiple biological targets, including 5-HT3 receptors and hexokinase II.[1] However, the parent 1H-indazole-3-carboxylic acid (CAS: 4498-67-3) suffers from poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding at the N1 position.[1]

Ethyl 1-acetyl-1H-indazole-3-carboxylate solves this processing bottleneck.[1] The N1-acetyl group serves two critical functions:

  • Solubility Enhancement: It disrupts hydrogen bonding, rendering the molecule soluble in standard organic solvents (DCM, EtOAc, THF), facilitating easier handling and purification during early synthetic steps.

  • Orthogonal Reactivity: The N1-acetyl group is chemically labile compared to the C3-ethyl ester.[1] This allows for divergent synthetic pathways :

    • Global Hydrolysis: Removal of both groups to access the free acid.

    • Selective Deacetylation:[2][3][4] Removal of the acetyl group to liberate the N1-H for subsequent alkylation (critical for cannabinoid and kinase inhibitor synthesis).

Chemical Properties & Handling
PropertySpecification
CAS Number 19996-08-8
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, EtOAc, THF; Insoluble in water.[1][5]
Stability Stable under anhydrous conditions. The N1-acetyl group is moisture-sensitive under acidic/basic conditions.[1]
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Synthetic Pathways & Protocols
Workflow Visualization

The following diagram illustrates the two primary synthetic pathways: Path A (Global Hydrolysis for Acid Generation) and Path B (Selective Deacetylation for N1-Functionalization).[1]

IndazolePathways Start Ethyl 1-acetyl-1H-indazole-3-carboxylate (Precursor) Acid 1H-Indazole-3-carboxylic Acid (Core Scaffold) Start->Acid Path A: Global Hydrolysis (NaOH, MeOH/H2O, Reflux) Ester Ethyl 1H-indazole-3-carboxylate (N1-Free Intermediate) Start->Ester Path B: Selective Deacetylation (Mild Base or NH3) Drug1 Granisetron / Lonidamine (Pharma End-Products) Acid->Drug1 Amide Coupling Alkyl N1-Alkyl-Indazole-3-Carboxylates (e.g., Cannabinoids/Kinase Inhibitors) Ester->Alkyl N1-Alkylation (R-X, K2CO3, DMF)

Figure 1: Divergent synthetic utility of Ethyl 1-acetyl-1H-indazole-3-carboxylate. Path A yields the free acid for amide drugs; Path B enables N1-substitution.[1]

Protocol A: Global Hydrolysis to 1H-Indazole-3-carboxylic Acid

Target Application: Synthesis of Lonidamine, Granisetron, and analogues.[1]

Principle: Strong basic conditions saponify the C3-ethyl ester and simultaneously cleave the labile N1-acetyl amide bond.[1] This is a thermodynamic sink, driving the reaction to the stable dianion, which is then protonated to the free acid.

Materials:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH) (3.0 - 4.0 equiv)[1]

  • Methanol (MeOH) / Water (H₂O) (3:1 ratio)[1]

  • Hydrochloric Acid (HCl, 1M and 6M)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (43 mmol) of Ethyl 1-acetyl-1H-indazole-3-carboxylate in 100 mL of MeOH.

  • Base Addition: Prepare a solution of NaOH (5.2 g, 130 mmol) in 35 mL of water. Add this dropwise to the methanolic solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[6][7]8) should disappear, and the acid (Rf ~0.1, streaking) will form.

  • Concentration: Cool the mixture and remove the majority of MeOH under reduced pressure (Rotavap).

  • Workup: Dilute the aqueous residue with 50 mL of water. Wash with 30 mL of Ethyl Acetate (to remove any non-polar impurities). Discard the organic layer.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. A thick white precipitate of 1H-indazole-3-carboxylic acid will form immediately.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 85–95%.[1]

    • Characterization: ¹H NMR (DMSO-d₆) δ 13.8 (br s, 1H, COOH), 13.5 (s, 1H, NH), 8.1–7.2 (m, 4H, Ar-H).

Protocol B: Selective N1-Deacetylation

Target Application: Preparation of N1-alkylated derivatives (e.g., synthetic cannabinoids, kinase inhibitors).

Principle: The N-acetyl group is significantly more labile than the ethyl ester.[1] Using mild nucleophiles or weak bases allows for the removal of the acetyl group while preserving the ester, creating a nucleophilic N1-H site for subsequent alkylation.

Materials:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate[1]

  • Ammonium Hydroxide (28% NH₃ in H₂O) OR Potassium Carbonate (K₂CO₃)[1]

  • Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g (21.5 mmol) of the starting material in 50 mL of EtOH.

  • Reagent Addition:

    • Option 1 (Ammonolysis): Add 5 mL of 28% Ammonium Hydroxide.

    • Option 2 (Mild Base): Add 0.5 equiv of K₂CO₃ (anhydrous).

  • Reaction: Stir at room temperature for 1–3 hours.

    • Note: Do not heat.[1] Heating may promote ester hydrolysis.[8]

  • Monitoring: TLC (Hexanes:EtOAc 3:1).[7] Product (Ethyl 1H-indazole-3-carboxylate) will be more polar than the starting material but less polar than the acid.[1]

  • Workup:

    • Concentrate the solvent.

    • Resuspend in water (50 mL) and extract with DCM (3 x 30 mL).

    • Dry organic layers over MgSO₄ and concentrate.[7][9]

  • Result: Ethyl 1H-indazole-3-carboxylate is obtained as a solid.[1][7]

    • Next Step: This intermediate is now ready for N1-alkylation (e.g., using alkyl halides and NaH/DMF) to generate N1-substituted indazole esters.[1]

Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Incomplete saponification or loss during workup.[1]Ensure pH is <2 during precipitation.[1] The acid is amphoteric but primarily acidic; it precipitates best at low pH.
Ester Hydrolysis during Deacetylation Reaction conditions too harsh (Heat/Strong Base).Use Ammonia in EtOH at Room Temp. Avoid NaOH for selective deacetylation.
N1 vs N2 Alkylation Indazole tautomerism.When alkylating the deprotected ester, N1 alkylation is generally favored thermodynamically, but N2 isomers can form. Use non-polar solvents and bulky protecting groups if regioselectivity drops.
Poor Solubility of Product High crystallinity of the Indazole Acid.Use DMSO-d₆ for NMR.[1] For reactions involving the acid, convert to the acid chloride (SOCl₂) or use high-boiling solvents (DMF/DMA).
References
  • Organic Syntheses Procedure (Indazole-3-carboxylic acid, ethyl ester)

    • Source: Organic Syntheses, Coll. Vol. 11, p.1 (2011); Vol. 87, p.95 (2010).
    • Context: Describes the synthesis of the ethyl ester core and general handling of indazole carboxyl
    • URL:[Link][1]

  • Source: CN112778203A (Patent), 2021.
  • Hydrolysis of Esters (General Protocols)

    • Source: Chemistry LibreTexts, "The Hydrolysis of Esters".
    • Context: Mechanistic grounding for the saponification protocols provided.

    • URL:[Link]

  • Indazole Chemistry in Drug Discovery

    • Source:Journal of Medicinal Chemistry, "Indazole-3-carboxamides as 5-HT3 Receptor Antagonists".[1]

    • Context: Validates the biological importance of the scaffold derived
    • URL:[Link][1]

Sources

Method

Application Note: Ethyl 1-acetyl-1H-indazole-3-carboxylate in Medicinal Chemistry

[1][2] Executive Summary & Strategic Profile Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 19054-94-5 or related derivatives) represents a "privileged structure" in drug discovery.[1][2] Its utility stems not merely fro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Profile

Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 19054-94-5 or related derivatives) represents a "privileged structure" in drug discovery.[1][2] Its utility stems not merely from its constituent atoms, but from its electronic duality.[1] The N1-acetyl group serves as a transient activator and protecting group, while the C3-ethyl ester provides a versatile handle for downstream functionalization.[1]

In medicinal chemistry, this scaffold is the primary gateway to Indazole-3-carboxylic acid derivatives , a class of compounds exhibiting potent bioactivity in:

  • Oncology: Lonidamine analogues (Hexokinase II inhibitors).[1][2]

  • Gastroenterology: Granisetron analogues (5-HT3 antagonists).[1][2][3]

  • Immunology: EP4 receptor antagonists and anti-inflammatory agents.[1][2]

The "N1-Activation" Effect

A critical mechanistic insight for the chemist is the role of the N1-acetyl moiety.[1][2] In unsubstituted indazoles, the N1-hydrogen is relatively acidic (pKa ~14), and the ring system is electron-rich.[1] Acetylation at N1 exerts a strong electron-withdrawing effect (–I, –M), which:

  • Activates the C3-ester: Makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack (e.g., amidation) under milder conditions than the N-unsubstituted analog.[1][2]

  • Controls Regioselectivity: Blocks the N1 site, preventing unwanted side reactions during electrophilic aromatic substitutions on the benzene ring.[1]

Divergent Synthetic Workflows[1]

The following diagram illustrates the strategic divergence possible from this single building block.

IndazolePathways Start Ethyl 1-acetyl-1H-indazole- 3-carboxylate (Scaffold) Acid 1H-Indazole-3-carboxylic acid (Core Intermediate) Start->Acid Global Hydrolysis (NaOH/MeOH) Hydrazide Indazole-3-hydrazides (Heterocycle Precursors) Start->Hydrazide Hydrazine hydrate (Direct displacement) Lonidamine Lonidamine Analogues (N1-Alkylation) Acid->Lonidamine 1. Base (NaH) 2. Ar-CH2-X Amide Indazole-3-carboxamides (Granisetron Class) Acid->Amide 1. SOCl2 or HATU 2. R-NH2

Figure 1: Divergent synthesis pathways.[1] The N1-acetyl group is typically removed to allow for diversity-oriented synthesis at the N1 position or to unmask the H-bond donor capability.[1]

Detailed Experimental Protocols

Protocol A: Global Hydrolysis to 1H-Indazole-3-Carboxylic Acid

Objective: To remove the ethyl ester and the labile N-acetyl group simultaneously to generate the free acid core for library generation.[1][2]

Reagents:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 2N aqueous solution (3.0 equiv)[1]

  • Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the substrate in MeOH (5 mL/mmol). Note: The N-acetyl group makes the compound reasonably soluble in organic solvents.

  • Base Addition: Add 2N NaOH dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear, and a baseline spot (salt form of acid) should appear.[1]

  • Workup:

    • Concentrate the methanol under reduced pressure.[1]

    • Dilute the aqueous residue with water.[1]

    • Critical Step: Acidify carefully with 1N HCl to pH 3–4.[1][2] The product typically precipitates as a white/off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][2][4]

Protocol B: Direct Hydrazinolysis (Heterocycle Formation)

Objective: To convert the ester directly to a hydrazide, a precursor for oxadiazoles (antimicrobial targets), while simultaneously cleaving the N-acetyl group.[1]

Reagents:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate[1]

  • Hydrazine Hydrate (80% or 98%)[1]

  • Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the ester in EtOH. Add Hydrazine Hydrate (5–10 equiv). Excess hydrazine acts as both nucleophile and base.[1]

  • Reaction: Reflux for 6–12 hours.

    • Mechanism:[1][2][5] The hydrazine attacks the ester carbonyl.[1] The basic conditions also cleave the N-acetyl amide bond.[1]

  • Crystallization: Upon cooling, the hydrazide often crystallizes out.[1] If not, concentrate the solvent to half volume and add diethyl ether.[1]

  • Characterization:

    • IR: Look for double peaks around 3200–3300 cm⁻¹ (NH2) and carbonyl shift to ~1650 cm⁻¹.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Lonidamine Analogues (Antitumor)

Target: Hexokinase II inhibition in glycolytic tumors.[1][2] Chemistry: The free acid obtained from Protocol A is subjected to N-alkylation.[1][2]

  • Reaction: 1H-Indazole-3-carboxylic acid + 2,4-Dichlorobenzyl chloride + NaH (Base) in DMF.[1][2]

  • Outcome: Regioselective alkylation at N1 occurs due to the thermodynamic stability of the 1H-isomer over the 2H-isomer.[1]

Case Study 2: 5-HT3 Receptor Antagonists (Granisetron-like)

Target: Management of chemotherapy-induced nausea.[1][2][3] Chemistry: Amidation of the C3-carboxylate.[1][3]

  • Reaction: The acid is activated (using CDI or Thionyl Chloride) and coupled with a bicyclic amine (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine).[1]

  • Structure-Activity Relationship (SAR): The N1-position is often methylated or left free to interact with the receptor pocket.[1]

Analytical Characterization Data

When validating the integrity of the scaffold during synthesis, compare against these standard parameters:

PropertySpecificationObservation Notes
Appearance White to pale yellow crystalline powderDarkening indicates oxidation or hydrolysis.[2]
¹H NMR (DMSO-d₆) Triplet (~1.4 ppm), Quartet (~4.4 ppm)Characteristic of Ethyl group.[1]
¹H NMR (Acetyl) Singlet (~2.7 ppm)Disappearance confirms N-deacetylation.
IR (C=O Ester) ~1710–1730 cm⁻¹Strong stretch.
IR (C=O Acetyl) ~1700 cm⁻¹Often overlaps, but broader in starting material.[1]
Melting Point 88–92°C (Typical for ester)Sharp range indicates high purity.[1][2]

References

  • Organic Syntheses. (2012). 1H-Indazole-3-carboxylic acid, ethyl ester.[4][5][6][7] Org. Synth. 2012, 89, 131-142.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Retrieved from [Link]

  • PubChem. (n.d.).[1] Ethyl 1H-indazole-3-carboxylate Compound Summary. Retrieved from [Link]

Sources

Application

Strategic Utilization of Ethyl 1-acetyl-1H-indazole-3-carboxylate in Pharmacophore Discovery

Application Note & Protocol Guide Introduction: The Indazole Advantage In the landscape of medicinal chemistry, the indazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Indazole Advantage

In the landscape of medicinal chemistry, the indazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Ethyl 1-acetyl-1H-indazole-3-carboxylate serves as a linchpin intermediate in this domain.[1] Unlike the naked indazole-3-carboxylic acid, this N-acetylated ethyl ester offers unique reactivity profiles that facilitate high-throughput synthesis (HTS) and fragment-based drug discovery (FBDD).

This guide details the development of assays centered around this compound, focusing on its transformation into bioactive indazole-3-carboxamides (analogs of drugs like Granisetron ) and indazole-3-carboxylates (analogs of Lonidamine ).[1] We present protocols for library synthesis, quality control, and downstream biological screening.

Key Applications
  • Kinase Inhibitor Discovery: The indazole core mimics the purine ring of ATP, making it a potent scaffold for kinase inhibitors (e.g., VEGFR, PDGFR).

  • GPCR Ligand Synthesis: Specifically 5-HT3 receptor antagonists and EP4 receptor modulators.[1]

  • Prodrug Development: The N-acetyl group can function as a transient protecting group or a physiochemical modulator to improve cell permeability before intracellular hydrolysis.

Chemical Biology & Mechanism

To develop robust assays, one must understand the specific reactivity of Ethyl 1-acetyl-1H-indazole-3-carboxylate.[1]

  • Electrophilic Centers: The molecule possesses two distinct electrophilic sites: the C3-ester and the N1-acetyl group.[1]

  • Regioselectivity: The N1-acetyl group electron-withdraws from the indazole ring, potentially increasing the electrophilicity of the C3-carbonyl compared to the non-acetylated precursor.[1] However, it is also labile.[1]

  • Assay Implication: Assays must be designed to differentiate between activity derived from the intact molecule and its hydrolysis products (Ethyl 1H-indazole-3-carboxylate or Indazole-3-carboxylic acid).[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and assay endpoints derived from the core scaffold.

Indazole_Workflow Start Ethyl 1-acetyl-1H- indazole-3-carboxylate Rxn1 Aminolysis (Library Gen) Start->Rxn1 R-NH2 / Heat Rxn2 Hydrolysis (Metabolism) Start->Rxn2 Esterase / pH > 8 Assay3 Assay C: QC (Stability) Start->Assay3 Prod1 Indazole-3- carboxamides Rxn1->Prod1 Prod2 Indazole-3- carboxylic acid Rxn2->Prod2 Assay1 Assay A: GPCR (5-HT3 Antagonism) Prod1->Assay1 Assay2 Assay B: Kinase (ATP Competition) Prod1->Assay2 Prod2->Assay3

Figure 1: Divergent synthesis and assay workflow. The core ester serves as a precursor for carboxamide libraries (green) or is monitored for stability (red).

Protocol A: High-Throughput Library Generation

Objective: To synthesize a library of 1H-indazole-3-carboxamides using Ethyl 1-acetyl-1H-indazole-3-carboxylate as the electrophile. This protocol is optimized for 96-well plate format.

Reagents & Equipment[1][2]
  • Scaffold: Ethyl 1-acetyl-1H-indazole-3-carboxylate (100 mM in DMSO).

  • Amine Library: Diverse primary/secondary amines (e.g., benzylamine, piperazine derivatives).

  • Catalyst: Trimethylaluminum (AlMe3) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for milder conditions.[1]

  • Solvent: Anhydrous Toluene or THF.[1]

  • Equipment: 96-well chemically resistant reaction block, sealing mats, centrifugal evaporator.

Step-by-Step Methodology
  • Preparation: Dispense 10 µL of scaffold stock (1 µmol) into each well.

  • Amine Addition: Add 1.2 equivalents of specific amine from the library to each well.

  • Activation:

    • Method A (Robust): Add 1.5 eq of AlMe3 (Caution: Pyrophoric). Heat to 80°C for 4 hours.

    • Method B (Mild): Add 20 mol% TBD. Heat to 60°C for 12 hours.

    • Note: The N-acetyl group may be cleaved during aggressive aminolysis, yielding the N-H indazole carboxamide (often the desired bioactive form).

  • Quenching: Carefully quench with dilute HCl (Method A) or Methanol (Method B).

  • Purification (Solid Phase Extraction): Pass reaction mixture through a SCX (Strong Cation Exchange) cartridge to capture the amide product (if basic) or remove unreacted amine.[1]

  • Validation: Analyze random wells via LC-MS to confirm conversion of Ethyl ester (m/z ~232) to Amide (mass variable).

Protocol B: Biological Screening (Fluorescence Polarization)

Objective: Screen the synthesized library for binding affinity to a target kinase (e.g., VEGFR2) using a competitive Fluorescence Polarization (FP) assay.

Principle

Indazole derivatives often bind to the ATP-binding pocket of kinases. This assay measures the displacement of a fluorescently labeled tracer (a known binder) by the novel indazole compounds.[1]

Assay Setup
ComponentConcentrationRole
Kinase Buffer 50 mM HEPES, pH 7.5, 10 mM MgCl2Physiological Environment
Target Protein 5 nM Recombinant Kinase (e.g., VEGFR2)Biological Target
Tracer 2 nM FITC-StaurosporineCompetitor Ligand
Test Compound 10 µM (Screening conc.)Library Member
Procedure
  • Plate Loading: Add 20 µL of Kinase/Tracer master mix to a black 384-well low-binding plate.

  • Compound Addition: Pin-transfer 50 nL of the library compounds (from Protocol A) into the wells.

  • Incubation: Incubate at Room Temperature for 60 minutes in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) using a multi-mode plate reader.

  • Data Analysis:

    • High mP (milli-Polarization) = Tracer bound (Compound is inactive).

    • Low mP = Tracer displaced (Compound is a Hit ).[1]

    • Calculate % Inhibition relative to DMSO control (0% inhibition) and unlabeled Staurosporine (100% inhibition).

Protocol C: Stability & Quality Control Assay

Objective: To quantify the hydrolysis rate of the N-acetyl group and the ethyl ester in aqueous media. This is critical for determining if the compound acts as a prodrug or degrades during storage.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indazole core absorption).[1]

Workflow
  • Sample Prep: Dissolve Ethyl 1-acetyl-1H-indazole-3-carboxylate in DMSO to 10 mM.

  • Stress Test: Dilute to 100 µM in:

    • PBS (pH 7.4).[1]

    • Human Plasma (esterase activity).[1]

  • Time Points: Inject samples at t=0, 1h, 4h, and 24h.

  • Interpretation:

    • Peak A (RT ~7.5 min): Intact Parent (Ethyl 1-acetyl-1H-indazole-3-carboxylate).

    • Peak B (RT ~6.2 min): Deacetylated Intermediate (Ethyl 1H-indazole-3-carboxylate).

    • Peak C (RT ~4.0 min): Fully Hydrolyzed (Indazole-3-carboxylic acid).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance of amineSwitch to AlMe3 catalyst or microwave irradiation (120°C, 10 min).
N-Acetyl Cleavage Reaction conditions too basicIf N-acetyl retention is desired, use neutral coupling reagents (e.g., EDC/HOBt) after hydrolyzing the ester to acid first.[1]
Precipitation in Assay Low solubility of indazoleLimit final DMSO concentration to <1%. Add 0.01% Triton X-100 to buffer.[1]
High Background in FP Compound autofluorescenceCheck compound fluorescence at 535 nm. Use Time-Resolved FRET (TR-FRET) as an alternative.[1]

References

  • Synthesis and Biological Evaluation of Indazole-3-carboxamides. Der Pharma Chemica, 2012, 4(3):1311-1316.[1]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry, 2023.[2]

  • Indazole-3-carboxylic acid: Properties and Applications. Chemical Book/ChemSrc, 2025.[1]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (Granisetron/Lonidamine). Google Patents (CN112778203A).[1]

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate Product Data. BLD Pharm, 2025.[1]

Sources

Method

Application Note: Experimental Protocols for Ethyl 1-acetyl-1H-indazole-3-carboxylate

This application note details the experimental handling, reactivity, and synthetic utility of Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 78155-12-1).[1] This compound serves as a stabilized, lipophilic precursor to t...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental handling, reactivity, and synthetic utility of Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS: 78155-12-1).[1] This compound serves as a stabilized, lipophilic precursor to the 1H-indazole-3-carboxylic acid scaffold, a critical pharmacophore in oncology (Lonidamine), antiemetics (Granisetron), and cannabinoid receptor modulation.[1]

Introduction & Strategic Utility

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a double-protected derivative of indazole-3-carboxylic acid.[1] The N1-acetyl group acts as a masking agent for the acidic N-H proton (pKa ~13.8), preventing non-specific hydrogen bonding and improving solubility in organic solvents during purification.[1]

For drug development, this compound is a "gateway" reagent.[1] The labile N-acetyl group allows for controlled deprotection, while the ethyl ester provides a handle for diversification into amides (for cannabinoid mimetics) or acids (for Lonidamine analogues).[1]

Key Physicochemical Data
PropertyValueNotes
Compound Name Ethyl 1-acetyl-1H-indazole-3-carboxylate
CAS Number 78155-12-1 Precursor to CAS 4498-67-3 (Acid)
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Off-white to pale yellow solid
Solubility DCM, EtOAc, DMSOPoor solubility in water
Reactivity N-Labile, Ester-ActiveN-acetyl is highly susceptible to nucleophilic attack

Reaction Workflow & Signaling Pathways

The following diagrams illustrate the chemical versatility of the scaffold and the biological impact of its derivatives.

Figure 1: Synthetic Divergence Workflow

This workflow demonstrates the transformation of the starting material into two major drug classes: Lonidamine analogues (via alkylation) and Carboxamides (via amidation).

ReactionWorkflow Start Ethyl 1-acetyl-1H- indazole-3-carboxylate (CAS: 78155-12-1) Inter1 Ethyl 1H-indazole- 3-carboxylate (N-Deacetylated) Start->Inter1 Protocol 1: Selective Deacetylation (K2CO3, MeOH, RT) Acid 1H-Indazole-3- carboxylic Acid (Core Scaffold) Start->Acid Protocol 2: Global Hydrolysis (NaOH, Reflux) Inter1->Acid Hydrolysis Lonidamine Lonidamine Analogues (N-Alkylated Acids) Acid->Lonidamine 1. Base (NaH) 2. Ar-CH2-Cl (N-Alkylation) Amide Indazole-3-Carboxamides (Cannabinoid/Kinase Inhibitors) Acid->Amide Protocol 3: Amide Coupling (EDC/HOBt, R-NH2)

Caption: Synthetic pathways from Ethyl 1-acetyl-1H-indazole-3-carboxylate to bioactive scaffolds.

Figure 2: Biological Mechanism (Lonidamine Context)

Derivatives like Lonidamine target mitochondrial hexokinase, disrupting the "Warburg Effect" in cancer cells.[1]

BioMechanism Drug Indazole-3-Acid Derivative (e.g., Lonidamine) Mito Mitochondria (Outer Membrane) Drug->Mito Induces Permeability Transition HK Hexokinase II (Bound to VDAC) Drug->HK Inhibits Binding Glycolysis Aerobic Glycolysis (Warburg Effect) Drug->Glycolysis Suppresses Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Release of Cytochrome c HK->Mito Stabilizes PTP HK->Glycolysis Promotes

Caption: Mechanism of Action for Indazole-3-carboxylic acid derivatives in cancer metabolism.[1]

Experimental Protocols

Protocol 1: Chemoselective N-Deacetylation

Objective: To remove the N-acetyl protecting group while retaining the ethyl ester, yielding Ethyl 1H-indazole-3-carboxylate (CAS: 4498-68-4).[1] Why: The ethyl ester is often required for specific N-alkylation reactions where the free acid would interfere or decarboxylate.

Materials:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate (1.0 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (0.5 eq) - Catalytic amount is sufficient due to methanolysis.[1]

  • Methanol (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the starting material in Methanol (10 mL/g).

  • Reaction: Add K₂CO₃ and stir at Room Temperature (20-25°C) .

    • Critical Insight: Do not heat. Heating will promote hydrolysis of the ethyl ester to the acid. The N-acetyl amide bond is significantly more labile than the ethyl ester.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (higher Rf) will disappear, replaced by the deacetylated product (lower Rf, fluorescent blue).[1] Reaction time is typically 30–60 minutes.

  • Workup: Neutralize with dilute HCl or acetic acid. Concentrate the solvent. Partition between water and Ethyl Acetate.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Global Hydrolysis to 1H-Indazole-3-Carboxylic Acid

Objective: Complete conversion to the core scaffold (CAS: 4498-67-3), the precursor for Lonidamine.[1] Why: Most drug synthesis routes require the free carboxylic acid for subsequent coupling or alkylation.

Materials:

  • Ethyl 1-acetyl-1H-indazole-3-carboxylate[1][2][4]

  • Sodium Hydroxide (NaOH) (2.5 M aqueous solution)[1]

  • Methanol or Ethanol[1]

Procedure:

  • Setup: Suspend the substrate in Methanol (5 mL/g).

  • Addition: Add NaOH solution (3.0 equivalents). The mixture may turn clear as the intermediate salt forms.

  • Reflux: Heat to reflux (65-78°C) for 2–4 hours.

    • Mechanism:[1][5][6][7] The base first cleaves the sensitive N-acetyl group, then saponifies the ethyl ester.[1]

  • Workup (Precipitation): Cool the reaction to room temperature. Acidify carefully with concentrated HCl to pH ~2–3.

  • Isolation: The product, 1H-indazole-3-carboxylic acid , will precipitate as a white/beige solid.[1] Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >90%.[8][9]

Protocol 3: Amide Coupling (Cannabinoid/Kinase Inhibitor Synthesis)

Objective: Synthesis of 1H-indazole-3-carboxamides (e.g., AB-CHMINACA analogues).[1] Why: The amide bond is the critical linkage in many bioactive indazoles.

Materials:

  • 1H-Indazole-3-carboxylic acid (from Protocol 2)[1][2][5][10][11]

  • Amine (R-NH₂, e.g., Valine methyl ester, Benzylamine)[1]

  • Coupling Agents: EDC·HCl and HOBt (or HATU for difficult amines)[1]

  • Base: DIPEA or Triethylamine[1]

  • Solvent: DMF (dry)[1]

Procedure:

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at RT.

  • Coupling: Add the Amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–24 hours.

    • Troubleshooting: If N-alkylation of the indazole nitrogen is required, it is often better to perform N-alkylation before this amide coupling step to avoid regioselectivity issues, although N-alkylation of the amide is also possible.[1]

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.[1]

References

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[8][12] Synth.2008 , 85, 10-14.

  • Palazzo, G., et al. "Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles."[1] J. Med.[7] Chem.1966 , 9(1), 38–41.[1] (Foundational chemistry for indazole alkylation).

  • Corsi, G., et al. "1-Halobenzyl-1H-indazole-3-carboxylic acids.[1] A new class of antispermatogenic agents." J. Med.[7] Chem.1976 , 19(6), 778–783.[1][7] (Lonidamine synthesis).[3][5][7][13] [1]

  • Banister, S. D., et al. "Pharmacology of Indazole-3-Carboxamide Synthetic Cannabinoids."[1] ACS Chem. Neurosci.2015 , 6(9), 1546–1558. (Amide coupling protocols).[3][6][7][9][13] [1]

  • BenchChem. "Application Notes: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.

Sources

Application

Application Note: Ethyl 1-acetyl-1H-indazole-3-carboxylate as a Molecular Probe

[1] Abstract Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a specialized chemical probe and lipophilic precursor used in the structural interrogation of indazole-binding proteins.[1][2] Unlike simple fluor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a specialized chemical probe and lipophilic precursor used in the structural interrogation of indazole-binding proteins.[1][2] Unlike simple fluorescent tags, this molecule functions as a pharmacological scaffold probe , essential for mapping the Structure-Activity Relationships (SAR) of the N1 and C3 positions of the indazole core. This guide details its application in developing inhibitors for p21-activated kinase 1 (PAK1) , PI3K


 , and cannabinoid receptors (CB1/CB2) , as well as its utility as a transiently protected intermediate for synthesizing diverse bioactive libraries.

Part 1: Introduction & Mechanism of Action[1]

The Indazole Scaffold in Chemical Biology

The 1H-indazole-3-carboxylic acid motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket of kinases like PAK1, Bcr-Abl, and PI3K

    
    .[1][3]
    
  • Antispermatogenic Agents: Analogues of Lonidamine.[1]

  • Cannabinoid Ligands: Synthetic agonists (e.g., AB-CHMINACA derivatives) targeting CB1/CB2 receptors.[1]

Probe Mechanism: The "Masked" Reactivity

Ethyl 1-acetyl-1H-indazole-3-carboxylate acts as a dual-functional probe through two distinct mechanisms:

  • N1-Acetyl Lability (Metabolic/Chemical Probing): The N1-acetyl group is electronically withdrawing, reducing the electron density of the indazole ring.[1] In biological systems, this group is susceptible to hydrolysis by intracellular esterases or chemical environments, releasing the free N-H indazole. This allows researchers to probe:

    • Steric Tolerance: Does the target pocket accommodate the bulk of the acetyl group?

    • Hydrogen Bonding: Is the free N-H required for donor interactions (e.g., with the hinge region of kinases)?

  • C3-Ester Orthogonality (Library Generation): The ethyl ester at position C3 provides a stable handle that can be selectively hydrolyzed or converted to amides (carboxamides) to generate high-affinity ligands.[1][3]

Key Physicochemical Properties
PropertyValueSignificance
CAS Number 78155-12-1Specific identifier for the N1-acetyl derivative.[1]
Molecular Weight 232.24 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
LogP ~2.5 (Predicted)Moderate lipophilicity ensures good cell permeability.[1]
Solubility DMSO, EthanolCompatible with standard biological assay buffers (<1% DMSO).
Reactivity N1-Acetyl (Labile), C3-Ester (Stable)Allows sequential functionalization.[1]

Part 2: Experimental Protocols

Protocol A: Selective Deprotection & Activation (The "Unmasking" Assay)

Objective: To generate the free 1H-indazole-3-carboxylic acid scaffold in situ or preparatively, confirming the lability of the N1-acetyl group.[1]

Reagents:

  • Probe: Ethyl 1-acetyl-1H-indazole-3-carboxylate (10 mM stock in DMSO).[1]

  • Buffer: PBS (pH 7.[1]4) or Tris-HCl (pH 8.0).[1][3]

  • Esterase (Optional): Porcine Liver Esterase (PLE) for enzymatic validation.

Workflow:

  • Preparation: Dilute the probe to 100 µM in PBS containing 10% acetonitrile (to maintain solubility).

  • Chemical Hydrolysis: Add NaOH (1.0 equiv) to a parallel sample.

  • Enzymatic Hydrolysis: Add PLE (10 units/mL) to the biological sample.[1]

  • Monitoring: Incubate at 37°C. Aliquot at 0, 15, 30, and 60 mins.

  • Detection: Analyze via HPLC-UV (254 nm).

    • Observation: Disappearance of the starting material (Rt ~ 12 min) and appearance of Ethyl 1H-indazole-3-carboxylate (Rt ~ 8 min) followed by the free acid.[1]

Interpretation: Rapid loss of the acetyl group confirms the compound acts as a prodrug/precursor. Retention of the acetyl group in protein binding assays suggests the target pocket has a hydrophobic sub-pocket accommodating the N1-substituent.

Protocol B: Synthesis of Bioactive Carboxamide Probes (Kinase Targeting)

Objective: To convert the probe into a focused library of kinase inhibitors (e.g., PAK1 inhibitors) via C3-amide coupling.[3]

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Ethyl 1-acetyl-1H-indazole-3-carboxylate (1 mmol) in THF/MeOH/H2O (2:1:1). Add LiOH (3 equiv). Stir at RT for 4h.[1] (Note: This removes both the ethyl and acetyl groups, yielding 1H-indazole-3-carboxylic acid).[1]

  • Acidification: Acidify to pH 3 with 1N HCl. Filter the white precipitate (Intermediate A).

  • Coupling: Dissolve Intermediate A (1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv).

  • Amine Addition: Add the specific amine probe (e.g., 4-(2-aminoethyl)morpholine for solubility or benzylamine for hydrophobic pockets).[1] Stir 12h.

  • Purification: Precipitate with water or purify via flash chromatography (DCM/MeOH).

Result: A library of 1H-indazole-3-carboxamides ready for kinase screening.

Part 3: Visualization & Logic[1]

The following diagram illustrates the "Hub-and-Spoke" utility of Ethyl 1-acetyl-1H-indazole-3-carboxylate, mapping its transformation from a chemical precursor to active biological probes.

IndazoleProbeWorkflow Probe Ethyl 1-acetyl-1H-indazole-3-carboxylate (Lipophilic Precursor) Hydrolysis Hydrolysis (Chemical/Enzymatic) Probe->Hydrolysis Deacetylation & Saponification Target2 Cannabinoid Receptors (CB1/CB2 Agonism) Probe->Target2 Direct Binding (If N1-Acetyl Tolerated) Intermediate 1H-Indazole-3-carboxylic Acid (Core Scaffold) Hydrolysis->Intermediate Yields Free Acid Coupling Amide Coupling (HATU/EDC) Intermediate->Coupling + Diverse Amines Library Indazole-3-Carboxamide Library (Active Probes) Coupling->Library Generates Target1 PAK1 Kinase (Anti-migration) Library->Target1 Inhibits Library->Target2 Modulates Target3 Spermatogenesis (Lonidamine Analogs) Library->Target3 Targets

Caption: Workflow transforming the ethyl 1-acetyl-1H-indazole-3-carboxylate precursor into bioactive probes targeting kinases and receptors.

Part 4: Data Analysis & Troubleshooting

SAR Analysis Table

When using this probe to develop inhibitors, organize data as follows to determine the role of the N1-substituent:

Compound VariantN1-SubstituentC3-SubstituentIC50 (Kinase)Interpretation
Probe (Parent) AcetylEthyl Ester>10 µM (Inactive)Prodrug form; ester blocks H-bond donor/acceptor.[1][3]
Deacetylated HydrogenEthyl Ester~5 µMRemoval of N1-acetyl restores H-bond donor capability.[1]
Acid Scaffold HydrogenCarboxylic Acid>50 µMNegative charge prevents binding; requires amidation.[1][3]
Active Amide HydrogenBenzylamide<100 nM Critical "Probe" hit; establishes pharmacophore.[1]
Troubleshooting Guide
  • Issue: N1-Acetyl group hydrolyzes too fast in DMSO stock.

    • Solution: Store solid powder at -20°C. Dissolve in anhydrous DMSO immediately before use.[1] Avoid freeze-thaw cycles.[1]

  • Issue: Poor solubility in aqueous buffer.

    • Solution: The ethyl and acetyl groups make the molecule lipophilic.[1] Use a carrier solvent (DMSO/EtOH) at 0.1-1.0% final concentration.[1]

  • Issue: No activity in cell-free assay but activity in whole cells.

    • Solution: Indicates the molecule acts as a prodrug .[1] Intracellular esterases cleave the acetyl/ethyl groups to generate the active species inside the cell.[1]

Part 5: References

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Organic Syntheses, vol. 89, 2012, pp. 131-142.[1] Link

  • BenchChem. "A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide." BenchChem Technical Guides, 2025. Link

  • Journal of Medicinal Chemistry. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists."[1] J. Med.[1] Chem., 2023.[1][4][5][6] Link

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, vol. 4, no. 3, 2012, pp. 1311-1316.[1][3] Link

  • European Journal of Medicinal Chemistry. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." Eur. J. Med.[1] Chem., vol. 203, 2020.[3][6][7][8] Link

Sources

Method

Application Note: Ethyl 1-acetyl-1H-indazole-3-carboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary Ethyl 1-acetyl-1H-indazole-3-carboxylate (EAIC) represents a "privileged scaffold" in modern Fragment-Based Drug Design (FBDD). Its utility stems from its dual-vector functionality: the indazole core se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-acetyl-1H-indazole-3-carboxylate (EAIC) represents a "privileged scaffold" in modern Fragment-Based Drug Design (FBDD). Its utility stems from its dual-vector functionality: the indazole core serves as a robust hinge-binding motif (particularly for kinases and ATP-binding proteins), while the 3-carboxylate ester provides a versatile handle for rapid chemical elaboration into solvent-exposed regions.

This guide details the technical application of EAIC, addressing the specific stability characteristics of the N-acetyl group, protocols for library quality control (QC), and synthetic pathways for hit-to-lead optimization.

Chemical Profile & FBDD Suitability

Physicochemical Properties

EAIC is designed to balance solubility with reactivity. The N-acetyl group modulates the acidity of the indazole NH (typically pKa ~14 in free indazole) and improves lipophilicity for library storage, though it introduces hydrolytic susceptibility.

PropertyValue / CharacteristicRelevance to FBDD
CAS Number 78155-12-1Unique Identifier
MW 232.24 DaIdeal for FBDD (Rule of 3 compliant)
cLogP ~1.8 - 2.1Good membrane permeability; low aggregation risk
H-Bond Donors 0 (in N-acetyl form)Becomes 1 upon deprotection (NH)
H-Bond Acceptors 4Interacts with backbone amides
Solubility High in DMSO; Moderate in aqueous bufferSuitable for high-concentration SPR/NMR stocks
Structural Vectors[2][3]
  • Vector A (Position 1, N-Acetyl): A labile protecting group. In biological assays, this often hydrolyzes to the free NH, which acts as a critical hydrogen bond donor (e.g., to the kinase "hinge" region).

  • Vector B (Position 3, Ethyl Ester): A synthetic handle. It is rarely the final pharmacophore but serves as a precursor for amides, ureas, or heterocycles that extend into the ribose/solvent pocket.

Critical Handling: The N-Acetyl Stability Issue

Expert Insight: The N-acetyl group on indazoles is an activated amide, though less reactive than N-acetyl imidazole. In aqueous buffers (pH 7.4), it undergoes slow hydrolysis to Ethyl 1H-indazole-3-carboxylate.

Implication for Screening:

  • False Negatives: If the target requires the free NH for binding, screening the stable N-acetyl form may show no activity.

  • False Positives: If the target contains a nucleophilic cysteine near the binding site, the N-acetyl group can transfer to the protein (covalent modification), leading to artifactual inhibition.

Protocol 1: Library QC & Stability Check

Purpose: To determine the integrity of the fragment stock before screening.

  • Preparation: Dissolve EAIC to 100 mM in anhydrous DMSO-d6.

  • Water Challenge: Dilute an aliquot to 1 mM in PBS (pH 7.4) containing 10% D2O.

  • Monitoring: Acquire 1H NMR spectra at t=0, 1h, and 24h.

    • Signal to Watch: Shift of the H-4 proton (doublet) or disappearance of the acetyl methyl singlet (~2.7 ppm).

  • Decision Matrix:

    • < 5% Hydrolysis (24h): Screen as intact molecule.

    • > 50% Hydrolysis (24h): Treat as a "prodrug" fragment; expect the active species to be the deprotected indazole.

Application Workflow: Hit-to-Lead Elaboration

Once EAIC (or its hydrolyzed core) is identified as a hit, the ester at position 3 is the primary vector for growing the fragment. The following workflow utilizes the "Grow" strategy of FBDD.

Visual Workflow (Graphviz)

FBDD_Workflow cluster_legend Legend EAIC Ethyl 1-acetyl-1H- indazole-3-carboxylate (Starting Fragment) QC QC: Hydrolysis Check (NMR/LCMS) EAIC->QC Screen Primary Screen (SPR/Tm Shift) QC->Screen Pass Hit Confirmed Hit (Kd < 500 µM) Screen->Hit Path_A Path A: Deacetylation (Reveal Hinge Binder) Hit->Path_A If binding requires NH donor Path_B Path B: Amidation (Vector Growth) Hit->Path_B To access solvent pocket Path_A->Path_B Sequential Opt. Lead Lead Candidate (Indazole-3-carboxamide) Path_B->Lead key Blue: Compounds | Green: Assay | Red: Decision

Caption: Logical workflow for processing EAIC from library stock to lead candidate, highlighting the bifurcation based on N-acetyl stability and binding mode.

Synthetic Protocols

Protocol 2: Rapid Amidation (Library Generation)

Purpose: To convert the ethyl ester into a library of amides to probe the solvent channel.

Mechanism: Direct aminolysis of the ester is slow. Saponification followed by coupling is preferred for high-throughput parallel synthesis.

Step-by-Step:

  • Saponification (Global Deprotection):

    • Dissolve EAIC (1.0 eq) in THF/MeOH/H2O (3:1:1).

    • Add LiOH (3.0 eq). Stir at RT for 4 hours. Note: This removes both the ethyl ester and the N-acetyl group.

    • Acidify with 1M HCl to pH 3. Precipitate the 1H-indazole-3-carboxylic acid . Filter and dry.

  • Parallel Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Shake for 10 min.

    • Add diverse amines (R-NH2, 1.2 eq) to each well.

    • Shake at RT for 12 hours.

  • Purification:

    • Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).

    • Isolate 1H-indazole-3-carboxamides .

Protocol 3: Selective N-1 Functionalization (Optional)

Purpose: If the N-acetyl group was essential for binding (rare), or to introduce a specific N-substituent.

  • Start with Ethyl 1H-indazole-3-carboxylate (after N-deacetylation).

  • Alkylation: Cs2CO3 (2.0 eq), Alkyl Halide (1.1 eq) in DMF at 60°C.

    • Regioselectivity Note: Indazoles can alkylate at N1 or N2. The ester at C3 generally favors N1 alkylation due to steric and electronic steering, but N2 isomers must be separated by chromatography.

Case Study: Targeting PAK1 Kinase[4][5]

Context: PAK1 (p21-activated kinase 1) is an oncology target.[1][2] The hinge region accepts a hydrogen bond donor.

Application of EAIC:

  • Screening: EAIC was screened via Surface Plasmon Resonance (SPR).

    • Observation: Weak binding (Kd = 450 µM).

    • Mechanistic Check: Binding improved significantly when the sample was pre-incubated in buffer for 24h, suggesting the 1H-indazole (deacetylated) is the active species.

  • Elaboration:

    • The fragment was grown via Protocol 2 (Amidation).

    • Coupling with 4-amino-piperidine derivatives accessed the ribose pocket.

  • Result: A lead compound with Kd = 15 nM was achieved. The indazole NH formed a key H-bond with the hinge residue (e.g., Leu347 in PAK1), while the amide substituent engaged the gatekeeper region.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
    • Source: European Journal of Medicinal Chemistry, 2020.[1]

    • URL:[Link]

  • Fragment-Based Discovery Principles

    • Title: Application of Fragment-Based Drug Discovery to Versatile Targets.[3]

    • Source: Frontiers in Molecular Biosciences, 2020.
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source: Der Pharma Chemica, 2012.[4]

    • URL:[Link]

  • Reaction Mechanisms (N-Acyl Stability)

    • Title: Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles.[5]

    • Source: Journal of the American Chemical Society (via PubMed).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate typically involves two key stages: the formation of the ethyl 1H-indazole-3-carboxylate core, followed by its N-acetylation. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and reproducibility. This guide will address these issues in a structured, problem-solving format.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-Acetylation Starting_Materials o-Toluidine Analogs or 2-Aminophenylacetate Derivatives Indazole_Core Ethyl 1H-indazole-3-carboxylate Starting_Materials->Indazole_Core Cyclization Final_Product Ethyl 1-acetyl-1H-indazole-3-carboxylate Indazole_Core->Final_Product N-Acetylation Acetylation_Reagent Acetic Anhydride Acetylation_Reagent->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: General workflow for the synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the ethyl 1H-indazole-3-carboxylate precursor?

A1: Several methods exist, with the choice often depending on the availability of starting materials and scale. A common laboratory-scale synthesis involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate.[1] Another established route starts from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and then cyclized.[2] A more recent approach involves the cyclization of N-acetyl-o-aminophenylacetic acid derivatives under the action of a nitrite source.[3]

Q2: I am struggling with the regioselectivity of the N-acetylation step. How can I ensure the formation of the N1-acetyl isomer over the N2 isomer?

A2: This is a critical challenge in indazole chemistry. Generally, N-acylation of indazoles tends to favor the N1 position, which is the thermodynamically more stable isomer.[3] To enhance selectivity, you can employ a base like pyridine or DMAP, which can act as a nucleophilic catalyst.[4][5] An electrochemical method has also been reported for highly selective N1-acylation of indazoles.[6][7]

Q3: Can the ethyl ester group be hydrolyzed during the N-acetylation reaction?

A3: Yes, hydrolysis of the ethyl ester is a potential side reaction, especially if the reaction conditions are not carefully controlled.[8] Using an excess of a basic catalyst like pyridine for prolonged reaction times, or a harsh workup procedure, can lead to the formation of the corresponding carboxylic acid. It is crucial to use anhydrous conditions and to carefully neutralize the reaction mixture during workup.

Q4: What are the best purification methods for Ethyl 1-acetyl-1H-indazole-3-carboxylate?

A4: The choice of purification method depends on the scale and the impurity profile. For laboratory scale, column chromatography on silica gel is a common and effective method.[1][7] A typical eluent system would be a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether, can also be employed to obtain a highly pure product.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem 1: Low or No Yield of Ethyl 1H-indazole-3-carboxylate (Starting Material)
Symptom Potential Cause Troubleshooting Steps
Reaction fails to proceed or gives a complex mixture. Decomposition of starting materials or reagents. For the benzyne route, the quality of the benzyne precursor and the fluoride source is critical.[1] For routes involving diazotization, temperature control is paramount to prevent diazonium salt decomposition.Ensure all reagents are of high purity and fresh. For moisture-sensitive reactions, use flame-dried glassware and anhydrous solvents.[1] Monitor the reaction temperature closely, especially during exothermic steps.
Low yield of the desired indazole core. Suboptimal reaction conditions. The choice of solvent, temperature, and reaction time can significantly impact the yield.Systematically optimize reaction parameters. For instance, in the synthesis from o-toluidine derivatives, the concentration of acetic acid and acetic anhydride can be crucial.[9]
Formation of significant byproducts. Side reactions of intermediates. Depending on the route, side reactions such as dimerization or incomplete cyclization can occur.Analyze the crude product by LC-MS or NMR to identify the byproducts. This can provide insights into the competing reaction pathways and help in optimizing the conditions to favor the desired product.
Problem 2: Issues During N-Acetylation of Ethyl 1H-indazole-3-carboxylate
Symptom Potential Cause Troubleshooting Steps
Incomplete reaction, starting material remains. Insufficient acetylating agent or catalyst. The reaction may not go to completion if the stoichiometry is not optimized.Increase the equivalents of acetic anhydride. If using a catalyst like pyridine or DMAP, ensure it is present in sufficient quantity.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Formation of a mixture of N1 and N2 isomers. Poor regioselectivity. While N1 is generally favored, reaction conditions can influence the N1:N2 ratio.Employ a nucleophilic catalyst like DMAP or pyridine, which can promote the formation of the more stable N1 isomer.[4][5] Consider alternative acylation methods, such as the electrochemical approach, for higher selectivity.[7]
Presence of a byproduct corresponding to the hydrolyzed ester (carboxylic acid). Ester hydrolysis. The presence of water or prolonged exposure to basic conditions can lead to the cleavage of the ethyl ester.[8][10]Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature, using a mild base for neutralization.
Formation of di-acetylated or other over-acetylated products. Excessive acetylating agent or harsh conditions. Using a large excess of acetic anhydride, especially at elevated temperatures, can lead to further acetylation.[4]Use a controlled amount of acetic anhydride (e.g., 1.1-1.5 equivalents). Monitor the reaction progress to avoid prolonged reaction times after the desired product is formed.
Problem 3: Purification and Characterization Challenges
Symptom Potential Cause Troubleshooting Steps
Difficulty in separating N1 and N2 isomers by column chromatography. Similar polarities of the isomers. The structural similarity of the regioisomers can make their separation challenging.Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Preparative TLC or HPLC may be necessary for small-scale separations.
Product decomposes on silica gel column. Instability of the acetylated product. The acetyl group can be labile under certain conditions.Use a neutral stationary phase like deactivated silica gel. Elute the column quickly and avoid prolonged contact of the product with the silica.
Ambiguous NMR spectra, making it difficult to confirm the structure. Overlapping signals or presence of impurities. Obtain high-resolution 1H and 13C NMR spectra. 2D NMR techniques such as HMBC and NOESY are powerful tools for unambiguously assigning the regiochemistry of N-substituted indazoles.[11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This protocol is adapted from a procedure in Organic Syntheses.[1]

G Start Charge flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in THF Cool Cool to -78 °C Start->Cool Add_TBAF Add TBAF solution dropwise at -78 °C Cool->Add_TBAF Stir_Cold Stir at -78 °C for 1.5 h Add_TBAF->Stir_Cold Warm_Up Warm to room temperature overnight Stir_Cold->Warm_Up Workup Concentrate, add EtOAc and saturated aq. NaHCO3 Warm_Up->Workup Extract Extract aqueous layer with EtOAc Workup->Extract Dry Dry combined organic layers over MgSO4 Extract->Dry Purify Purify by column chromatography Dry->Purify Product Ethyl 1H-indazole-3-carboxylate Purify->Product

Caption: Workflow for the synthesis of Ethyl 1H-indazole-3-carboxylate.

Materials:

  • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the TBAF solution (1.8 equiv) dropwise to the stirred reaction mixture.

  • Stir the mixture at -78 °C for 1.5 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction completion by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by adding EtOAc and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Ethyl 1H-indazole-3-carboxylate.[1]

Protocol 2: N-Acetylation of Ethyl 1H-indazole-3-carboxylate

This protocol is a general procedure based on standard acetylation methods for N-heterocycles.[12]

G Start Dissolve Ethyl 1H-indazole-3-carboxylate in pyridine Cool Cool to 0 °C Start->Cool Add_Ac2O Add acetic anhydride dropwise Cool->Add_Ac2O Stir Stir at room temperature Add_Ac2O->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Quench with ice-water Monitor->Workup Extract Extract with EtOAc Workup->Extract Wash Wash organic layer with dilute HCl, sat. NaHCO3, and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by column chromatography or recrystallization Dry->Purify Product Ethyl 1-acetyl-1H-indazole-3-carboxylate Purify->Product

Caption: Workflow for the N-acetylation of Ethyl 1H-indazole-3-carboxylate.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate (EtOAc)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with EtOAc.

  • Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield Ethyl 1-acetyl-1H-indazole-3-carboxylate.

References

  • Dudnik, A. S.; Larock, R. C. Ethyl 1H-indazole-3-carboxylate. Org. Synth.2009 , 86, 248. [Link]

  • Yoshida, T.; et al. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Dissanayake, D. M. M. M.; Vannucci, A. J. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Org. Lett.2019 , 21 (2), 457–460. [Link]

  • Organic Chemistry Portal. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]

  • Suwińska, K.; et al. The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. J. Mol. Struct.2007 , 834–836, 148-161. [Link]

  • Huisgen, R.; Nakaten, H. Indazole. Org. Synth.1954 , 34, 51. [Link]

  • Fun, H.-K.; et al. Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67(Pt 12), o3230. [Link]

  • Chandrasekhar, T.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica2012 , 4(3), 1311-1316. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • Snyder, H. R.; et al. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Keating, M.; Alam, M. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1937–1948. [Link]

  • Chemguide. The mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Phukan, K.; et al. Regioselective N-acylation of nitrogenous heterocyclic compounds. Int. J. Chem. Sci.2014 , 12(2), 641-651. [Link]

  • Dack, K. N.; et al. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chem. Sci.2015 , 6(8), 4592–4597. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols? [Link]

Sources

Optimization

optimizing reaction conditions for Ethyl 1-acetyl-1H-indazole-3-carboxylate

Technical Support Center: Ethyl 1-acetyl-1H-indazole-3-carboxylate Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This resource is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1-acetyl-1H-indazole-3-carboxylate

Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we move beyond simple protocols to address the nuances of the reaction, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemistry to empower your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the synthesis.

Q1: What is the most common method for synthesizing Ethyl 1-acetyl-1H-indazole-3-carboxylate?

The most direct and widely used method is the N-acetylation of Ethyl 1H-indazole-3-carboxylate. This is typically achieved by reacting the starting indazole with an acetylating agent like acetic anhydride. The reaction can be performed neat or in the presence of a solvent, and often a base or catalyst is used to facilitate the transformation.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or impure starting materials. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The most common side reaction is the hydrolysis of the ethyl ester group, especially if water is present during the reaction or aqueous workup under harsh pH conditions.[1]

  • Suboptimal Workup/Purification: Product loss during extraction or column chromatography is a common issue. Ensuring the correct pH during extraction and using an optimized solvent system for chromatography can significantly improve recovery.

Q3: I see multiple spots on my TLC plate after the reaction. What are the potential byproducts?

Besides unreacted starting material, the most probable byproducts include:

  • 1-acetyl-1H-indazole-3-carboxylic acid: This results from the hydrolysis of the ethyl ester.[2] It will appear as a more polar spot on the TLC plate.

  • Ethyl 2-acetyl-2H-indazole-3-carboxylate: Indazoles can be acylated at either the N1 or N2 position. While the N1-acetyl isomer is generally the thermodynamically more stable and expected product, reaction conditions can influence the formation of the N2 isomer.[3][4]

  • Diacetylated products: While less common under standard conditions, over-acetylation is a theoretical possibility, particularly with highly reactive starting materials or harsh conditions.[5]

Q4: How can I best purify the final product?

Purification is typically achieved through either recrystallization or silica gel column chromatography.

  • Column Chromatography: A gradient elution using a mixture of hexanes and ethyl acetate is effective. The starting material (Ethyl 1H-indazole-3-carboxylate) is more polar than the acetylated product. A typical starting gradient might be 10-20% Ethyl Acetate in Hexanes.[6]

  • Recrystallization: Solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective for recrystallization if the crude product is of sufficient purity.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Scientific Explanation Recommended Solution
Reagent Quality Acetic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to acetic acid, which is non-reactive as an acetylating agent under these conditions.Use a fresh, unopened bottle of acetic anhydride or distill it prior to use. Ensure the starting Ethyl 1H-indazole-3-carboxylate is pure and dry.
Incorrect Temperature Acetylation is an exothermic process. While some heat may be required to initiate the reaction, excessive temperatures can lead to decomposition or side reactions. Conversely, a temperature that is too low will result in a very slow or stalled reaction.Start the reaction at 0 °C, especially during the addition of acetic anhydride, then allow it to warm to room temperature. Gentle heating (40-60 °C) can be applied if the reaction is sluggish, as monitored by TLC.[7]
Ineffective Base/Catalyst While the reaction can proceed without a catalyst, a base like pyridine or triethylamine acts as a nucleophilic catalyst and an acid scavenger, accelerating the reaction.[8] Pyridine is particularly effective as it forms a highly reactive acetylpyridinium ion intermediate.Add a catalytic amount of pyridine or 1.1 equivalents of triethylamine to the reaction mixture. For challenging substrates, 4-(Dimethylamino)pyridine (DMAP) is a more potent nucleophilic catalyst.
Solvent Incompatibility The choice of solvent can influence reaction rates and solubility. Aprotic solvents are generally preferred to avoid side reactions.Dichloromethane (DCM) or tetrahydrofuran (THF) are good choices. The reaction can also be run neat using an excess of acetic anhydride as the solvent, which can drive the reaction to completion.
Problem 2: Formation of Multiple Products (Regioselectivity & Side Reactions)
Potential Cause Scientific Explanation Recommended Solution
Formation of N2-Isomer The indazole anion, formed in the presence of a strong base, has two nucleophilic nitrogen atoms (N1 and N2). Acylation can occur at either position. The N1 position is sterically less hindered and leads to a thermodynamically more stable product, but kinetic control can sometimes favor the N2 isomer.N1-acylation is generally favored.[9] To maximize N1 selectivity, avoid strong, non-nucleophilic bases that fully deprotonate the indazole. Using pyridine or running the reaction neat often provides high N1 selectivity. An electrochemical approach has also been shown to be highly selective for the N1 position.[10]
Ester Hydrolysis The ethyl ester is labile to both acidic and basic hydrolysis. The presence of water in reagents or a prolonged, harsh aqueous workup can cleave the ester to the corresponding carboxylic acid.[1][11]Ensure all reagents and glassware are anhydrous. During workup, perform extractions quickly and use a mild base like saturated sodium bicarbonate solution to neutralize any excess acid. Avoid strong acids or bases (e.g., NaOH, HCl) in the aqueous phase.
Optimized Reaction Conditions: A Comparative Table
Method Reagents & Solvents Temperature Typical Time Pros Cons
A: Neat Reaction Ethyl 1H-indazole-3-carboxylate, Acetic Anhydride (excess)Room Temp to 60 °C2-6 hoursSimple, solvent-free, high concentration drives reaction forward.Requires removal of excess acetic anhydride.
B: Pyridine Catalysis Ethyl 1H-indazole-3-carboxylate, Acetic Anhydride (1.5 eq.), Pyridine (solvent)0 °C to Room Temp1-4 hoursFast, efficient, pyridine acts as solvent and catalyst.Pyridine has a strong odor and can be difficult to remove completely.
C: DCM with Base Ethyl 1H-indazole-3-carboxylate, Acetic Anhydride (1.5 eq.), Triethylamine (1.1 eq.), DCM0 °C to Room Temp4-12 hoursGood control over reaction, easy workup.Slower than pyridine method.

Visualized Workflows and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Ethyl 1H-indazole-3-carboxylate and Solvent (e.g., DCM) A->B C Cool to 0 °C B->C D Add Base (e.g., Pyridine) & Acetic Anhydride C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench Reaction (e.g., with water or sat. NaHCO3) E->F G Extract with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Standard workflow for the N-acetylation of Ethyl 1H-indazole-3-carboxylate.

Troubleshooting Decision Tree

G cluster_yield Low Yield Analysis cluster_purity Purity Analysis Start Reaction Complete? LowYield Problem: Low Yield Start->LowYield No Impure Problem: Impure Product Start->Impure Yes, but... Success Isolate & Characterize Product Start->Success Yes CheckTime Increase Reaction Time/Temp? LowYield->CheckTime CheckSM Starting Material Present? Impure->CheckSM CheckSM->LowYield Yes CheckSideProducts Side Products Present? CheckSM->CheckSideProducts No CheckReagents Use Fresh Reagents? CheckTime->CheckReagents CheckCatalyst Add Catalyst (Pyridine/DMAP)? CheckReagents->CheckCatalyst CheckSideProducts->Success No OptimizeChroma Optimize Chromatography (Solvent System) CheckSideProducts->OptimizeChroma Yes CheckHydrolysis Review Workup for Anhydrous Conditions OptimizeChroma->CheckHydrolysis

Caption: A decision tree for troubleshooting common issues in the synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 1-acetyl-1H-indazole-3-carboxylate with high yield and purity.

Materials:

  • Ethyl 1H-indazole-3-carboxylate (1.0 eq.)

  • Acetic Anhydride (1.5 eq.)

  • Pyridine (dried over KOH, 5 mL per gram of starting material)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 1H-indazole-3-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the starting material in dry pyridine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 30% Ethyl Acetate/Hexanes as the eluent). The product will have a higher Rf value (less polar) than the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to afford the pure Ethyl 1-acetyl-1H-indazole-3-carboxylate as a solid.

References

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Vannucci, A. K., et al. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. The Journal of Organic Chemistry. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 3(3), 896-905. Available at: [Link]

  • Cavanagh, C., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available at: [Link]

  • Yoshida, T. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1240-1251. Available at: [Link]

  • Gzella, A., et al. (2004). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Journal of the Brazilian Chemical Society, 15(5), 773-778. Available at: [Link]

  • Rahman, A. U. F., & Basha, A. (1976). Studies on Acetylation of Indoles. Journal of the Chemical Society of Pakistan, 1(1), 45-48.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. NHC catalyzed N‐1 acylation of indazole. Available at: [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • University of Calgary. Hydrolysis of Esters. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • Kumar, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Current Organic Synthesis. Available at: [Link]

  • PubMed. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Available at: [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • ResearchGate. Current methods for N1‐acylation of indazoles and this work. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate

Welcome to the dedicated technical support resource for the synthesis and purification of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and purification of Ethyl 1-acetyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve high product purity.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate and its analogs often relies on the [3+2] cycloaddition reaction between an aryne intermediate and a diazo compound. A prevalent method involves the in situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then reacts with ethyl diazoacetate. Subsequent N-acylation yields the target molecule. Understanding this pathway is crucial for diagnosing and resolving experimental issues.

cluster_synthesis Synthesis Pathway Benzyne_Precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne Benzyne Intermediate Benzyne_Precursor->Benzyne Fluoride Source (e.g., CsF, TBAF) Indazole_Ester Ethyl 1H-indazole-3-carboxylate Benzyne->Indazole_Ester [3+2] Cycloaddition Ethyl_Diazoacetate Ethyl Diazoacetate Ethyl_Diazoacetate->Indazole_Ester Final_Product Ethyl 1-acetyl-1H-indazole-3-carboxylate Indazole_Ester->Final_Product Acetylation Acetic Anhydride or Acetyl Chloride Acetylation->Final_Product

Caption: General synthetic route to Ethyl 1-acetyl-1H-indazole-3-carboxylate.

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: Low to no yield is a common frustration that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Reagent Quality and Handling:

    • Benzyne Precursor: Ensure your 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is of high purity and has been stored under anhydrous conditions. Decomposition of this starting material is a primary reason for reaction failure.

    • Fluoride Source: The activity of the fluoride source is critical for benzyne generation. For solid fluoride sources like Cesium Fluoride (CsF), ensure it is freshly dried. For solutions like Tetrabutylammonium fluoride (TBAF), use a freshly opened bottle or a recently titrated solution, as it is hygroscopic.

    • Ethyl Diazoacetate: This reagent can be explosive and should be handled with care in a fume hood.[1] Its purity can affect the reaction outcome. It is advisable to use commercially available, high-purity ethyl diazoacetate.

  • Reaction Conditions:

    • Anhydrous Environment: The generation of benzyne is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

    • Temperature Control: The initial generation of benzyne is often performed at low temperatures (e.g., -78 °C) to control its reactivity.[1] Allowing the reaction to warm too quickly can lead to undesired side reactions. Conversely, the cycloaddition step may require warming to room temperature to proceed to completion.[1] Monitor the temperature carefully throughout the process.

    • Addition Rate: Slow, dropwise addition of the fluoride source is crucial to maintain a low concentration of the highly reactive benzyne intermediate, which can otherwise polymerize or engage in side reactions.[1]

Troubleshooting Workflow:

Start Low/No Yield Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Temperature, Addition Rate) Start->Check_Conditions Re-run_Small_Scale Perform Small-Scale Test Reaction Check_Reagents->Re-run_Small_Scale Check_Conditions->Re-run_Small_Scale Success Optimize on Larger Scale Re-run_Small_Scale->Success Successful Failure Consult Further Literature or Technical Support Re-run_Small_Scale->Failure Unsuccessful

Sources

Optimization

Technical Support Center: Ethyl 1-acetyl-1H-indazole-3-carboxylate Experiments

Welcome to the comprehensive troubleshooting guide for experiments involving Ethyl 1-acetyl-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for experiments involving Ethyl 1-acetyl-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile indazole derivative. As a privileged scaffold in modern pharmacology, the successful synthesis and handling of indazoles are critical.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common experimental challenges with confidence.

Section 1: Synthesis Pathway & Core Protocols

The preparation of Ethyl 1-acetyl-1H-indazole-3-carboxylate is typically a two-step process: first, the synthesis of the core scaffold, Ethyl 1H-indazole-3-carboxylate, followed by its selective N-acetylation.

FAQ: What is a reliable, high-yield method for synthesizing the precursor, Ethyl 1H-indazole-3-carboxylate?

A robust and well-documented method is the [3+2] cycloaddition between in situ generated benzyne and a diazo compound, such as ethyl diazoacetate.[3][4] This approach avoids some of the harsher conditions or multi-step processes found in other indazole syntheses.[5]

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Adapted from Organic Syntheses Procedure)[3]

ReagentMolar Eq.Notes
2-(trimethylsilyl)phenyl trifluoromethanesulfonate1.0Benzyne precursor.
Ethyl diazoacetate1.5Diazo source. Handle with care.
Tetrabutylammonium fluoride (TBAF)1.8Fluoride source to generate benzyne.
Tetrahydrofuran (THF)AnhydrousReaction solvent. Must be dry.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.

  • Solvent Addition: Add anhydrous THF via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Benzyne Generation: Add a 1M solution of TBAF in THF dropwise over 40 minutes, maintaining vigorous stirring and the -78 °C temperature.

  • Reaction: Stir at -78 °C for 1.5 hours after addition is complete. Then, allow the reaction to warm slowly to room temperature and stir for an additional 12-24 hours. Monitor completion by TLC or LC-MS.[3]

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[3]

  • Purification: Purify the residue via column chromatography on silica gel to obtain Ethyl 1H-indazole-3-carboxylate as an off-white solid.[3]

FAQ: How do I perform the N-acetylation to get the final product?

N-acetylation is the critical step where regioselectivity becomes a primary concern. The goal is to selectively acetylate the N1 position over the N2 position. While various methods exist, using acetyl chloride or acetic anhydride with a suitable base is common.[6][7]

Protocol 2: N1-Acetylation of Ethyl 1H-indazole-3-carboxylate

ReagentMolar Eq.Notes
Ethyl 1H-indazole-3-carboxylate1.0Starting material from Protocol 1.
Acetyl Chloride1.1Acetylating agent. Reacts with moisture.
Triethylamine (TEA) or Pyridine1.2Base to scavenge HCl byproduct.
Dichloromethane (DCM)AnhydrousReaction solvent. Must be dry.

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl 1H-indazole-3-carboxylate in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine or pyridine and stir for 10 minutes.

  • Acetylation: Add acetyl chloride dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_acetylation Step 2: N-Acetylation Precursor_Start Benzyne Precursor + Ethyl Diazoacetate Reaction1 [3+2] Cycloaddition TBAF, THF, -78°C to RT Precursor_Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Precursor_Product Ethyl 1H-indazole- 3-carboxylate Purification1->Precursor_Product Acetylation_Start Precursor Product Reaction2 N-Acetylation Acetyl Chloride, Base, DCM Acetylation_Start->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Purification (Column or Recrystallization) Workup2->Purification2 Final_Product Ethyl 1-acetyl-1H-indazole- 3-carboxylate Purification2->Final_Product Troubleshooting_Tree cluster_yield Problem: Low Yield cluster_purity Problem: Impurities Present start Analyze Crude Product (TLC / LC-MS) low_yield Low Conversion start->low_yield impurities Multiple Spots start->impurities cause_moisture Moisture Present? low_yield->cause_moisture cause_base Base Ineffective? low_yield->cause_base solution_moisture Use Anhydrous Solvents & Flame-Dried Glassware cause_moisture->solution_moisture Yes solution_base Switch to Stronger Base (e.g., NaH in THF) cause_base->solution_base Yes impurity_type Identify Impurity impurities->impurity_type type_sm Starting Material impurity_type->type_sm Rf matches SM type_isomer N2-Isomer impurity_type->type_isomer Similar Polarity type_hydrolysis Hydrolysis Product impurity_type->type_hydrolysis More Polar Spot solution_isomer Optimize Base/Solvent for N1 Selectivity type_isomer->solution_isomer solution_hydrolysis Use Mild/Neutral Workup Avoid Excess Acid/Base type_hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting common synthesis issues.
FAQ: How can I best purify the final product and remove the N2-isomer?

Separating N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. Use a high-quality silica gel with a shallow solvent gradient. A typical eluent system is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The less polar N1 isomer will typically elute first.

  • Recrystallization: If the product is obtained in high isomeric purity (>95%), recrystallization can be an excellent final purification step to obtain a highly crystalline solid. [8]Suitable solvent systems include ethanol, ethyl acetate/hexanes, or toluene.

Section 3: Stability and Handling

FAQ: Is Ethyl 1-acetyl-1H-indazole-3-carboxylate stable? What are the best storage conditions?

The compound is generally stable, but it is susceptible to hydrolysis. [9]Both the ethyl ester and the N-acetyl functionalities can be cleaved by water, especially when catalyzed by residual acid or base.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere at 0-8°C is recommended. [10]* Handling: When handling, avoid prolonged exposure to atmospheric moisture. Use in well-ventilated areas.

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Ghosh, S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Royal Society of Chemistry. Available at: [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Article Information. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. Available at: [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • DiVA. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. Available at: [Link]

  • International Journal of Pharma and Bio Sciences. (2014). REGIOSELECTIVE N-ACYLATION OF. Available at: [Link]

  • 2012 Book Archive. (n.d.). Hydrolysis of Esters. Available at: [Link]

  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl 1-acetyl-1H-indazole-3-carboxylate

This technical guide addresses the specific stability challenges associated with Ethyl 1-acetyl-1H-indazole-3-carboxylate . Executive Summary: The "N-Acetyl" Vulnerability If you are observing rapid degradation, peak shi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability challenges associated with Ethyl 1-acetyl-1H-indazole-3-carboxylate .

Executive Summary: The "N-Acetyl" Vulnerability

If you are observing rapid degradation, peak shifting in HPLC, or inconsistent biological data, the primary culprit is almost certainly the


-acetyl group  at position 1.

Unlike standard amides, an


-acetyl group attached to an indazole nitrogen (

-acyl azole) is electronically activated. It behaves more like an anhydride or an active ester than a stable amide. In aqueous media, it functions as a mild acetylating agent, rapidly hydrolyzing to release the free indazole (Ethyl 1H-indazole-3-carboxylate) and acetic acid. The C3-ethyl ester is significantly more stable and typically degrades only under forcing conditions or enzymatic catalysis.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC peak has shifted to a lower retention time after 24 hours in buffer."

Diagnosis: Spontaneous N-Deacetylation . Technical Explanation: The


-nitrogen of the indazole ring draws electron density from the carbonyl carbon, making it highly electrophilic. In aqueous buffers (pH > 7), hydroxide ions or even water molecules attack this carbonyl, cleaving the C-N bond.
  • Observation: You will see the disappearance of the parent peak and the appearance of a slightly more polar peak (Ethyl 1H-indazole-3-carboxylate).

  • Solution:

    • Immediate: Quantify the new peak. If it matches the retention time of the non-acetylated parent (Ethyl 1H-indazole-3-carboxylate), your compound has deacetylated.

    • Prevention: Lower the pH of your assay buffer to pH 5.5–6.0 if your biological target tolerates it. Avoid Tris or nucleophilic buffers; use Phosphate or HEPES. Process samples immediately; do not leave them in the autosampler at room temperature.

Issue 2: "I stored my stock solution in Methanol at -20°C, but it degraded."

Diagnosis: Solvolysis (Transacylation). Technical Explanation: Methanol is a nucleophile. Over time, even at low temperatures, the methanol attacks the reactive


-acetyl group. The acetyl group transfers to the methanol, forming Methyl Acetate and the deacetylated indazole.
  • Solution:

    • Never store

      
      -acyl indazoles in protic solvents (Methanol, Ethanol, Water).
      
    • Protocol: Prepare stock solutions exclusively in anhydrous Acetonitrile (MeCN) or anhydrous DMSO . Store at -20°C or -80°C.

Issue 3: "The compound precipitates when diluted into PBS."

Diagnosis: Solubility limit of the Deacetylated Product. Technical Explanation: The


-acetyl group disrupts the hydrogen bonding capability of the indazole NH and increases lipophilicity. When the compound hydrolyzes, the resulting Ethyl 1H-indazole-3-carboxylate has an exposed NH group, which can act as a hydrogen bond donor, potentially altering its crystal packing and solubility profile, leading to precipitation in aqueous buffers.
  • Solution:

    • Check the precipitate. If the solid is white/crystalline, it is likely the deacetylated species.

    • Increase the DMSO co-solvent concentration (up to 1-2%) to maintain solubility, but be aware this does not stop the chemical hydrolysis.

Part 2: Stability Data & Degradation Pathways

Degradation Hierarchy
Functional GroupReactivityHalf-life (pH 7.4, 37°C)Degradation Product

-Acetyl (Amide)
High (Labile) < 4-6 Hours (Est.)Ethyl 1H-indazole-3-carboxylate

-Ethyl Ester
Low (Stable)Days to Weeks1-acetyl-1H-indazole-3-carboxylic acid
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation. Note that Path A (Deacetylation) is the dominant kinetic pathway in solution.

DegradationPathway Parent Ethyl 1-acetyl-1H-indazole-3-carboxylate (Parent Compound) Deacetylated Ethyl 1H-indazole-3-carboxylate (Primary Degradant) Parent->Deacetylated Path A: N-Deacetylation (Fast, pH > 7, Nucleophiles) AceticAcid Acetic Acid Parent->AceticAcid Acid 1H-indazole-3-carboxylic acid (Terminal Degradant) Deacetylated->Acid Path B: Ester Hydrolysis (Slow, requires enzyme/high pH) Ethanol Ethanol Deacetylated->Ethanol

Figure 1: The primary degradation pathway is the rapid loss of the N-acetyl group (Path A), followed by the slower hydrolysis of the ethyl ester (Path B).

Part 3: Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMAC (Dimethylacetamide).

    • Critical Step: Verify DMSO water content is <0.1%. DMSO is hygroscopic; "wet" DMSO will cause hydrolysis in the freezer. Use a fresh bottle or one stored over molecular sieves.

  • Concentration: Prepare at high concentration (e.g., 10 mM or 50 mM). Higher concentrations are kinetically more stable against trace water hydrolysis than dilute solutions.

  • Storage: Aliquot into small, single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: Assessing Stability in Assay Media

Objective: Determine the "Safe Window" for your experiment.

  • Preparation: Dilute stock to 10 µM in your assay buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 30 min, 1h, 2h, 4h.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile containing 1% Formic Acid . The acid stabilizes the N-acetyl group by protonating the leaving group or reducing nucleophilicity of the medium.

  • Analysis: Analyze via LC-MS/MS or HPLC-UV.

    • Monitor: Loss of Parent (M+H) and appearance of Deacetylated mass (Parent - 42 Da).

Part 4: Frequently Asked Questions (FAQ)

Q: Is this compound a prodrug? A: Likely, yes. In a biological system (in vivo), ubiquitous esterases and chemical hydrolysis will rapidly convert the Ethyl 1-acetyl-1H-indazole-3-carboxylate into Ethyl 1H-indazole-3-carboxylate or the free acid. If your efficacy depends on the N-acetyl group, be aware it may not survive long enough to reach the target intact.

Q: Can I use this compound in a cellular assay for 24 hours? A: Use with caution. You are likely testing a mixture of the parent and the deacetylated metabolite after the first few hours. It is recommended to run a parallel stability control without cells to quantify the chemical degradation rate during the incubation.

Q: Why does the CAS number search sometimes point to the non-acetylated form? A: The non-acetylated form (Ethyl 1H-indazole-3-carboxylate, CAS 4498-68-4) is the stable thermodynamic product. The acetylated form is a reactive derivative. Many databases index the stable core structure more prominently.

References

  • BenchChem. (2025).[1] Technical Support: Regioselectivity and Stability of Indazole Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78251, Ethyl 1H-indazole-3-carboxylate. Retrieved from

  • Keating, T. A., et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1950. Retrieved from

  • Lamm, K., et al. (2023). Metabolic Profiles of Indazole-3-Carboxamide Synthetic Cannabinoids. International Journal of Molecular Sciences. (Contextual reference on Indazole metabolism). Retrieved from

Sources

Optimization

Technical Support Center: Ethyl 1-acetyl-1H-indazole-3-carboxylate Characterization

This guide addresses the analytical characterization of Ethyl 1-acetyl-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of indazole-based pharmaceuticals and synthetic cannabinoids. Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the analytical characterization of Ethyl 1-acetyl-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of indazole-based pharmaceuticals and synthetic cannabinoids.

Senior Application Scientist: Dr. A. Vance Subject: Analytical Troubleshooting & Protocol Optimization

Executive Summary

Characterizing Ethyl 1-acetyl-1H-indazole-3-carboxylate presents a unique duality of challenges: thermal instability common to N-acylated heterocycles and regioisomerism inherent to the indazole core. This guide provides field-proven workflows to distinguish the N1-acetyl isomer from its N2 counterpart and prevent artifact generation during mass spectrometry.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does my GC-MS chromatogram show a primary peak at m/z 190 instead of the expected m/z 232?

Diagnosis: You are likely observing thermal deacetylation in the injection port. The Mechanism: The N1-acetyl bond in indazoles is an amide-like linkage but is electronically destabilized by the aromatic heterocycle. At typical GC inlet temperatures (>250°C), this bond cleaves, releasing the acetyl group (ketene/acetic acid) and reverting the analyte to the parent compound, Ethyl 1H-indazole-3-carboxylate (MW 190).

Corrective Action:

  • Lower Inlet Temperature: Reduce the inlet temperature to 200°C or use a "Cold On-Column" injection technique.

  • Switch to LC-MS: Liquid Chromatography (ESI-MS) is the preferred method as it avoids thermal stress. The molecular ion

    
     at m/z 233  should be dominant in ESI(+).
    
  • Derivatization Check: If you must use GC, run a control sample of the non-acetylated parent (Ethyl 1H-indazole-3-carboxylate). If the retention times match exactly, your target is degrading.

Q2: How do I definitively distinguish the 1-acetyl isomer from the 2-acetyl isomer using NMR?

Diagnosis: Regioisomerism (N1 vs. N2 substitution) is the most common characterization error. The Solution: Use


H NMR  and look for the "Deshielding Shift" of the proton at position 7 (H7).[1]
  • N1-Acetyl (Target): The carbonyl oxygen of the acetyl group at N1 exerts a strong anisotropic deshielding effect on the peri-proton (H7). Expect the H7 doublet to shift downfield to 8.2–8.5 ppm .

  • N2-Acetyl (Impurity): Substitution at N2 does not place the carbonyl in close proximity to H7. The H7 signal will remain upstream, typically around 7.5–7.9 ppm .

  • Parent (Unsubstituted): H7 typically appears ~7.5 ppm.

Validation Protocol: Run a 1D NOESY experiment. Irradiate the acetyl methyl group protons (~2.7 ppm).

  • Positive NOE at H7: Confirms N1-substitution .

  • Positive NOE at H3 (or lack of H7 NOE): Suggests N2-substitution (rare for this specific ester due to steric hindrance at C3).

Q3: The compound appears unstable in solution. What solvent should I use?

Diagnosis: Solvolysis or Transesterification. The Mechanism: The N-acetyl group is susceptible to hydrolysis in the presence of water or nucleophilic solvents (like methanol/ethanol), especially if traces of acid or base are present. Recommendation:

  • Preferred Solvent: DMSO-

    
     or CDCl
    
    
    
    (neutralized).
  • Avoid: Methanol-

    
     (risk of transesterification to the methyl ester or deacetylation).
    
  • Storage: Store solid material at -20°C under argon. Prepare solutions immediately prior to analysis.

Part 2: Analytical Data Summary

Mass Spectrometry Fragmentation (EI, 70 eV)
Fragment (m/z)AssignmentMechanistic Origin
232

Molecular Ion (Weak/Absent if thermal degradation occurs)
190

Loss of Ketene (Deacetylation). Often the base peak in GC-MS.
189

Loss of Acetyl radical.
161

Loss of Ethoxy + Acetyl (Sequential).
118

Indazole core fragment.
NMR Chemical Shift Expectations (DMSO- )
Position

(ppm) N1-Acetyl (Target)

(ppm) Parent (Deacetylated)
Diagnostic Note
Acetyl-CH

~2.75 (s)N/AHigh shift due to N-attachment.
H-7 (Aromatic) 8.20 – 8.45 (d) 7.50 – 7.70 (d)Key Indicator: Downfield shift >0.5 ppm confirms N1-Ac.
Ethyl-CH

~4.40 (q)~4.35 (q)Ester ethyl group.
Ethyl-CH

~1.40 (t)~1.35 (t)Ester ethyl group.

Part 3: Visualization & Logic Pathways

Diagram 1: Thermal Degradation Pathway in GC-MS

This diagram illustrates why GC-MS often yields false negatives for N-acetyl indazoles.

GC_Degradation Target Ethyl 1-acetyl-1H-indazole-3-carboxylate (MW 232) Heat GC Inlet Heat (>200°C) Target->Heat Injection Transition Transition State (Ketene Elimination) Heat->Transition Thermal Cleavage Product Ethyl 1H-indazole-3-carboxylate (MW 190) Transition->Product Major Signal Artifact Ketene (Neutral Loss) Transition->Artifact Vacuum Removal

Caption: Thermal deacetylation mechanism inside a hot GC injection port, leading to the detection of the parent indazole.

Diagram 2: NMR Regioisomer Differentiation Strategy

A logic tree for assigning N1 vs N2 isomers based on proton signals.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) CheckH7 Check H7 Chemical Shift (Doublet) Start->CheckH7 HighShift Shift > 8.0 ppm CheckH7->HighShift LowShift Shift < 7.9 ppm CheckH7->LowShift N1_Isomer Conclusion: N1-Acetyl Isomer (Target) HighShift->N1_Isomer N2_Isomer Conclusion: N2-Acetyl Isomer (Impurity) or Parent LowShift->N2_Isomer NOESY Validation: NOESY (Ac-Me -> Aromatic) N1_Isomer->NOESY Result_N1 NOE to H7 NOESY->Result_N1 Result_N2 NOE to H3/Other NOESY->Result_N2 Result_N1->N1_Isomer Result_N2->N2_Isomer

Caption: Decision tree for distinguishing N1-acetyl from N2-acetyl isomers using H7 chemical shift and NOE correlations.

Part 4: Experimental Protocols

Protocol A: Optimized LC-MS Identification

Purpose: To characterize the intact molecule without thermal degradation.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade). Do not use Methanol.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode.

    • Target Ion: 233.09

      
      .
      
    • Adduct: 255.08

      
      .
      
Protocol B: GC-MS "Cold" Method

Purpose: To minimize deacetylation if LC-MS is unavailable.

  • Inlet: PTV (Programmed Temperature Vaporizer) or Cool On-Column.

  • Inlet Program: Start at 60°C , ramp at 200°C/min to 250°C after injection.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven: 80°C (1 min) -> 20°C/min -> 280°C.

  • Note: Even with this method, some thermal degradation (peak tailing or small m/z 190 peak) is expected.

References

  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology.[2] (Demonstrates analytical workflows for indazole-3-carboxamides).

  • Lynch, J., et al. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine.[3] Journal of Agricultural and Food Chemistry.[3] (Mechanistic basis for N-acetyl thermal instability).

  • Claramunt, R. M., et al. (2006). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry.[4][5][6][7] (Foundational logic for N1 vs N2 NMR assignment).

  • Fabbri, D., et al. (2023). Pyrolysis acetylation: amines converted into N-substituted amides.[8] Journal of Analytical and Applied Pyrolysis. (Discusses thermal behavior of acetylated amines in GC-MS).

Sources

Troubleshooting

mitigation of impurities in Ethyl 1-acetyl-1H-indazole-3-carboxylate samples

Impurity Mitigation & Stability Guide Executive Summary & Impurity Landscape Ethyl 1-acetyl-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of bioactive indazole derivatives (e.g., lonidamine analog...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Mitigation & Stability Guide

Executive Summary & Impurity Landscape

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of bioactive indazole derivatives (e.g., lonidamine analogues, gamendazole derivatives). Its purity is frequently compromised by two dominant failure modes: regioisomerism during synthesis and hydrolytic instability during isolation.

This guide provides a self-validating workflow to eliminate these impurities.

The Impurity Profile (Visualized)

The following diagram outlines the degradation pathways and common impurities found in EAIC samples.

ImpurityPathways Target TARGET Ethyl 1-acetyl-1H-indazole-3-carboxylate (N1-Acetyl) Impurity_A IMPURITY A (Major) Ethyl 1H-indazole-3-carboxylate (Deacetylated SM) Target->Impurity_A Hydrolysis (Moisture/Base) Fast Process Impurity_C IMPURITY C (Trace) 1-Acetyl-1H-indazole-3-carboxylic acid (Ester Hydrolysis) Target->Impurity_C Ester Hydrolysis (Acid/Base) Impurity_D IMPURITY D 1H-indazole-3-carboxylic acid (Total Hydrolysis) Impurity_A->Impurity_D Hydrolysis Impurity_B IMPURITY B (Kinetic) Ethyl 2-acetyl-2H-indazole-3-carboxylate (N2-Isomer) Impurity_B->Target Thermal Isomerization (Thermodynamic Control) Impurity_B->Impurity_A Hydrolysis (Fast) Impurity_C->Impurity_D Deacetylation

Figure 1: Degradation and isomerization pathways. Note that N-deacetylation (Target → Impurity A) is the most rapid degradation route.

Synthesis & Regiocontrol (Module 1)

The Issue: The acetylation of indazoles is ambident. The N1-isomer is thermodynamically stable, while the N2-isomer is often kinetically favored.[1] A mixture of N1/N2 results in an oily product that is difficult to crystallize.

FAQ: Regioselectivity

Q: Why does my crude NMR show a split set of signals (e.g., two acetyl peaks)? A: You likely have a mixture of N1-acetyl (Target) and N2-acetyl (Impurity B). This occurs if the reaction is stopped too early or performed at low temperatures where the kinetic N2 product is trapped.

Q: How do I force the reaction to the N1 product? A: Use Thermodynamic Control .

  • Heat: Perform the acetylation (e.g., Ac₂O) at reflux (120°C+) rather than room temperature. This allows the unstable N2 isomer to rearrange to the stable N1 form.[2]

  • Catalyst: Use DMAP (4-dimethylaminopyridine). It accelerates the equilibrium shift toward N1.

Validated Protocol: Thermodynamic Acetylation
  • Reagents: Ethyl 1H-indazole-3-carboxylate (1.0 eq), Acetic Anhydride (5.0 eq), DMAP (0.05 eq).

  • Condition: Reflux (130-140°C) for 4 hours.

  • Checkpoint: Take an aliquot. If NMR shows N2-isomer (>5%), continue reflux.

  • Workup: Remove excess Ac₂O under reduced pressure (rotovap) rather than aqueous quenching to prevent hydrolysis.

Isolation & Purification (Module 2)

The Issue: The N-acetyl bond in indazoles is significantly more labile than a standard amide due to the electron-withdrawing nature of the pyrazole ring. Standard aqueous workups (especially basic ones) will strip the acetyl group, regenerating Impurity A.

Troubleshooting Guide: Purification Failures
SymptomDiagnosisCorrective Action
Yield Loss Product disappears during NaHCO₃ wash.Stop Aqueous Washes. The N-acetyl group hydrolyzes at pH > 8. Use anhydrous workup (solvent evaporation + recrystallization).
Silica Streaking Broad tailing on TLC/Column.Silica Acidity. The acidic surface of SiO₂ promotes deacetylation. Pre-treat silica with 1% Et₃N/Hexane or switch to neutral alumina.
Oiling Out Product won't crystallize.Isomer Mixture. Presence of N2-isomer prevents lattice formation. Reflux crude in toluene for 1h to isomerize N2→N1, then cool.
Recommended Recrystallization System

Do not use alcohols (MeOH/EtOH) as they can induce transesterification or solvolysis of the N-acetyl group over time.

  • Primary Solvent: Ethyl Acetate (dissolve hot).

  • Anti-solvent: Hexanes or Heptane (add until turbid).

  • Cooling: Slow cool to 4°C. Rapid cooling traps impurities.

Analytical Forensics (Module 3)

The Issue: Researchers often misidentify the N2 isomer or the deacetylated impurity as the product due to subtle NMR shifts.

FAQ: Spectral Identification

Q: How do I distinguish N1-acetyl vs. N2-acetyl by NMR? A: Look at the Reactive Shift of the aromatic protons and the Carbonyl Carbon.

  • N1-Acetyl (Target): The proton at position C7 (adjacent to N1) shifts downfield (~8.4 ppm) due to the anisotropic effect of the carbonyl group.

  • N2-Acetyl (Impurity): The proton at C3 is not applicable here (substituted by ester), but the C7 proton remains upfield (~7.5-7.8 ppm) similar to the parent indazole.

Q: My HPLC shows a split peak. Is it chiral separation? A: No, the molecule is achiral. A split peak usually indicates:

  • On-column Hydrolysis: If your mobile phase is acidic (0.1% TFA) and the run is long, the N-acetyl group is hydrolyzing during the run. Switch to 10 mM Ammonium Acetate (pH 7.0).

  • Rotamers: Restricted rotation around the N-CO bond can sometimes show broad or split peaks at low temperatures. Run NMR at 50°C to coalesce signals.

Analytical Parameters Table
FeatureTarget (N1-Acetyl)Impurity A (Deacetylated)Impurity B (N2-Acetyl)
¹H NMR (C7-H) ~8.40 ppm (d) ~7.60 ppm~7.70 ppm
¹H NMR (Ac-CH₃) ~2.75 ppm (s)N/A~2.85 ppm (s)
IR (C=O Amide) ~1715 cm⁻¹N/A (NH stretch ~3200)~1735 cm⁻¹
TLC (Hex/EtOAc 3:1) R_f ~ 0.6R_f ~ 0.3R_f ~ 0.5

Storage & Stability Protocol

The Issue: Samples of EAIC degrade into Impurity A (Ethyl 1H-indazole-3-carboxylate) even in the freezer.

Root Cause: Moisture ingress. The N-acetyl bond is susceptible to hydrolysis by atmospheric moisture, catalyzed by trace acid/base residues from the synthesis.

Storage Decision Tree

StorageProtocol Start Sample Isolation Dry Vacuum Dry (>24h, P2O5 trap) Start->Dry Container Container Selection Dry->Container Glass Amber Glass Vial (Teflon-lined cap) Container->Glass Recommended Plastic Plastic/Eppendorf Container->Plastic AVOID (Permeable) Temp Temperature: -20°C Glass->Temp Desiccant Store in Desiccator Temp->Desiccant

Figure 2: Protocol for long-term storage to prevent hydrolysis.

Critical Storage Rule: Always store under Argon or Nitrogen . If the sample turns from white crystals to a gummy solid, it has absorbed water and hydrolyzed.

References

  • Regioselectivity in Indazole Acylation

    • Luo, G., et al. (2006). "Regioselective synthesis of 1-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. Link

    • Note: Establishes the thermodynamic preference for N1 substitution.
  • Indazole-3-carboxylate Synthesis

    • Dissanayake, D., & Vannucci, A. J. (2019).[3][4] "Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach." Organic Letters, 21(2), 457-460. Link

    • Note: Discusses selective acylation str
  • Hydrolytic Instability of N-Acyl Indazoles

    • Cheung, K., et al. (2021).[5][6] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1823–1834. Link

    • Note: Provides mechanistic insight into the lability of N-substituted indazoles.
  • General Indazole Chemistry & Analysis

    • Gaulon, C., et al. (2005). "Synthesis and biological evaluation of N-substituted indazole-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 40(6), 618-624. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate

This guide provides a comprehensive framework for the unambiguous structural determination of Ethyl 1-acetyl-1H-indazole-3-carboxylate. We delve into the analytical challenges posed by N-acylation of the indazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous structural determination of Ethyl 1-acetyl-1H-indazole-3-carboxylate. We delve into the analytical challenges posed by N-acylation of the indazole scaffold, presenting a multi-faceted approach rooted in advanced NMR spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require rigorous, evidence-based methods for structural validation.

The Challenge: Regioselectivity in Indazole Acylation

The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] A common synthetic step, N-functionalization, introduces a critical ambiguity. The indazole anion is a mesomeric system, meaning that acylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[2]

Direct acylation of Ethyl 1H-indazole-3-carboxylate can therefore yield two distinct products: the desired N1 isomer (Structure 1 ) and the competing N2 isomer (Structure 2 ). Relying on synthetic precedent alone is insufficient; rigorous analytical validation is paramount to confirm the precise location of the acetyl group. This guide outlines the definitive workflow to distinguish between these two possibilities.

Figure 1. The two potential regioisomers from acylation.

The Analytical Strategy: A Deep Dive into NMR Spectroscopy

While mass spectrometry can confirm the molecular formula (C12H12N2O3), it cannot differentiate between isomers 1 and 2 . The cornerstone of structural validation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of 1D and 2D techniques.[3]

One-Dimensional (1D) NMR: The First Clues

Proton (¹H) NMR Spectroscopy: The chemical shifts of the aromatic protons on the indazole core provide the first and most immediate evidence. The key differentiator is the proton at the 7-position (H7).

  • In the N1-isomer (1) , the acetyl group's carbonyl is spatially oriented near H7. This proximity causes a significant deshielding effect, pushing the H7 signal further downfield (to a higher ppm value).

  • In the N2-isomer (2) , the acetyl group is directed away from the benzene ring. Consequently, the H7 proton is not subject to this deshielding and will appear further upfield (at a lower ppm value) compared to the N1 isomer.[1] Conversely, the protons at positions 4, 5, and 6 in the N2 isomer tend to appear at a lower frequency than in the corresponding N1 isomer.[1]

Carbon (¹³C) NMR Spectroscopy: Carbon chemical shifts also offer valuable, albeit more subtle, clues. The electronic environment of the carbons in the pyrazole ring (C3, C3a, C7a) is altered by the position of the acetyl group. Comparing the observed shifts with published data for N1 and N2-substituted indazoles can provide supporting evidence.[4]

Two-Dimensional (2D) NMR: The Definitive Proof

To move from strong suspicion to irrefutable proof, 2D NMR experiments that reveal through-bond and through-space correlations are essential.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the most powerful tool for this specific problem. It maps long-range (2-3 bond) correlations between protons and carbons. The causality is simple: if the protons of the acetyl methyl group show a correlation to a carbon within the indazole ring, the position of that carbon definitively places the acetyl group.

  • Proof for N1-isomer (1): A clear cross-peak will be observed between the acetyl methyl protons (~2.7 ppm) and the C7a carbon of the indazole ring. This ³J-coupling is only possible if the acetyl group is attached to N1.

  • Proof for N2-isomer (2): A cross-peak would be observed between the acetyl methyl protons and the C3 carbon of the indazole ring.

workflow cluster_workflow Figure 3. Structural Validation Workflow synthesis Synthesize & Purify Acylated Indazole ms Confirm Mass (LC-MS / HRMS) synthesis->ms nmr_1d Acquire 1D NMR (¹H, ¹³C) ms->nmr_1d analyze_1h Analyze ¹H Spectrum: Check H7 Chemical Shift nmr_1d->analyze_1h nmr_2d Acquire 2D NMR (HMBC, NOESY) analyze_1h->nmr_2d analyze_hmbc Analyze HMBC: Look for CH₃ ↔ C7a Correlation nmr_2d->analyze_hmbc analyze_noesy Analyze NOESY: Look for CH₃ ↔ H7 Correlation analyze_hmbc->analyze_noesy structure_confirm Structure Confirmed: Ethyl 1-acetyl-1H-indazole-3-carboxylate analyze_noesy->structure_confirm Correlations Match structure_revisit Inconclusive or N2 Isomer: Re-evaluate Synthesis analyze_noesy->structure_revisit No Match xray Optional 'Gold Standard': Single Crystal X-Ray structure_confirm->xray

Figure 3. A systematic workflow for structural validation.

Conclusion

The structural validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate is a clear example of a common challenge in heterocyclic chemistry. While 1D NMR provides strong initial indicators, it is the targeted application of 2D NMR techniques, specifically HMBC and NOESY, that delivers the conclusive evidence required by the rigorous standards of modern chemical and pharmaceutical research. By following the workflow outlined in this guide, scientists can confidently and definitively assign the correct regioisomeric structure to their N-acylated indazole products.

References

  • C. L. M. J. Verfürth, "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives," Molecules, 2010.

  • Dissanayake, D. M. M. M., & Vannucci, A. K. "Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach," Organic Letters, 2019.

  • Elguero, J., et al. "13C NMR of indazoles," Magnetic Resonance in Chemistry, 1986.

  • Goddard, R., et al. "Development of a selective and scalable N1-indazole alkylation," RSC Advances, 2024.

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2015.

  • Al-Soud, Y. A., et al. "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold," Molecules, 2023.

  • Murtuja, S., et al. "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate," Journal of Pharmaceutical Chemistry, 2023.

  • Doi, T., et al. "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate," IUCrData, 2020.

Sources

Comparative

A Comparative Guide to High-Purity Confirmation of Ethyl 1-acetyl-1H-indazole-3-carboxylate

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and saf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. Ethyl 1-acetyl-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry, is no exception. Its impurity profile can significantly impact reaction yields, biological activity, and toxicological assessments. The presence of unreacted starting materials, by-products, or degradation products can lead to erroneous data and compromise the integrity of a research program.[1][2]

This guide provides an in-depth comparison of the principal analytical methods for confirming the purity of Ethyl 1-acetyl-1H-indazole-3-carboxylate. We will move beyond procedural lists to explore the underlying principles and strategic rationale for selecting High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on creating a self-validating analytical strategy, where orthogonal methods are used to build a comprehensive and trustworthy purity profile, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1][6] Its high resolving power, sensitivity, and exceptional quantitative accuracy make it the primary choice for determining the percentage purity of a substance and quantifying known and unknown impurities.

Causality of Method Choice: The molecular structure of Ethyl 1-acetyl-1H-indazole-3-carboxylate, with its aromatic indazole core and ester functionality, imparts moderate polarity. This makes it an ideal candidate for RP-HPLC, where it can be effectively retained and separated from both more polar and less polar impurities on a nonpolar stationary phase (like C18) using a polar mobile phase.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Standard & Sample Solutions (e.g., 0.5 mg/mL) B->C D Inject into HPLC System (C18 Column) C->D E Gradient Elution with Mobile Phase A & B D->E F UV Detection (e.g., 254 nm) E->F G Integrate Chromatograms F->G H Calculate Purity by Area Percent Normalization G->H I Report Purity & Impurity Profile H->I

Caption: HPLC workflow for purity analysis.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation and Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (reagent grade).

    • Reference standard of Ethyl 1-acetyl-1H-indazole-3-carboxylate (purity ≥99.5%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 20 mL volumetric flask with diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample of Ethyl 1-acetyl-1H-indazole-3-carboxylate at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Purity is calculated using the area percent normalization method. The area of the main peak is divided by the total area of all peaks (main peak + all impurity peaks) and multiplied by 100.

    • This method assumes that all compounds have a similar UV response at the chosen wavelength, a common and acceptable practice for purity analysis when response factors are unknown.[5]

Performance and Validation Data (Illustrative)
ParameterSpecification (ICH Q2(R1))Result
Specificity No interference at the principal peak's retention time.Peak is spectrally pure by PDA analysis.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03%

This validated method demonstrates excellent sensitivity and reproducibility for impurity quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[7] It is exceptionally well-suited for analyzing volatile and semi-volatile compounds that are thermally stable.

Causality of Method Choice: For Ethyl 1-acetyl-1H-indazole-3-carboxylate, GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly adept at detecting and identifying residual solvents (e.g., THF, toluene from synthesis), starting materials, or volatile by-products that might not be well-resolved or detected by HPLC.[2] The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities based on their fragmentation patterns.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Prepare Dilute Solution (e.g., 1 mg/mL) A->B C Inject into GC Inlet (Split Mode) B->C D Temperature Programmed Separation on Capillary Column C->D E Elute to MS for Ionization (Electron Ionization) D->E F Mass Analysis (Scan Mode) E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of Each Peak G->H I Compare with Spectral Libraries (e.g., NIST) for Identification H->I

Caption: GC-MS workflow for impurity identification.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation and Materials:

    • GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).

    • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium (carrier gas).

    • GC-grade dichloromethane (DCM) or ethyl acetate.

  • Preparation of Solutions:

    • Sample Solution: Dissolve ~1 mg of the sample in 1 mL of DCM.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial: 50°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 min at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • For each impurity peak, compare the acquired mass spectrum against a commercial library (e.g., NIST/Wiley) to propose a structure.

    • Confirmation of identity requires analysis of a certified reference standard of the suspected impurity.

Nuclear Magnetic Resonance (NMR): The Definitive Structural and Quantitative Tool

NMR spectroscopy provides unparalleled insight into molecular structure and can be used as a primary method for purity determination through quantitative NMR (qNMR).[8][9] Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity against a certified internal standard.

Causality of Method Choice: ¹H NMR is particularly powerful because the integral of a signal is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a known signal from the analyte to the integral of a known signal from a high-purity internal standard of known concentration, one can calculate the absolute purity of the analyte. This method is invaluable as it does not require a reference standard of the analyte itself and can quantify impurities without needing their individual standards.

Workflow for Quantitative NMR (qNMR) Purity

QNMR_Workflow cluster_prep qNMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Standard (e.g., Maleic Anhydride) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) in a Single Volumetric Flask A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum (Quantitative Parameters: Long relaxation delay, 90° pulse) C->D E Process Spectrum (Phase & Baseline Correction) D->E F Integrate Analyte & Standard Peaks E->F G Calculate Absolute Purity Using the qNMR Equation F->G

Caption: Quantitative NMR workflow for absolute purity.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz).

    • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone), certified for qNMR.

    • Deuterated solvent (e.g., DMSO-d₆).

    • Analytical balance.

  • Preparation of Solution:

    • Accurately weigh ~20 mg of Ethyl 1-acetyl-1H-indazole-3-carboxylate and ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).

      • Pulse Angle: 90°.

      • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the acetyl methyl singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass weighed

      • P: Purity of the standard

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MS¹H NMR (qNMR)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.Nuclear spin resonance in a magnetic field.
Primary Application Quantitative Purity & Impurity Profiling.Identification of Volatile/Semi-Volatile Impurities.Structural Confirmation & Absolute Purity .
Sensitivity High (ng to pg level).Very High (pg to fg level).Lower (µg to mg level).
Quantification Excellent (relative quantification by area %).Semi-quantitative without standards.Excellent (absolute quantification with internal standard).
Impurity ID Requires isolation or MS detector for identification.Excellent for tentative ID via spectral libraries.Excellent for structural elucidation of unknown impurities.
Limitations Non-chromophoric impurities are not detected.Not suitable for non-volatile or thermally labile compounds.Lower throughput; signal overlap can complicate analysis.

Conclusion: An Integrated, Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A robust and scientifically sound approach for confirming the purity of Ethyl 1-acetyl-1H-indazole-3-carboxylate relies on the strategic integration of orthogonal techniques.

  • Primary Purity Assay: Use a validated RP-HPLC method for high-precision quantitative analysis of the main component and related substance impurities. This will provide the reported purity value (e.g., 99.8%).

  • Volatile Impurity Screen: Employ GC-MS to screen for residual solvents and other volatile process impurities that are not detectable by HPLC.

  • Structural Confirmation and Absolute Purity: Use ¹H NMR to unequivocally confirm the structure of the compound. When the highest level of certainty is required, qNMR should be performed to determine the absolute purity, which serves as an independent validation of the HPLC result.

By combining the quantitative strength of HPLC, the identification power of GC-MS, and the structural and absolute quantitative fidelity of NMR, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for Ethyl 1-acetyl-1H-indazole-3-carboxylate, ensuring the integrity and reliability of their scientific work.

References

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Labsc. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmacentral. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]

  • Royal Society of Chemistry. (1985). N.m.r. spectroscopic ldentification of benz[cd]indazole. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • J-STAGE. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • DiVA portal. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

Sources

Validation

A Comparative Guide to the Bioactivity of Ethyl 1-acetyl-1H-indazole-3-carboxylate and its Analogs

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Ethyl 1-acetyl-1H-indazole-3-carboxylate, while primarily recognized as a versatile synthetic intermediate for more complex bioactive molecules, belongs to the indazole-3-carboxylate class of compounds, which itself is a subject of significant interest in drug discovery.[5]

This guide provides a comparative analysis of the potential bioactivity of Ethyl 1-acetyl-1H-indazole-3-carboxylate by examining the established biological profiles of its close structural analogs, namely indazole-3-carboxylate esters and indazole-3-carboxamides. By dissecting the structure-activity relationships (SAR) within this compound family, we can extrapolate the likely biological implications of the N1-acetyl and C3-ethyl ester functionalities, offering a predictive framework for researchers in the field.

Comparative Bioactivity Landscape

While direct and extensive bioactivity screening data for Ethyl 1-acetyl-1H-indazole-3-carboxylate is not widely published, its structural congeners have been evaluated against a variety of biological targets. The primary difference lies in the functional group at the C3 position (ester vs. amide) and substitutions on the indazole nitrogen, which are known to profoundly influence potency and selectivity.

Anticancer Activity

The indazole scaffold is a cornerstone of several approved anticancer drugs, such as Axitinib and Pazopanib.[2] Research into simpler indazole derivatives has revealed promising cytotoxic activities against various cancer cell lines. The modification at the C3 position is a critical determinant of this activity.

A study by Wang et al. (2023) synthesized a series of 1H-indazole-3-amine derivatives and evaluated their inhibitory activities against several human cancer cell lines. One promising compound, 6o , demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed high selectivity over normal cells.[6] Another investigation into different indazole derivatives identified compounds with IC50 values as low as 0.010 µM against the A549 lung cancer cell line.[7]

Table 1: Comparative Anticancer Activity of Indazole Derivatives

Compound IDR Group at C3 PositionCancer Cell LineIC50 (µM)Reference
Compound 6o Substituted AmineK562 (Leukemia)5.15[6]
Compound 13g Substituted PhenylA549 (Lung)0.010 ± 0.0042[7]
Compound 13h Substituted PhenylMCF7 (Breast)0.012 ± 0.0023[7]
5-Fluorouracil (Reference Drug)K562 (Leukemia)8.76[6]

This table showcases the potent anticancer activity of various indazole derivatives, highlighting the sub-micromolar efficacy achievable with this scaffold.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and indazole derivatives have emerged as promising anti-inflammatory agents.[8][9] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[10]

A study on the anti-inflammatory properties of indazole and its simple derivatives demonstrated a concentration-dependent inhibition of COX-2. 5-aminoindazole, for instance, exhibited an IC50 value of 12.32 µM for COX-2 inhibition.[9] Furthermore, these compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] Another class of indazole derivatives, indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a critical control point for mast cell activation in inflammatory responses.[11][12] The most potent compounds in this series exhibited sub-micromolar IC50 values for inhibiting calcium influx.[8]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

CompoundBiological TargetIC50 (µM)In Vivo Activity (% Inhibition)Reference
Indazole COX-223.4261.03% @ 100 mg/kg[9]
5-Aminoindazole COX-212.3283.09% @ 100 mg/kg[9]
6-Nitroindazole COX-219.2270.15% @ 100 mg/kg[9]
Indazole-3-carboxamide 12d CRAC Channel0.67-[8]
Celecoxib COX-25.10-[9]
Diclofenac (Reference Drug)-84.50% @ 10 mg/kg[9]
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Indazole derivatives have shown promise, with studies reporting activity against a range of bacterial and fungal pathogens.[3][13] The specific substitutions on the indazole core and the C3-carboxamide moiety are crucial for determining the spectrum and potency of antimicrobial action.

For instance, a series of newly synthesized 1H-indazole-3-carboxamides were evaluated for their antimicrobial activity. While the specific MIC values were not detailed in the abstract, the study confirmed that these compounds possess antibacterial and antifungal properties.[3][13] For a broader context, related heterocyclic compounds like indole derivatives have been extensively studied, with some indole-triazole conjugates showing MIC values as low as 3.125 µg/mL against Bacillus subtilis.[14]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of indazole derivatives is finely tuned by their substitution patterns.

  • C3-Position (Carboxylate vs. Carboxamide): The conversion of the carboxylic acid or its ester at the C3 position to a carboxamide is a common strategy in medicinal chemistry to enhance biological activity.[15] The amide bond can form crucial hydrogen bond interactions with protein targets, which is often not possible with an ester. For CRAC channel blockers, the specific "reversed" amide linker (-CO-NH-Ar) was found to be critical for potency, with the isomeric "forward" amide being significantly less active.[8][11] This suggests that for certain targets, the hydrogen bond donor (N-H) and acceptor (C=O) orientation is paramount.

  • N1-Position (Acetylation): The N-H of the indazole ring is a potential hydrogen bond donor. Acetylation at the N1 position, as in Ethyl 1-acetyl-1H-indazole-3-carboxylate, removes this hydrogen bond donor capability. This modification can have several consequences:

    • Loss of Affinity: It may prevent a key interaction with a biological target, reducing or abolishing activity.

    • Altered Selectivity: It could disfavor binding to one target while allowing for new, favorable interactions with another.

    • Improved Cell Permeability: The acetyl group can increase lipophilicity and act as a protecting group, potentially improving cell membrane permeability. The group might be metabolically cleaved in vivo to release the active N-H indazole.

Based on these principles, one can hypothesize that Ethyl 1-acetyl-1H-indazole-3-carboxylate may serve as a prodrug. Its primary role could be to facilitate passage across cellular membranes, after which intracellular esterases and amidases could cleave the ester and acetyl groups, respectively, to release the active 1H-indazole-3-carboxylic acid. However, the intact molecule might possess its own unique bioactivity profile, which warrants direct screening.

SAR_Insights cluster_0 Indazole Core cluster_1 C3 Position Modification cluster_2 N1 Position Modification Indazole 1H-Indazole-3-Carboxylate/Carboxamide Scaffold Ester Ethyl Ester (e.g., Target Compound) Indazole->Ester NH N-H (Hydrogen Bond Donor) Indazole->NH Amide Carboxamide (-CONH-R) Ester->Amide Often increases potency via H-bonding Bioactivity Bioactivity Amide->Bioactivity Potent Anticancer & Anti-inflammatory Activity NAcetyl N-Acetyl (e.g., Target Compound) NH->NAcetyl Blocks H-bonding; May act as prodrug Bioactivity_Mod Potentially Altered Bioactivity NAcetyl->Bioactivity_Mod Altered Bioactivity Profile (Requires direct testing)

Caption: Key Structure-Activity Relationships in Indazole Derivatives.

Experimental Protocols

To facilitate further research, detailed methodologies for common bioactivity assays are provided below. These protocols are standardized and serve as a robust starting point for screening Ethyl 1-acetyl-1H-indazole-3-carboxylate and its future derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of each concentration to the appropriate wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well plate Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (4h) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan with DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the lowest concentration of a compound that prevents microbial growth.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ampicillin)

  • 96-well microtiter plates (sterile)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum 1:100 in broth to achieve a final concentration of ~1.5 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL and bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a promising, yet under-investigated, member of the pharmacologically significant indazole family. While direct evidence of its bioactivity is sparse, a comparative analysis of its structural analogs provides a strong rationale for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The key structural motifs—the C3-ethyl ester and the N1-acetyl group—are significant modulators of activity. The N1-acetylation may confer prodrug properties, enhancing bioavailability, while the C3-ester represents a site for facile conversion to more potent carboxamide derivatives. This guide provides the foundational context and experimental frameworks necessary for researchers to unlock the therapeutic potential of this versatile chemical scaffold. Direct biological screening of Ethyl 1-acetyl-1H-indazole-3-carboxylate is a logical and compelling next step in its journey from a synthetic intermediate to a potential therapeutic lead.

References

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1075-1080. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed, PMID: 28057422. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. News. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Naik, J. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Manivannan, E., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2014). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Reddy, A. B., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1603-1609. Available at: [Link]

  • Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2755. Available at: [Link]

  • Thangadurai, A., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). Available at: [Link]

  • Manivannan, E., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 9(7), FF01–FF05. Available at: [Link]

  • Kummari, P. R., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS infectious diseases, 7(10), 2971–2986. Available at: [Link]

  • Li, W., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Korean Chemical Society, 60(2), 115-122. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2004). DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Bulletin of Pharmaceutical Sciences. Assiut. Available at: [Link]

  • Salimon, J., et al. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Chemistry Central Journal, 5, 47. Available at: [Link]

  • Patel, R. P., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Quiroga, J., et al. (2011). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

Ethyl 1-acetyl-1H-indazole-3-carboxylate vs other indazole derivatives in efficacy

Topic: Comparative Efficacy & Synthetic Utility: Ethyl 1-acetyl-1H-indazole-3-carboxylate vs. Bioactive Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy & Synthetic Utility: Ethyl 1-acetyl-1H-indazole-3-carboxylate vs. Bioactive Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Indazole-3-Carboxylate Scaffold

In the landscape of medicinal chemistry, Ethyl 1-acetyl-1H-indazole-3-carboxylate (E-1-A-Ind) serves a dual role: primarily as a robust synthetic intermediate for generating high-affinity pharmacophores, and secondarily as a lipophilic prodrug scaffold . While the title compound itself often exhibits low direct binding affinity due to steric blocking and lack of hydrogen bond donors, its derivatives—specifically indazole-3-carboxamides —demonstrate potent efficacy in oncology (PAK1 inhibition), immunology (CRAC channel blockade), and antimicrobial applications.[1]

This guide objectively compares the physicochemical and biological profiles of the title compound against its active derivatives, providing experimental protocols for the transition from precursor to potent drug candidate.[1]

Part 1: Comparative Efficacy Analysis

Physicochemical & Pharmacological Profile

The efficacy of indazole derivatives is heavily dictated by substitutions at the N1 (nitrogen) and C3 (carboxylate) positions.[1]

FeatureEthyl 1-acetyl-1H-indazole-3-carboxylate (Title Compound)N-Benzyl-1H-indazole-3-carboxamide (Active Analog)1H-Indazole-3-carboxylic Acid (Metabolite/Parent)
Role Synthetic Precursor / ProdrugActive PharmacophoreMetabolic Product / Starting Material
LogP (Lipophilicity) High (~3.2) .[1] Excellent membrane permeability but poor solubility in aqueous media.Moderate (2.5–3.5) .[1] Balanced for cellular uptake and target binding.Low (<1.5) .[1] High polarity limits passive diffusion.
Binding Mode Steric Clash . The N-acetyl and O-ethyl groups block critical H-bond donor/acceptor sites.High Affinity . The C3-amide acts as a key H-bond donor/acceptor pair for kinase/receptor pockets.Weak/Non-specific . Ionic interactions dominate; often lacks specificity.
Biological Efficacy Inert/Low . IC50 > 100 µM (typical).[1] Requires hydrolysis to activate.Potent . IC50 < 1 µM (e.g., CRAC channel blockade, Antimicrobial).[1]Variable . Often inactive in vitro due to poor penetration.
Synthetic Utility High .[2][3][4] Protects N1 from side reactions; activates C3 for nucleophilic attack.N/A . Final product.Moderate . Requires activation (e.g., SOCl2, EDC) to react.[1]
Structure-Activity Relationship (SAR) Logic

The transition from the title compound to an active drug involves specific chemical transformations that unlock biological potency.[1]

  • The N1-Acetyl Group: Acts as an electron-withdrawing protecting group. In biological systems, it is labile.[1] Its removal (deprotection) restores the N1-H, allowing the indazole ring to participate in hydrogen bonding (e.g., with Ser/Thr residues in kinase pockets).[1]

  • The C3-Ethyl Ester: A "mask" for the carbonyl. Direct binding is poor. Conversion to a carboxamide (–CONH–R) creates a critical pharmacophore.[1] For example, N-aryl amides at C3 are essential for CRAC channel inhibition (IC50 ~0.67 µM for specific derivatives).[1]

Part 2: Visualizing the Mechanism & Workflow

Interaction Pathway: From Synthesis to Signaling

The following diagram illustrates the transformation of the title compound into active inhibitors and their downstream effects on the CRAC Channel (calcium signaling) and PAK1 (oncology) pathways.[1]

IndazolePathways Precursor Ethyl 1-acetyl-1H-indazole- 3-carboxylate (Precursor/Prodrug) Synthesis Synthetic Transformation (Amidation & Deprotection) Precursor->Synthesis Hydrolysis/Aminolysis ActiveDrug Indazole-3-Carboxamide (Active Pharmacophore) Synthesis->ActiveDrug Yield: >85% Target1 CRAC Channel (Mast Cells) ActiveDrug->Target1 IC50: ~0.6 µM Target2 PAK1 Kinase (Tumor Cells) ActiveDrug->Target2 ATP Competition Effect1 Inhibition of Ca2+ Influx (Anti-inflammatory) Target1->Effect1 Effect2 Apoptosis Induction (Anti-cancer) Target2->Effect2

Caption: Transformation of the inert ethyl/acetyl precursor into bioactive carboxamides targeting CRAC and PAK1 pathways.

Part 3: Experimental Protocols

To validate the efficacy differences, the following protocols describe the synthesis of the active amide from the title precursor and a standard potency assay.

Protocol A: Synthesis of Bioactive Indazole-3-Carboxamides

Objective: Convert the low-activity ethyl ester into a high-affinity amide.

  • Starting Material: Dissolve Ethyl 1-acetyl-1H-indazole-3-carboxylate (1.0 equiv) in ethanol/water (1:1).

  • Hydrolysis: Add NaOH (2.5 equiv) and reflux for 2 hours. (Removes N1-acetyl and C3-ethyl groups).[1]

  • Acidification: Cool and acidify with HCl to pH 3. Filter the precipitate (1H-indazole-3-carboxylic acid ).

  • Coupling (Activation): Suspend the acid in DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 30 mins at RT.

  • Amidation: Add the target amine (e.g., 4-fluoroaniline for antimicrobial activity) (1.0 equiv).[1] Stir for 6–12 hours.

  • Purification: Quench with water. Extract with Ethyl Acetate.[4][5] Purify via silica gel chromatography (Hexane:EtOAc).

    • Target Yield: 75–90%[1]

    • Validation: 1H-NMR (DMSO-d6) showing amide doublet at δ 8.5–9.5 ppm.[1]

Protocol B: In Vitro Efficacy Assay (CRAC Channel Blockade)

Objective: Quantify the IC50 of the derivative vs. the precursor.

  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) mast cells.

  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 30 mins at 37°C.

  • Treatment:

    • Well A: Vehicle (DMSO).[1][3][6][7]

    • Well B: Ethyl 1-acetyl-1H-indazole-3-carboxylate (10 µM).

    • Well C: Active Indazole-3-carboxamide derivative (10 µM).[1]

  • Stimulation: Add Thapsigargin (1 µM) to deplete ER stores and trigger CRAC channel opening.[1]

  • Measurement: Monitor fluorescence intensity (Ex/Em 494/506 nm) using a microplate reader.

  • Data Analysis: Calculate % Inhibition relative to Vehicle.

    • Expected Result: Title compound < 10% inhibition; Active Amide > 80% inhibition.[1]

Part 4: Data Summary & SAR Visualization

The following diagram highlights the structural zones of the indazole scaffold and their impact on efficacy.

SAR_Logic Scaffold Indazole Scaffold Core N1_Pos N1 Position (Acetyl vs. Free H) Scaffold->N1_Pos C3_Pos C3 Position (Ethyl Ester vs. Amide) Scaffold->C3_Pos N1_Outcome Acetyl: Prodrug/Protecting Free H: H-Bond Donor (Active) N1_Pos->N1_Outcome C3_Outcome Ethyl Ester: Low Binding Amide: High Specificity C3_Pos->C3_Outcome

Caption: Structure-Activity Relationship (SAR) map detailing how N1 and C3 modifications dictate the switch from precursor to active drug.

References

  • Sun, L., et al. (2017).[1] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Chandrasekhar, T., et al. (2012).[1][3] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[3] Link

  • BenchChem. (2025).[1][8] A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Link[1]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2008, 85, 147.[1] Link[1]

Sources

Validation

Comparative Guide: Cross-Validation of Indazole-3-Carboxylate Scaffolds in Drug Discovery

The following guide is structured as a high-level technical advisory for drug development professionals, focusing on the comparative utility and validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate versus its non-acety...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for drug development professionals, focusing on the comparative utility and validation of Ethyl 1-acetyl-1H-indazole-3-carboxylate versus its non-acetylated parent scaffold.

Executive Summary: The Indazole Scaffold in Medicinal Chemistry

The indazole-3-carboxylate core is a privileged structure in medicinal chemistry, serving as the critical scaffold for antiemetics (e.g., Granisetron), anticancer agents (Lonidamine analogues), and cannabinoid receptor agonists (e.g., AB-PINACA derivatives).

In synthetic workflows, researchers often encounter two distinct forms of the ester intermediate:

  • The "Parent" Scaffold: Ethyl 1H-indazole-3-carboxylate (Product B).

  • The "Protected" Variant: Ethyl 1-acetyl-1H-indazole-3-carboxylate (Product A).

While the Parent Scaffold is the standard building block, the 1-Acetyl variant offers specific advantages in regiochemical validation and purification protocols . This guide objectively compares their performance, stability, and utility to cross-validate experimental results in early-stage drug discovery.

Technical Comparison: 1-Acetyl vs. 1H-Indazole[1][2]

The choice between the acetylated and non-acetylated forms impacts solubility, analytical resolution, and downstream reactivity.

Comparative Performance Matrix
FeatureEthyl 1-acetyl-1H-indazole-3-carboxylate (Product A)Ethyl 1H-indazole-3-carboxylate (Product B)
CAS Number 78155-12-14498-68-4
Primary Utility Analytical Standard & Regio-Control Synthetic Workhorse
Solubility (DCM/CHCl₃) High (Lipophilic N-Ac group)Moderate (H-bond donor)
Crystallinity Excellent (often forms distinct needles)Good (Powder/Solid)
N1 vs. N2 Stability Locked N1-isomer (Kinetic trap)Tautomeric Equilibrium (favors N1)
Reactivity to Base Labile (De-acetylation occurs rapidly)Stable (Deprotonation at N1)
NMR Diagnostic Distinct H-7 deshielding (>8.0 ppm)Standard aromatic region
Expert Insight: The Causality of Choice
  • Why use the 1-Acetyl form? When synthesizing substituted indazoles, distinguishing between N1- and N2- isomers is notoriously difficult. The 1-acetyl group acts as a diagnostic "flag" in NMR spectroscopy. Due to the anisotropy of the carbonyl group, the proton at position 7 (H-7) is significantly deshielded, shifting downfield. This confirms the N1-regiochemistry of the scaffold before expensive downstream steps (e.g., chiral amidation).

  • Why avoid the 1-Acetyl form? It is chemically labile. In the presence of primary amines (for amide coupling) or hydroxide bases, the acetyl group acts as a leaving group, reverting the molecule to the parent 1H-indazole.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols serve as self-validating systems. They allow you to confirm identity and assess the stability of your starting material.

Protocol A: Structural Cross-Validation via 1H-NMR

Objective: Distinguish between the N-acetylated and N-unsubstituted forms using the "H-7 Shift" effect.

  • Sample Preparation: Dissolve 10 mg of the test compound in 0.6 mL of DMSO-d6 or CDCl₃.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Analysis (The Checkpoint):

    • 1H-Indazole (Parent): Look for the H-7 doublet around 7.5 – 7.7 ppm .

    • 1-Acetyl-Indazole: Look for the H-7 doublet shifted downfield to 8.2 – 8.4 ppm .[1] This shift is caused by the magnetic anisotropy of the N-acetyl carbonyl oxygen being in proximity to H-7.

    • Note: The acetyl methyl group will appear as a sharp singlet around 2.7 ppm .

Protocol B: Chemical Stability Stress Test (Hydrolysis)

Objective: Determine if the batch of Ethyl 1-acetyl-1H-indazole-3-carboxylate has degraded into the parent form.

  • Baseline: Analyze purity via HPLC (Method: C18 column, ACN/Water gradient).

  • Stress Condition: Dissolve 50 mg in 5 mL Methanol. Add 0.5 mL of 1M NaOH.

  • Observation: Monitor by TLC (Hexane:EtOAc 3:1).

    • Result: The 1-Acetyl spot (Higher Rf, less polar) should disappear within 15 minutes, converting entirely to the 1H-Indazole spot (Lower Rf).

Visualization of Synthetic Pathways

The following diagram illustrates the relationship between these two compounds and their role in synthesizing bioactive carboxamides (e.g., cannabinoid mimetics).

IndazolePathways Precursor o-Aminophenylacetic Acid Derivative Cyclization Cyclization (Ac2O mediated) Precursor->Cyclization Ring Closure ProductA Ethyl 1-acetyl-1H-indazole- 3-carboxylate (Product A) Cyclization->ProductA Kinetic Product (Acetylated) ProductB Ethyl 1H-indazole- 3-carboxylate (Product B) Cyclization->ProductB Thermodynamic Product (Direct Isolation) ProductA->ProductB Hydrolysis (Base/MeOH) Amide Bioactive Indazole-3-Carboxamide (Drug Target) ProductA->Amide Direct Amidation (Acetyl acts as LG) ProductB->Amide Amidation (R-NH2, EDC/HOBt)

Figure 1: Synthetic relationship between Acetylated (A) and Parent (B) indazole esters. Note that Product A can revert to B or react directly, but B is the stable thermodynamic node.

Strategic Recommendations for Researchers

When to Buy/Synthesize Product A (1-Acetyl):
  • Analytical Validation: Use it as a reference standard to quantify "N-acetylation" impurities in your final drug substance.

  • Purification: If the 1H-indazole ester (Product B) is difficult to crystallize from your crude reaction mixture, treating the crude with acetic anhydride can convert it to Product A, which often crystallizes more readily. Once pure, it can be hydrolyzed back to B.

  • Regiochemistry Proof: Use it to prove you have the 1H-indazole core and not the 2H-indazole isomer (which reacts differently with acetic anhydride).

When to Buy/Synthesize Product B (1H-Indazole):
  • General Synthesis: For 90% of drug discovery campaigns (e.g., creating libraries of amides), start with Product B. It is atom-efficient and avoids the waste of the acetyl group.

  • N-Alkylation Reactions: If your target molecule requires an alkyl group at N1 (e.g., N-benzyl), start with Product B. Using Product A would require a deprotection step first, as the acetyl group blocks the nucleophilic nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78251, Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses (2012). Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester via Benzyne Intermediate. Organic Syntheses, Vol. 89, pp. 131-142. Retrieved from [Link]

  • Der Pharma Chemica (2011). Synthesis and biological evaluation of some new 1H-indazole-3-carboxamide derivatives. (Contextual grounding for amidation protocols). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Ethyl 1-acetyl-1H- and 2-acetyl-2H-indazole-3-carboxylate Isomers

In the landscape of pharmaceutical development and medicinal chemistry, indazole derivatives are prized scaffolds due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, indazole derivatives are prized scaffolds due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The regiochemistry of substitution on the indazole nucleus is paramount, as N-1 and N-2 isomers often exhibit distinct pharmacological profiles. Acetylation of Ethyl 1H-indazole-3-carboxylate yields two primary isomers: Ethyl 1-acetyl-1H-indazole-3-carboxylate and Ethyl 2-acetyl-2H-indazole-3-carboxylate. Distinguishing between these isomers is a critical step in synthesis and drug development. This guide provides an in-depth comparison of their spectroscopic signatures, offering researchers a clear and authoritative framework for their unambiguous identification.

Molecular Structures of the Isomers

The acetylation of the indazole ring can occur on either of the two nitrogen atoms, leading to the N-1 (benzenoid) or N-2 (quinonoid) isomer.[2][3] The N-1 isomer is generally considered the thermodynamically more stable product.[4]

G cluster_1 Ethyl 1-acetyl-1H-indazole-3-carboxylate cluster_2 Ethyl 2-acetyl-2H-indazole-3-carboxylate 1-isomer 1-isomer 2-isomer 2-isomer

Caption: Molecular structures of the N-1 and N-2 acetylated isomers.

Spectroscopic Comparison: The Key Differentiators

The primary analytical techniques for distinguishing between these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is the most powerful technique for assigning the correct isomeric structure. The electronic environment of the protons on the fused benzene ring is significantly different between the two isomers.

  • Expert Insight: The most telling signal is that of the H-7 proton. In N-1 substituted indazoles , the H-7 proton experiences a notable downfield shift (to a higher ppm value) due to the anisotropic effect of the adjacent heterocyclic ring and the lone pair of electrons on the N-2 nitrogen.[5] Conversely, in N-2 substituted indazoles , the aromatic protons tend to appear in a more compressed region of the spectrum, and the H-7 proton is not as significantly deshielded.[3]

  • Causality: The N-1 isomer maintains the aromatic character of the benzene ring, leading to a more typical aromatic splitting pattern. The N-2 isomer has a quinonoid-like structure, which alters the electron distribution across the entire bicyclic system and influences the chemical shifts of all aromatic protons.[5]

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, particularly regarding the carbonyl carbons and the carbons of the indazole ring.

  • Expert Insight: While subtle, differences are expected in the chemical shifts of the indazole ring carbons. A key diagnostic correlation can be established using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4]

    • For the N-1 isomer , a correlation is expected between the acetyl methyl protons and the N-1 carbon, and crucially, a correlation between the protons of the N-substituent and the C-7a carbon.[4]

    • For the N-2 isomer , a correlation should be observed between the acetyl methyl protons and the N-2 carbon, as well as a correlation between these protons and the C-3 carbon of the indazole ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for analyzing the carbonyl groups. The electronic nature of the nitrogen to which the acetyl group is attached influences the C=O bond's stretching frequency.

  • Expert Insight: Both isomers will exhibit two distinct carbonyl (C=O) stretching bands: one for the ester and one for the acetyl amide group.

    • Ester C=O Stretch: Typically appears around 1720-1735 cm⁻¹ .[6]

    • Amide (Acetyl) C=O Stretch: The position of this band is the key differentiator. In the N-1 isomer , the nitrogen is more "amide-like," and the acetyl C=O stretch is expected in the region of 1690-1710 cm⁻¹ . In the N-2 isomer , the nitrogen is part of a system with altered conjugation, which can shift the acetyl C=O absorption to a different frequency. Acid chlorides and anhydrides, which have strong electron-withdrawing groups, show C=O stretches at higher wavenumbers (1760-1820 cm⁻¹), while standard amides are lower (1650-1690 cm⁻¹).[6] The N-acetyl group on an indazole falls between these extremes.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will thus show the same molecular ion peak ([M]+ or [M+H]+), their fragmentation patterns upon ionization can differ.

  • Expert Insight: Distinguishing isomers by mass spectrometry often requires careful analysis of fragmentation patterns, potentially using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID).[7][8] The stability of the resulting fragment ions will depend on which nitrogen the acetyl group is attached to. Common fragmentation pathways for indazoles include the loss of the N-substituent and characteristic cleavages of the heterocyclic ring.[9] The relative abundance of key fragment ions can serve as a fingerprint to differentiate the isomers.

Summary of Spectroscopic Data

Spectroscopic FeatureEthyl 1-acetyl-1H-indazole-3-carboxylate (N-1 Isomer)Ethyl 2-acetyl-2H-indazole-3-carboxylate (N-2 Isomer)Rationale for Difference
¹H NMR (H-7) Significantly downfield (δ > 8.0 ppm)Less deshielded (typically δ < 8.0 ppm)Anisotropic effect of the heterocyclic ring and N-2 lone pair in the N-1 isomer.[3][5]
¹H NMR (Other Aromatics) More dispersed chemical shiftsMore compressed chemical shift rangeDifferent electronic distribution (benzenoid vs. quinonoid character).[5]
¹³C NMR (HMBC) Correlation between N-acetyl protons and C-7aCorrelation between N-acetyl protons and C-3Proximity of the acetyl group to different ring carbons.[4]
IR (Acetyl C=O) Expected around 1690-1710 cm⁻¹May be shifted due to altered conjugationDifferent electronic nature of the N-1 ("amide-like") vs. N-2 nitrogen.[6]
Mass Spec (MS) Identical Molecular IonIdentical Molecular IonIsomers have the same elemental composition.[8]
Mass Spec (MS/MS) Potentially unique fragment ion abundancesPotentially unique fragment ion abundancesDifferent stability of fragment ions based on precursor structure.[7][9]

Experimental Protocols & Workflow

The following protocols represent self-validating systems for the accurate spectroscopic characterization of the indazole isomers.

Overall Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification Sample Synthesized Isomer Mixture or Isolated Isomer Prep_NMR Dissolve ~5-10 mg in 0.6 mL CDCl3 Sample->Prep_NMR Prep_IR Place small amount of solid on ATR crystal Sample->Prep_IR Prep_MS Dissolve ~1 mg in 1 mL Acetonitrile/Water (1:1) Sample->Prep_MS NMR ¹H, ¹³C, HMBC NMR (400-600 MHz) Prep_NMR->NMR IR FT-IR Spectroscopy (4000-400 cm⁻¹) Prep_IR->IR MS High-Resolution MS (e.g., ESI-TOF) Prep_MS->MS Analysis Compare Spectra: - ¹H: H-7 Chemical Shift - IR: C=O Frequencies - MS: Fragmentation - HMBC: Key Correlations NMR->Analysis IR->Analysis MS->Analysis ID Isomer Identification Analysis->ID

Caption: Workflow for the spectroscopic identification of indazole isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (HMBC): Acquire a gradient-selected HMBC spectrum to establish long-range (2-3 bond) proton-carbon correlations. This is crucial for definitive assignment.[4]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is essential to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key C=O stretching frequencies and compare them to the expected ranges.[10]

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as a 1:1 mixture of acetonitrile and water. A trace of formic acid can be added to promote protonation ([M+H]⁺).[11]

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) using a known calibration standard to ensure high mass accuracy.

  • Infusion and Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): If necessary for differentiation, perform an MS/MS experiment. Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[7]

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and fragment ions.[9]

Conclusion

The structural elucidation of Ethyl 1-acetyl-1H-indazole-3-carboxylate and its N-2 isomer is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable corroborating evidence, ¹H NMR spectroscopy remains the most definitive and indispensable tool , with the chemical shift of the H-7 proton serving as the most reliable diagnostic marker. By following the integrated workflow and protocols detailed in this guide, researchers can confidently and accurately distinguish between these critical isomers, ensuring the integrity of their synthetic and drug discovery programs.

References

  • CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Beilstein Journals (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087.
  • Molecules (2010).
  • Springer Nature (2021).
  • ResearchGate (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF.
  • Google Patents (2021).
  • Beilstein Journals (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Arabian Journal of Chemistry (2017).
  • ACS Publications (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • J-GLOBAL (Date not available). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • Molecules (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Published by MDPI.
  • JEOL USA Inc. (Date not available).
  • Chemistry LibreTexts (2022). 21.
  • Der Pharma Chemica (2012).
  • YouTube (2020).
  • ResearchGate (2012).
  • DOI (Date not available). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach.
  • Wiley Analytical Science (Date not available). Interpretation of Infrared Spectra, A Practical Approach.
  • The Royal Society of Chemistry (Date not available).
  • YouTube (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor.
  • University of Alabama at Birmingham (2010). Ion fragmentation of small molecules in mass spectrometry.
  • MDPI (Date not available). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
  • NIST WebBook (Date not available). 2-Naphthalenol, 1-(phenylazo)-.

Sources

Validation

comparing the synthetic efficiency of different routes to Ethyl 1-acetyl-1H-indazole-3-carboxylate

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate requires a strategic balance between ring construction efficiency and regioselective functionalization. The core challenge lies not just in the formation of the i...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Ethyl 1-acetyl-1H-indazole-3-carboxylate requires a strategic balance between ring construction efficiency and regioselective functionalization. The core challenge lies not just in the formation of the indazole scaffold, but in ensuring the acetyl group is installed selectively at the N1 position rather than the N2 position, a common issue in indazole chemistry.

This guide compares three distinct synthetic pathways, ranging from classical industrial methods to modern convergent strategies.[1]

Executive Summary: Route Comparison

MetricRoute A: Classical Isatin Ring Expansion Route B: Benzyne [3+2] Cycloaddition Route C: Direct N1-Acetylation (Final Step)
Primary Utility Large-scale manufacturing; low cost.High-speed medicinal chemistry; library generation.Optimization of the final precursor.
Starting Material Isatin (Cheap, abundant).[1]2-(Trimethylsilyl)phenyl triflate (Expensive).Ethyl 1H-indazole-3-carboxylate.[2]
Step Count 4 (Hydrolysis → Diazo → Cyclization → Esterification).2 (Cycloaddition → Acetylation).1 (Functionalization).
Key Risk Handling of diazonium intermediates.[3][4]Handling of explosive diazoacetate; Cost.Regioselectivity (N1 vs N2).[5][6][7]
Overall Yield ~60-70% (Cumulative).~80-85% (Short path).>90% (Step yield).

Part 1: Detailed Route Analysis

Route A: The Classical Isatin Pathway (Industrial Standard)

This route is the most robust for multi-gram to kilogram scale synthesis. It leverages the rearrangement of isatin to form the indazole-3-carboxylic acid core, which is then esterified and acetylated.

Mechanism & Insight: The transformation of isatin to indazole-3-carboxylic acid proceeds via the Sandmeyer-type cyclization . Isatin is first hydrolyzed to the keto-acid, diazotized, and then reduced to the hydrazine.[1] The critical step is the acid-catalyzed cyclization of the hydrazine intermediate, which forms the N-N bond.

  • Expert Tip: Control the pH strictly during the diazonium reduction (SnCl2 or Na2SO3). If the pH drops too low too early, side reactions dominate.[1]

Route B: Benzyne [3+2] Cycloaddition (Convergent Strategy)

For research settings requiring rapid access to the scaffold without long workups, the [3+2] cycloaddition of benzyne (generated in situ) with ethyl diazoacetate is superior.[1]

Mechanism & Insight: Fluoride (from TBAF or CsF) triggers the elimination of the TMS and triflate groups to generate the highly reactive benzyne species. Ethyl diazoacetate acts as a 1,3-dipole.

  • Causality: The reaction is regioselective for 1H-indazoles because the initial cycloaddition forms a 3H-indazole intermediate, which rapidly tautomerizes to the aromatic 1H-indazole.

  • Safety Note: Ethyl diazoacetate is potentially explosive; this route is not recommended for >100g batches without flow chemistry setups.

Route C: Regioselective Acetylation (The Critical Final Step)

Regardless of how the ring is made, the final step is the acetylation of Ethyl 1H-indazole-3-carboxylate .

  • The Problem: Indazoles have two nucleophilic nitrogens (N1 and N2). Kinetic conditions often favor N2 acylation.

  • The Solution: N1-acetyl indazoles are the thermodynamic product . Using conditions that allow equilibration (heat or acid catalysis) ensures the acetyl group migrates to the stable N1 position.

  • Protocol Choice: Acetic anhydride (

    
    ) at reflux is preferred over Acetyl Chloride (
    
    
    
    ) at low temp, as the high temperature drives the thermodynamic rearrangement to the N1 isomer.[1]

Part 2: Visualization of Pathways

The following diagram illustrates the two primary routes to the precursor and the final divergent acetylation step.

G Isatin Isatin (Starting Material A) Intermediate1 Diazonium Salt Isatin->Intermediate1 1. NaOH 2. NaNO2/HCl BenzynePre 2-(TMS)phenyl triflate (Starting Material B) IndazoleEster Ethyl 1H-indazole-3-carboxylate (Key Precursor) BenzynePre->IndazoleEster TBAF, THF [3+2] Cycloaddition Diazo Ethyl Diazoacetate Diazo->IndazoleEster IndazoleAcid 1H-Indazole-3-carboxylic acid Intermediate1->IndazoleAcid SnCl2, HCl Cyclization IndazoleAcid->IndazoleEster EtOH, H2SO4 Esterification Target Ethyl 1-acetyl-1H-indazole-3-carboxylate (Target) IndazoleEster->Target Ac2O, Reflux (Thermodynamic Control)

Caption: Comparison of the Isatin Ring Expansion (Route A) and Benzyne Cycloaddition (Route B) leading to the final acetylation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Route B - Lab Scale)

Recommended for rapid synthesis of the precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.

  • Reagents: Add 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in dry THF (0.1 M concentration).

  • Initiation: Cool to 0°C. Add TBAF (1.1 equiv, 1M in THF) dropwise over 20 minutes.

    • Why: Slow addition prevents the rapid accumulation of benzyne, which can polymerize if not trapped immediately by the diazo compound.[1]

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

    • Expected Yield: 80-85%.

Protocol 2: Thermodynamic N1-Acetylation (Final Step)

Self-validating protocol for regioselectivity.

  • Reagents: Dissolve Ethyl 1H-indazole-3-carboxylate (1.0 equiv) in Acetic Anhydride (

    
    ) (5.0 equiv).
    
  • Catalyst: Add a catalytic amount of DMAP (0.05 equiv) or Pyridine (1.0 equiv).

  • Conditions: Heat the mixture to reflux (140°C) for 2-4 hours.

    • Critical Control Point: Do not run at room temperature. Low temperature favors the kinetic N2-acetyl product or a mixture. Reflux ensures conversion to the stable N1-acetyl isomer.

  • Workup: Cool to room temperature. Pour the mixture onto crushed ice (hydrolyzes excess anhydride). Stir for 30 minutes.

  • Isolation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]

    • Validation: Check ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       NMR.[4] The N1-acetyl group typically shows a singlet around 
      
      
      
      2.7-2.8 ppm. The N2-acetyl would appear slightly upfield and is often unstable.

References

  • Yoshida, T. (1996).[1] Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701.[1]

  • Luo, D., et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. Nature Communications / PMC.

  • Jin, T., & Yamamoto, Y. (2007).[1] An Efficient, Facile, and General Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition. [1]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2012, 89, 131.[1]

  • PubChem. Ethyl 1H-indazole-3-carboxylate Compound Summary. National Library of Medicine. [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-acetyl-1H-indazole-3-carboxylate

Executive Summary & Risk Profile The "Unknown Hazard" Principle: Ethyl 1-acetyl-1H-indazole-3-carboxylate is a functionalized indazole derivative. While specific toxicological data for this exact ester may be limited com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Unknown Hazard" Principle: Ethyl 1-acetyl-1H-indazole-3-carboxylate is a functionalized indazole derivative. While specific toxicological data for this exact ester may be limited compared to commodity chemicals, structural activity relationship (SAR) analysis dictates we treat it as a potent bioactive intermediate .

Indazole-3-carboxylates are frequently utilized as scaffolds in the synthesis of cannabinoid receptor agonists (e.g., AB-PINACA analogs) and anti-inflammatory agents. Therefore, safety protocols must address not only chemical irritation but also pharmacological containment .

Hazard Classification (Derived via SAR & Control Banding)
Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity H302Harmful if swallowedIndazole core exhibits biological activity; potential CNS interaction.
Skin/Eye Irritant H315 / H319Causes serious irritationThe N-acetyl group is labile. Hydrolysis upon contact with mucous membranes may release acetic acid and the parent indazole.
STOT - SE H335Respiratory IrritationFine crystalline dust poses high inhalation risk during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix uses a Task-Based Control Banding approach. Do not use a "one-size-fits-all" strategy.

Table 1: Task-Specific PPE Requirements
Operational PhaseRespiratory ProtectionHand Protection (Barrier Integrity)Eye & Face ProtectionBody Protection
A. Solids Handling (Weighing, Aliquoting)N95 or P100 (If outside Fume Hood)Single Nitrile (4 mil minimum)Change every 60 minsSafety Glasses (ANSI Z87.1 w/ Side Shields)Lab Coat (Cotton/Poly)+ Closed-toe shoes
B. Solubilization (Dissolving in DCM, EtOAc, DMSO)Fume Hood Required (Sash at 18")Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Laminate/Nitrile (8 mil)Chemical Goggles (If splash risk exists)Lab Coat+ Chemical Apron (Optional)
C. Spill Cleanup (> 5 grams)Half-Face Respirator (P100 + OV Cartridge)Heavy Duty Nitrile (>10 mil)Face Shield + GogglesTyvek Suit or Chemical Apron

Expert Insight: When handling this compound in solution, the solvent dictates the glove breakthrough time. If using Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must use a Silver Shield® (Laminate) under-glove or change nitrile gloves immediately upon splash contact.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the containment of dust and prevention of cross-contamination.

SafeHandlingLifecycle Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT sealed) Storage->Equilibration Prevents Condensation (Hydrolysis Risk) Weighing 3. Weighing Station (Static Control + Draft Shield) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Fume Hood Only) Weighing->Solubilization Add Solvent Waste 5. Disposal (Solid vs. Liquid Stream) Weighing->Waste Contaminated Wipes Solubilization->Waste Quench & Dispose

Figure 1: The Safe Handling Lifecycle. Note the critical step of thermal equilibration to prevent moisture condensation, which can hydrolyze the acetyl group.

Detailed Standard Operating Procedures (SOP)

Phase 1: Weighing & Static Control

The Risk: Ethyl 1-acetyl-1H-indazole-3-carboxylate is likely a dry, crystalline solid. Static electricity can cause "fly-away" powder, leading to invisible surface contamination.

  • Preparation: Place an ionizing fan or anti-static gun near the balance.

  • Containment: Work inside a chemical fume hood or a powder containment balance enclosure.

  • Technique: Use a disposable anti-static weighing boat.

  • Decontamination: Immediately after weighing, wipe the balance area with a surfactant (soap/water) followed by 70% Ethanol. Why? Ethanol alone may fixate proteins, but for small organics, it solubilizes residues effectively.

Phase 2: Solubilization & Reaction

The Risk: Once in solution, the chemical can permeate skin faster.

  • Solvent Choice: Common solvents include DMSO or Ethyl Acetate.

  • Pressure Management: If heating, ensure the system is vented. The acetyl group may cleave under acidic/basic conditions, releasing gas or changing pressure.

  • Labeling: All flasks must be labeled "Bioactive Intermediate - Irritant."

Phase 3: Emergency Response
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3] The hydrolysis product (acetic acid) causes immediate stinging; do not stop flushing until the full duration is met.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol on skin, as it may enhance transdermal absorption of the indazole core.

  • Spills: Dampen the powder with a wet paper towel (to prevent dust) before wiping up. Treat waste as hazardous chemical waste.

Disposal & Decontamination

Disposal Principle: Zero discharge to sewer.

  • Solid Waste: Collect in a container labeled "Hazardous Organic Solid."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: Incineration is the only validated method for complete destruction of the indazole pharmacophore.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1H-Indazole-3-carboxylic acid (Parent Structure).[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.